molecular formula C11H14O3 B1196327 4-Allyl-2,6-dimethoxyphenol CAS No. 6627-88-9

4-Allyl-2,6-dimethoxyphenol

Cat. No.: B1196327
CAS No.: 6627-88-9
M. Wt: 194.23 g/mol
InChI Key: FWMPKHMKIJDEMJ-UHFFFAOYSA-N
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Description

4-Allyl-2,6-dimethoxyphenol (CAS 6627-88-9), also known as Methoxyeugenol, is a high-purity phenolic compound of significant interest in biomedical research. This compound is a natural product found in various plants and is commonly used as a flavoring agent in the food industry . Recent pioneering research has demonstrated its promising antiseizure properties in acute preclinical models, making it a valuable tool for neuroscientists investigating epilepsy and neurological disorders . Studies from 2024 have shown that acute administration of this compound in mouse models increased latency to the first myoclonic jerk and tonic-clonic seizures induced by pentylenetetrazole (PTZ) and other agents. It also reduced seizure duration and intensity, and diminished mortality in models like maximal electroshock (MES) . Electroencephalographic (EEG) analysis revealed that the compound alters brainwave patterns, specifically increasing the percentage of total power in beta waves, suggesting a potential mechanism linked to modulation of central nervous system activity . With a molecular weight of 194.23 g/mol and a purity of 98%, this compound is characterized by its high quality and consistency . It appears as a colorless to pale yellow/green liquid that may solidify and has a refractive index of 1.548 and a density of approximately 1.092 g/mL . It is soluble in fats but insoluble in water . Researchers should note that this product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use. Please handle with appropriate safety precautions, as it may cause skin and eye irritation and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxy-4-prop-2-enylphenol
Source PubChem
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InChI

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4,6-7,12H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FWMPKHMKIJDEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID30216470
Record name 4-Allyl-2,6-dimethoxyphenol
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Molecular Weight

194.23 g/mol
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Physical Description

Clear pale yellow liquid, roasted meaty bacon odour
Record name 4-Allyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

168.00 to 169.00 °C. @ 11.00 mm Hg
Record name Methoxyeugenol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in fat, miscible (in ethanol)
Record name 4-Allyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.089-1.095
Record name 4-Allyl-2,6-dimethoxyphenol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

6627-88-9
Record name 4-Allyl-2,6-dimethoxyphenol
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Record name 4-Allyl-2,6-dimethoxyphenol
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Record name 4-allyl-2,6-dimethoxyphenol
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Record name 4-ALLYL-2,6-DIMETHOXYPHENOL
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Record name Methoxyeugenol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Allyl-2,6-dimethoxyphenol, a naturally occurring phenolic compound with significant potential in various scientific and commercial applications. This document consolidates essential data on its chemical and physical characteristics, spectroscopic profile, and safety information. Furthermore, it outlines key experimental protocols and relevant biosynthetic pathways to support further research and development.

Core Properties and Data

This compound, also known by synonyms such as Methoxyeugenol and 4-Allylsyringol, is a member of the phenylpropanoid class of organic compounds.[1] It is found in various natural sources, including nutmeg (Myristica fragrans), and exhibits a range of biological activities, including anthelmintic, antimicrobial, and anti-inflammatory properties.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
IUPAC Name 2,6-dimethoxy-4-(prop-2-en-1-yl)phenol[1]
CAS Number 6627-88-9
Appearance Clear colorless to yellow liquid[4][5]
Odor Smoky, meaty, phenolic, sweet, ham, and woody[4]
Boiling Point 168-169 °C at 11 mmHg[2][6]
Density 1.092 g/mL at 25 °C[2]
Refractive Index n20/D 1.548[2]
Flash Point > 110 °C (> 230 °F)[4][6]
Solubility Insoluble in water; Soluble in fats[7][8]
pKa 10.31 ± 0.23 (Predicted)[9]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The nuclear magnetic resonance (NMR) data is particularly important for its identification and characterization.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.41 (s, 2H), 5.90-6.00 (m, 1H), 5.05-5.11 (m, 2H), 3.87 (s, 6H), 3.30-3.33 (d, 2H), 5.38 (br s, 1H, OH).[1]

¹³C NMR (100.40 MHz, CDCl₃) δ (ppm): 147.04, 137.62, 133.10, 131.11, 115.72, 105.25, 56.29, 40.34.[1]

Safety and Hazard Information

This compound is considered hazardous and requires careful handling.[6] The Globally Harmonized System (GHS) classifications indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It may also cause an allergic skin reaction.[1]

Hazard StatementGHS Classification
H315: Causes skin irritationSkin Irrit. 2
H317: May cause an allergic skin reactionSkin Sens. 1
H319: Causes serious eye irritationEye Irrit. 2
H335: May cause respiratory irritationSTOT SE 3

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.[2]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section provides an overview of the synthesis of this compound and general protocols for the determination of its physical properties.

Synthesis of this compound

A convenient synthesis of this compound can be achieved from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and allyl bromide.[10] The process involves an initial allylation reaction followed by a Claisen rearrangement and decarboxylation.

Materials:

  • 4-hydroxy-3,5-dimethoxybenzoic acid

  • Sodium hydroxide

  • Allyl bromide

  • Ethyl acetate

  • 10% Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-hydroxy-3,5-dimethoxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Add allyl bromide to the solution and heat the reaction mixture at 70-80°C with stirring for 2 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield a mixture of the allylated intermediate and this compound.

  • Subject the crude mixture to Claisen rearrangement conditions by heating at approximately 200°C in a nitrogen atmosphere for 2 hours to yield the final product.[10]

  • The product can be purified by distillation under reduced pressure.[10]

Determination of Boiling Point (General Protocol)

The boiling point of a liquid is a key physical constant used for its identification and purity assessment. A common method for its determination is distillation.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

Procedure:

  • Place the liquid sample in the distillation flask along with boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the distillation flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid.

Signaling Pathways and Workflows

Biosynthesis of Phenylpropanoids

This compound is a product of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.[4] This pathway starts with the amino acid phenylalanine.

Biosynthesis_of_Phenylpropanoids Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Other_Phenylpropanoids Other Phenylpropanoids (e.g., Flavonoids, Lignans) p_Coumaroyl_CoA->Other_Phenylpropanoids Dimethoxyphenol_Precursor Dimethoxyphenol Precursor p_Coumaroyl_CoA->Dimethoxyphenol_Precursor Series of enzymatic steps 4_Allyl_2_6_dimethoxyphenol This compound Dimethoxyphenol_Precursor->4_Allyl_2_6_dimethoxyphenol

Caption: General phenylpropanoid biosynthesis pathway leading to this compound.

Experimental Workflow: Synthesis and Purification

The synthesis and subsequent purification of this compound follow a logical experimental workflow.

Synthesis_Workflow Start Start: Syringic Acid & Allyl Bromide Reaction Allylation Reaction Start->Reaction Extraction Work-up & Extraction Reaction->Extraction Rearrangement Claisen Rearrangement (200°C) Extraction->Rearrangement Purification Purification (Reduced Pressure Distillation) Rearrangement->Purification Analysis Characterization (NMR, GC-MS, etc.) Purification->Analysis End Pure this compound Analysis->End

References

An In-depth Technical Guide to 4-Allyl-2,6-dimethoxyphenol (CAS: 6627-88-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Allyl-2,6-dimethoxyphenol, also known as Methoxyeugenol, is a phenolic compound with the CAS number 6627-88-9. This molecule is of significant interest to the scientific community due to its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities and mechanisms of action. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 168-169 °C at 11 mmHg
Density 1.092 g/mL at 25 °C
Refractive Index (n20/D) 1.548
Flash Point > 110 °C (> 230 °F)
Solubility Soluble in fats, organic solvents; Insoluble in water
XlogP3-AA 2.60 (estimated)
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.41 (s, 2H), 5.90-6.00 (m, 1H), 5.05-5.12 (m, 2H), 3.87 (s, 6H), 3.32 (d, 2H)
¹³C NMR (CDCl₃, 100.40 MHz) δ (ppm): 147.04, 137.62, 133.10, 131.11, 115.72, 105.25, 56.29, 40.34
Infrared (IR) (Neat, cm⁻¹) 3520 (O-H), 3080 (C-H, aromatic), 1620, 1520, 1460 (C=C, aromatic)
Mass Spectrometry (GC-MS) m/z: 194 (M+), 179, 163, 151

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. A common and effective approach involves the Claisen rearrangement of an allyl ether precursor synthesized from a commercially available starting material.

Synthesis from 4-Hydroxy-3,5-dimethoxybenzoic Acid (Syringic Acid)

This two-step synthesis involves the O-allylation of syringic acid followed by a thermally induced Claisen rearrangement and decarboxylation.

Step 1: O-Allylation to form 4-(Allyloxy)-3,5-dimethoxybenzoic acid

  • Materials: 4-Hydroxy-3,5-dimethoxybenzoic acid, Sodium Hydroxide (NaOH), Allyl Bromide, Water, Ethyl Acetate (B1210297), 10% Hydrochloric Acid (HCl), Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 5g (25 mmol) of 4-hydroxy-3,5-dimethoxybenzoic acid in a solution of 2.3g (57.5 mmol) of NaOH in 25 mL of water.

    • Add 3.4g (28 mmol) of allyl bromide to the solution.

    • Heat the reaction mixture to 70-80°C with stirring for 2 hours.

    • After cooling to room temperature, extract the mixture with ethyl acetate (2 x 50 mL).

    • The organic layers contain a mixture of the desired product and the starting material. To isolate the O-allylated intermediate, acidify the remaining aqueous layer with 10% HCl and extract with ethyl acetate (2 x 50 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Claisen Rearrangement and Decarboxylation

  • Materials: 4-(Allyloxy)-3,5-dimethoxybenzoic acid.

  • Procedure:

    • Heat the 4-(allyloxy)-3,5-dimethoxybenzoic acid obtained from Step 1 to approximately 200°C under a nitrogen atmosphere for 2 hours.

    • The Claisen rearrangement occurs, followed by spontaneous decarboxylation to yield this compound.

    • The final product can be purified by distillation under reduced pressure.

G SyringicAcid 4-Hydroxy-3,5-dimethoxybenzoic Acid Intermediate 4-(Allyloxy)-3,5-dimethoxybenzoic Acid SyringicAcid->Intermediate  O-Allylation (NaOH, H₂O, 70-80°C) AllylBromide Allyl Bromide Product This compound Intermediate->Product  Claisen Rearrangement & Decarboxylation (~200°C)

Caption: Synthetic pathway for this compound.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, making it a compound of interest for drug discovery and development.

Antioxidant Activity

The phenolic hydroxyl group in this compound contributes to its notable antioxidant properties by acting as a hydrogen donor to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, resulting in a color change from violet to yellow.

  • Materials: DPPH, Methanol (B129727), this compound, Positive control (e.g., Ascorbic acid or Trolox), 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the test compound or control to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Antimicrobial Activity

This compound has demonstrated effectiveness against various microorganisms, with its hydrophobicity potentially enhancing its ability to penetrate bacterial membranes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: this compound, Bacterial culture, Mueller-Hinton Broth (MHB) or other suitable growth medium, 96-well microplate, Spectrophotometer.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

    • Prepare serial twofold dilutions of the test compound in the broth in a 96-well microplate.

    • Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Research suggests that this compound possesses anti-inflammatory properties, potentially through the modulation of key inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Principle: This in vivo assay induces acute inflammation in the paw of a rodent using carrageenan, and the anti-inflammatory effect of a test compound is measured by the reduction in paw swelling.

  • Materials: this compound, Carrageenan, Saline, Rodents (rats or mice), Plethysmometer or calipers.

  • Procedure:

    • Administer the test compound orally or intraperitoneally to the animals at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

    • After a specific time (e.g., 1 hour), inject a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

Mechanism of Action and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound.

PPAR-γ and NF-κB Signaling Pathways

In the context of liver fibrosis, methoxyeugenol has been shown to deactivate hepatic stellate cells and reduce inflammation by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoxyeugenol This compound IKK IKK Complex Methoxyeugenol->IKK Inhibits PPARγ PPAR-γ Methoxyeugenol->PPARγ Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB-IκBα (Inactive) NFκB_inactive NF-κB (p65/p50) NFκB_active NF-κB (Active) NFκB_IκBα->NFκB_active IκBα degradation PPARγ_active PPAR-γ (Active) PPARγ->PPARγ_active Translocates InflammatoryGenes Pro-inflammatory Gene Expression NFκB_active->InflammatoryGenes Induces AntiFibroticGenes Anti-fibrotic Gene Expression PPARγ_active->AntiFibroticGenes Induces

Caption: Proposed mechanism of this compound action.
p53/p21 Pathway

Some studies on related phenolic compounds suggest a potential role in modulating cell cycle and apoptosis through the p53/p21 pathway, which is critical in cancer research. Further investigation is warranted to determine the specific effects of this compound on this pathway.

G cluster_stimulus Cellular Stress cluster_regulation Cell Cycle Regulation DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates p21 p21 p53->p21 Induces Expression CDK_Cyclin CDK-Cyclin Complex p21->CDK_Cyclin Inhibits CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint)

Caption: Overview of the p53/p21 cell cycle control pathway.

Safety and Handling

This compound is considered hazardous and requires appropriate safety precautions. It may cause skin and respiratory irritation.

  • Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Wear protective gloves, clothing, and eye/face protection.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • First Aid: In case of contact, wash skin with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.

Conclusion

This compound is a versatile phenolic compound with a promising profile of biological activities. Its antioxidant, antimicrobial, and anti-inflammatory properties, coupled with emerging evidence of its role in key signaling pathways, make it a valuable candidate for further investigation in the fields of drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this molecule. As with any biologically active compound, further in-depth studies are necessary to fully characterize its efficacy, safety, and mechanisms of action for potential clinical applications.

An In-depth Technical Guide to 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-Allyl-2,6-dimethoxyphenol, a compound of interest in various scientific fields.

Core Molecular Data

This compound, also known as methoxyeugenol, is a substituted phenol (B47542) with the molecular formula C11H14O3.[1][2][3] Its molecular weight is approximately 194.23 g/mol .[1][2][4]

PropertyValueSource
Molecular Formula C11H14O3[1][2][3]
Molecular Weight 194.23 g/mol [1][2][4]
IUPAC Name 2,6-dimethoxy-4-(prop-2-en-1-yl)phenol[1]
CAS Number 6627-88-9[1][2][4]
Appearance Clear yellow to orange liquid[5]
Density 1.092 g/mL at 25 °C[4][5]
Boiling Point 168-169 °C at 11 mmHg[4][5]
Refractive Index 1.548 at 20 °C[4][5]
Solubility Insoluble in water, soluble in fats[5]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, a general synthetic approach can be outlined. A common method involves the Claisen rearrangement of a corresponding allyl phenyl ether.

General Synthetic Workflow:

G General Synthesis of this compound A Starting Material: Syringol (2,6-dimethoxyphenol) B Allylation: Reaction with allyl bromide in the presence of a base (e.g., K2CO3) A->B Step 1 C Intermediate: Allyl 2,6-dimethoxyphenyl ether B->C D Claisen Rearrangement: Heating the ether intermediate C->D Step 2 E Product: This compound D->E F Purification: Distillation or chromatography E->F Step 3 G Final Product F->G

Caption: Synthetic workflow for this compound.

Potential Biological Signaling Pathways

This compound has been investigated for its potential biological activities, including antioxidant and anti-inflammatory effects. The following diagram illustrates a hypothetical signaling pathway where it may exert its effects.

G Hypothetical Anti-inflammatory Pathway cluster_cell Cellular Environment A Inflammatory Stimulus (e.g., LPS) C NF-κB Pathway Activation A->C B This compound B->C Inhibition D Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) C->D E Inflammatory Response D->E

Caption: Potential anti-inflammatory mechanism of action.

References

The Occurrence and Biological Activities of 4-Allyl-2,6-dimethoxyphenol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Allyl-2,6-dimethoxyphenol, also known as methoxyeugenol or 4-allylsyringol, is a naturally occurring phenylpropanoid found in a variety of plant species. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, and potential anticancer effects. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its presence in select species, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways.

Natural Sources of this compound

This compound has been identified as a constituent of various plants, often contributing to their aromatic and medicinal properties. While its presence is noted across different plant families, the concentration can vary significantly. Key botanical sources include:

  • Nutmeg (Myristica fragrans) : The seed and mace of nutmeg are well-documented sources of this compound. It is a significant component of the plant's essential oil and oleoresin.

  • Illicium dunnianum : This species of star anise is reported to contain this compound.

  • Sandalwood (Santalum album) : This aromatic wood is another reported source of the compound.

It is crucial to distinguish this compound from the structurally similar and more abundant eugenol (B1671780) (4-allyl-2-methoxyphenol), particularly in sources like clove (Syzygium aromaticum), where eugenol is the predominant compound.

Quantitative Analysis of this compound in Natural Sources

The quantification of this compound in plant matrices is essential for standardization and for understanding its contribution to the plant's overall bioactivity. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration of this compoundReference
Myristica fragransMaceAcetone (B3395972) ExtractionGC-MS4.581% of the extract[1]
Myristica fragransNot specifiedHydroethanolic ExtractionGC-MS11.1% (combined with (E)-isoeugenol and (E)-methyl isoeugenol)[2]

Experimental Protocols

Extraction of this compound from Myristica fragrans

The following is a representative protocol for the extraction of this compound from nutmeg, based on common solvent extraction methodologies.

Materials:

  • Dried and powdered nutmeg mace

  • Acetone (analytical grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Glassware (beakers, flasks)

Procedure:

  • Weigh 10 g of finely powdered nutmeg mace.

  • Suspend the powder in 100 mL of acetone in a sealed flask.

  • Agitate the mixture using a magnetic stirrer or orbital shaker for 24 hours at room temperature.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Wash the residue with an additional 20 mL of acetone to ensure complete extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the solvent is fully removed.

  • The resulting oleoresin can be stored at -20°C for further analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This generalized protocol outlines the key steps for the quantitative analysis of this compound in a plant extract.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for phenylpropanoid analysis (e.g., DB-5ms or equivalent)

Reagents and Standards:

  • High-purity this compound standard

  • An appropriate internal standard (e.g., tetradecane)

  • Solvent for dilution (e.g., acetone or ethyl acetate)

Procedure:

  • Sample Preparation: Dissolve a known amount of the plant extract in the chosen solvent. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds. Add a known concentration of the internal standard.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate to ensure separation of compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to identify the compound based on its mass spectrum and retention time, and in selected ion monitoring (SIM) mode for accurate quantification.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard in the chromatograms.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by using the regression equation from the calibration curve.

Biological Signaling Pathways

Modulation of the p53/p21 Pathway

Recent research has indicated that this compound can exert its biological effects by modulating key cellular pathways, including the p53/p21 pathway, which is critical in cell cycle regulation and tumor suppression.[3]

p53_p21_pathway This compound This compound ROS_Induction Induction of Reactive Oxygen Species (ROS) This compound->ROS_Induction p53_activation p53 Activation ROS_Induction->p53_activation p21_transcription p21 Gene Transcription p53_activation->p21_transcription p21_protein p21 Protein p21_transcription->p21_protein CDK_inhibition Inhibition of Cyclin-Dependent Kinases (CDKs) p21_protein->CDK_inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK_inhibition->Cell_Cycle_Arrest

Modulation of the p53/p21 pathway by this compound.
Central Nervous System Activity

This compound has demonstrated notable activity in the central nervous system, particularly in preclinical models of seizures. Its administration has been shown to modulate neuronal excitability and brainwave patterns.

CNS_Activity_Workflow cluster_experiment Preclinical Seizure Model cluster_outcomes Observed Effects Compound_Admin Administration of This compound Seizure_Induction Induction of Seizures (e.g., with PTZ) Compound_Admin->Seizure_Induction Behavioral_Observation Behavioral Assessment Seizure_Induction->Behavioral_Observation EEG_Recording Electroencephalogram (EEG) Recording Seizure_Induction->EEG_Recording Increased_Latency Increased Seizure Latency Behavioral_Observation->Increased_Latency Reduced_Severity Reduced Seizure Severity Behavioral_Observation->Reduced_Severity Altered_Brainwaves Altered Brainwave Patterns (e.g., increased beta waves) EEG_Recording->Altered_Brainwaves

Experimental workflow for assessing the CNS activity of this compound.

Conclusion

This compound is a promising natural product with well-defined biological activities. While Myristica fragrans stands out as a quantifiable source, further research is needed to determine its concentration in other reported plant species. The provided protocols offer a foundation for the extraction and analysis of this compound, and the elucidated signaling pathways pave the way for further investigation into its therapeutic potential, particularly in the fields of oncology and neurology. This guide serves as a valuable resource for researchers aiming to explore the multifaceted nature of this compound.

References

4-Allyl-2,6-dimethoxyphenol synonyms and alternative names

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identity: Synonyms and Alternative Names

4-Allyl-2,6-dimethoxyphenol is a phenolic compound with a variety of synonyms and alternative names used across scientific literature and commercial suppliers. Understanding these is crucial for comprehensive literature searches and material sourcing.

Synonym/Alternative Name Reference
Methoxyeugenol[1][2]
4-Allylsyringol[1]
2,6-Dimethoxy-4-allylphenol[1]
2,6-dimethoxy-4-prop-2-enylphenol[1]
Phenol, 2,6-dimethoxy-4-(2-propenyl)-[1]
4-Hydroxy-3,5-dimethoxyallylbenzene[1]
2,6-Dimethoxychavicol[1]
Syringol, 4-allyl-
FEMA No. 3655
UNII-8VF00YWP89
NSC 16953

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below, providing essential information for experimental design and analysis.

Property Value Reference
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Clear pale yellow liquid
Odor Smoky, meaty, phenolic, sweet
Density 1.092 g/mL at 25 °C
Boiling Point 168-169 °C at 11 mmHg
Refractive Index n20/D 1.548
Solubility Insoluble in water, soluble in fats and organic solvents.
¹H NMR (400 MHz, CDCl₃) δ (ppm) 6.41 (s, 2H), 5.99-5.90 (m, 1H), 5.12-5.05 (m, 2H), 3.87 (s, 6H), 3.32 (d, J=6.6 Hz, 2H)
¹³C NMR (100.40 MHz, CDCl₃) δ (ppm) 147.04, 137.62, 133.10, 131.11, 115.72, 105.25, 56.29, 40.34

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound, along with protocols for assessing its biological activity, are provided below.

Synthesis of this compound

Method 1: Claisen Rearrangement of 4-allyloxy-3,5-dimethoxybenzoic acid

This protocol describes a two-step synthesis starting from syringic acid.

  • Step 1: O-Allylation of Syringic Acid

    • Dissolve syringic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF).

    • Add a base such as potassium carbonate or sodium hydroxide (B78521) (2-3 equivalents).

    • Add allyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

    • Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • Work up the reaction by removing the solvent, adding water, and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 4-allyloxy-3,5-dimethoxybenzoic acid.

  • Step 2: Claisen Rearrangement and Decarboxylation

    • Heat the 4-allyloxy-3,5-dimethoxybenzoic acid obtained in Step 1 to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Maintain this temperature for 2-3 hours to facilitate the Claisen rearrangement and spontaneous decarboxylation.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and purify the resulting this compound by vacuum distillation or column chromatography.

Purification
  • Vacuum Distillation: Crude this compound can be purified by vacuum distillation. The fraction boiling at 168-169 °C at 11 mmHg is collected.

  • Column Chromatography: For higher purity, column chromatography on silica (B1680970) gel is effective. A solvent system of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:4 or 1:9) is typically used for elution.

Analytical Methods
  • Thin Layer Chromatography (TLC): TLC on silica gel plates with a mobile phase of ethyl acetate/hexane can be used to monitor reaction progress and assess purity. Visualization can be achieved using a UV lamp (254 nm) or by staining with a potassium permanganate (B83412) solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and allyl (C=C) groups.

Biological Assays

3.4.1. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid, Trolox).

    • Add the test compound solutions to the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of this compound or a standard antioxidant to the ABTS•+ solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

3.4.2. Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways modulated by this compound is ongoing, its structural similarity to other bioactive phenylpropanoids suggests potential involvement in key cellular signaling cascades.

Potential Signaling Pathway Involvement

// Nodes ME [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ME -> ROS [arrowhead=tee, color="#EA4335", label="Scavenges"]; ME -> NFkB [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits (Predicted)"]; ME -> MAPK [arrowhead=tee, color="#EA4335", style=dashed, label="Modulates (Predicted)"]; ME -> PI3K_Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Modulates (Predicted)"]; NFkB -> Inflammation [arrowhead=normal, color="#202124"]; NFkB -> Proliferation [arrowhead=normal, color="#202124"]; MAPK -> Proliferation [arrowhead=normal, color="#202124"]; MAPK -> Apoptosis [arrowhead=normal, color="#202124"]; PI3K_Akt -> Proliferation [arrowhead=normal, color="#202124"]; PI3K_Akt -> Apoptosis [arrowhead=tee, color="#EA4335"]; ME -> Apoptosis [arrowhead=normal, color="#34A853", style=dashed, label="Induces (Predicted)"]; } dot Caption: Predicted signaling pathways modulated by this compound.

  • Antioxidant Activity: As a phenolic compound, this compound is a potent antioxidant. It can directly scavenge free radicals such as reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is fundamental to its other potential biological effects.

  • Anti-inflammatory Effects: Chronic inflammation is linked to various diseases, including cancer. By potentially inhibiting pro-inflammatory signaling pathways like NF-κB, this compound may exert anti-inflammatory effects.

  • Anticancer Activity: Preliminary studies on related compounds suggest that this compound may possess anticancer properties. This could be mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. Key signaling pathways often implicated in these processes and potentially modulated by this compound include the MAPK and PI3K/Akt pathways.

Quantitative Biological Activity Data
Activity Test System Result (IC₅₀/EC₅₀) Reference
CytotoxicityMCF-7 (human breast cancer cells)IC₅₀ values for derivatives have been reported in the µg/mL range.
Antioxidant (DPPH assay)Cell-freeTo be determined
Antioxidant (ABTS assay)Cell-freeTo be determined

Experimental Workflows

General Workflow for Investigating Biological Activity

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// Edges Start -> InVitro; InVitro -> CellCulture; CellCulture -> Cytotoxicity; InVitro -> Antioxidant; Cytotoxicity -> Mechanism; Mechanism -> WesternBlot; Mechanism -> qPCR; Mechanism -> FlowCytometry; Mechanism -> InVivo; InVivo -> Toxicity; InVivo -> Efficacy; {Antioxidant, Efficacy, Toxicity} -> End; } dot Caption: A generalized experimental workflow for investigating the biological activities of this compound.

References

An In-depth Technical Guide to 4-Allyl-2,6-dimethoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the physical, chemical, and biological properties of 4-Allyl-2,6-dimethoxyphenol (Methoxyeugenol), a promising natural compound with significant therapeutic potential.

Introduction

This compound, also known as Methoxyeugenol or 4-Allylsyringol, is a naturally occurring phenolic compound found in various plants, including clove (Syzygium aromaticum) and nutmeg (Myristica fragrans).[1] It is a derivative of eugenol (B1671780) and is characterized by an allyl group and two methoxy (B1213986) groups attached to the phenol (B47542) ring. This compound has garnered considerable interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] Recent studies have highlighted its potential as a modulator of key cellular signaling pathways, making it a valuable candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its known mechanisms of action.

Chemical and Physical Properties

This compound is a clear, pale yellow liquid at room temperature with a characteristic roasted, meaty, and smoky odor.[1][2] It is soluble in fats and organic solvents but insoluble in water.[1][2]

Identifiers and Descriptors
PropertyValue
IUPAC Name 2,6-dimethoxy-4-prop-2-enylphenol
Synonyms Methoxyeugenol, 4-Allylsyringol, 2,6-Dimethoxychavicol
CAS Number 6627-88-9
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES COc1cc(CC=C)cc(OC)c1O
InChI 1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4,6-7,12H,1,5H2,2-3H3
InChIKey FWMPKHMKIJDEMJ-UHFFFAOYSA-N
Physicochemical Data
PropertyValueReference(s)
Appearance Clear pale yellow liquid[2]
Odor Roasted, meaty, bacon, smoky[2]
Boiling Point 168-169 °C at 11 mmHg[2]
Density 1.092 g/mL at 25 °C[3]
Refractive Index 1.548 at 20 °C[3]
Flash Point >110 °C (>230 °F)[4]
Solubility Insoluble in water; soluble in fats and alcohol.[1][2][4]
pKa (Predicted) 10.31 ± 0.23[2]
Spectral Data
TechniqueSolventKey Peaks/Shifts (ppm or cm⁻¹)Reference(s)
¹H NMR CDCl₃6.41 (s, 2H), 5.97 (m, 1H), 5.11-5.05 (m, 2H), 3.87 (s, 6H), 3.32 (d, 2H), 5.38 (s, 1H, OH)[2]
¹³C NMR CDCl₃147.04, 137.62, 133.10, 131.11, 115.72, 105.25, 56.29, 40.34[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

This protocol describes a convenient synthesis from 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid).[3]

Materials:

Procedure:

  • Dissolve 5g (25 mmol) of 4-hydroxy-3,5-dimethoxybenzoic acid in a solution of 2.3g (57.5 mmol) of NaOH in 25ml of water.

  • Add 3.4g (28 mmol) of allyl bromide to the solution.

  • Heat the reaction mixture to 70-80°C with stirring for 2 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (2 x 50ml). The combined organic layers contain a mixture of this compound and 4-(2-propenoxy)-3,5-dimethoxybenzoic acid.

  • To perform the Claisen rearrangement and decarboxylation, heat the crude mixture to approximately 200°C in a nitrogen atmosphere for 2 hours.[3]

  • Purify the resulting product by distillation under reduced pressure to obtain this compound as a colorless liquid.[3]

  • Alternatively, the intermediate 4-(2-propenoxy)-3,5-dimethoxybenzoic acid can be isolated from the aqueous layer after the initial reaction by acidification with 10% HCl and extraction with ethyl acetate. The isolated intermediate can then be purified by silica gel column chromatography (eluent: 4:1 petroleum ether-ethyl acetate + 1% acetic acid) and subsequently subjected to the Claisen rearrangement at 200°C.[3]

Cytotoxicity Evaluation using MTT Assay

This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines, such as MCF-7 human breast cancer cells.[1]

Materials:

  • MCF-7 cells (or other cancer cell line)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50, 100, 200 µg/mL).[1] Include a vehicle control with the same concentration of DMSO as the highest compound concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a further 24-72 hours.[1]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]

  • Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis for p53 and p21

This protocol is for analyzing the protein expression levels of p53 and its downstream target p21 in cancer cells treated with this compound (Methoxyeugenol).

Materials:

  • Cancer cell line (e.g., human endometrial cancer cells)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-p21, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagents and imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein amounts, mix with Laemmli sample buffer, boil, and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-p53, anti-p21, and a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant properties and its ability to modulate specific cellular signaling pathways.

Anticancer Activity and Modulation of the p53/p21 Pathway

As Methoxyeugenol, the compound has been shown to suppress the proliferation of human endometrial cancer cells.[6] This effect is mediated through the regulation of the p53/p21 pathway.[1][6] p53, a critical tumor suppressor, is activated in response to cellular stress, leading to the transcriptional activation of genes involved in cell cycle arrest, apoptosis, and DNA repair. One of the key downstream targets of p53 is p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest. By upregulating p53 and subsequently p21, this compound can halt the proliferation of cancer cells.

p53_p21_pathway cluster_cell Cancer Cell This compound This compound p53 p53 This compound->p53 Upregulates p21 p21 p53->p21 Activates Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression Inhibits Cell Cycle Arrest Cell Cycle Arrest

p53/p21 Signaling Pathway Modulation
Anti-fibrotic and Anti-inflammatory Effects via PPAR-γ and NF-κB

In the context of liver disease, Methoxyeugenol has been demonstrated to attenuate liver fibrosis and inflammation.[7] These protective effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] PPAR-γ is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Its activation in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, leads to their deactivation and a quiescent phenotype, thereby reducing fibrosis.[7]

NF-κB is a transcription factor that orchestrates the expression of pro-inflammatory and fibrotic genes. In chronic liver injury, NF-κB is activated, promoting inflammation and fibrosis. This compound inhibits the NF-κB pathway, leading to a decrease in the inflammatory profile and the expression of fibrotic genes.[7]

PPARg_NFkB_pathway cluster_PPARg PPAR-γ Pathway cluster_NFkB NF-κB Pathway This compound This compound PPARg PPAR-γ This compound->PPARg Activates NFkB NF-κB This compound->NFkB Inhibits HSC_Activation Hepatic Stellate Cell Activation PPARg->HSC_Activation Inhibits Fibrosis Liver Fibrosis HSC_Activation->Fibrosis Inflammation Inflammation NFkB->Inflammation Fibrotic_Genes Fibrotic Gene Expression NFkB->Fibrotic_Genes

PPAR-γ and NF-κB Signaling Pathway Modulation

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the investigation of this compound's biological activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (Distillation/Chromatography) Synthesis->Purification QC Quality Control (NMR, MS, HPLC) Purification->QC CellCulture Cell Culture (e.g., Cancer Cells, HSCs) QC->CellCulture Treatment Compound Treatment CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Mechanism Mechanistic Studies (Western Blot, Reporter Assays) Treatment->Mechanism AnimalModel Animal Model (e.g., Liver Fibrosis) Mechanism->AnimalModel Administration Compound Administration AnimalModel->Administration Analysis Histological & Molecular Analysis Administration->Analysis

General Experimental Workflow

Safety and Handling

This compound is classified as a hazardous substance. It may cause skin irritation (H315), an allergic skin reaction (H317), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile natural product with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its ability to modulate critical signaling pathways such as the p53/p21 and PPAR-γ/NF-κB pathways underscores its promise as a lead compound in the development of novel treatments for cancer and inflammatory diseases like liver fibrosis. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties and mechanisms of action of this intriguing molecule.

References

4-Allyl-2,6-dimethoxyphenol solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Allyl-2,6-dimethoxyphenol (also known as Methoxyeugenol), a compound of interest in various research and commercial applications, including as a flavoring agent. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes existing qualitative and estimated solubility information. Furthermore, it provides a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents, which can be adapted for specific laboratory requirements.

Core Topic: Solubility Profile of this compound

This compound is a phenolic compound with a molecular structure that dictates its solubility behavior. The presence of a hydroxyl group and two methoxy (B1213986) groups introduces polarity, while the allyl group and the benzene (B151609) ring contribute to its nonpolar character. This amphiphilic nature results in varied solubility across different types of solvents.

Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound. It is important to note that much of the available information is qualitative.

Solvent ClassSolventSolubilityReference
Polar Protic WaterInsoluble (Estimated: 307.4 mg/L at 25°C)[1]
EthanolMiscible[1]
Alcohol (general)Soluble[1]
Nonpolar Fats/OilsSoluble[1][2]

Note: The term "soluble" is a qualitative description and does not specify the concentration at which saturation is reached. "Miscible" indicates that the substance dissolves in the solvent in all proportions. The water solubility is an estimated value and should be treated as such. For precise applications, experimental determination of solubility in the solvent of interest is highly recommended.

Experimental Protocols: Determining Solubility

For researchers requiring precise solubility data, the following is a generalized experimental protocol based on the widely used shake-flask method. This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective:

To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer).

Procedure:
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a scintillation vial or flask. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of a compound such as this compound.

G start Start: Obtain pure compound and solvent prep Prepare supersaturated solution (excess solute in solvent) start->prep equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate solid and liquid phases (settling and/or centrifugation) equilibrate->separate sample Withdraw and filter supernatant separate->sample dilute Dilute sample to known volume sample->dilute analyze Analyze concentration via validated method (e.g., HPLC) dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate end End: Report solubility data calculate->end

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound based on available data and outlines a robust method for its experimental determination. For critical applications, it is imperative to perform such experimental validation to obtain precise and reliable solubility values.

References

Spectral Data Analysis of 4-Allyl-2,6-dimethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-Allyl-2,6-dimethoxyphenol. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data.[1]
Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
6.41s2HAr-H
5.97 - 5.92m1H-CH=CH₂
5.38s1HAr-OH
5.11 - 5.05m2H-CH=CH₂
3.87s6H-OCH₃
3.32d2HAr-CH₂-
Table 1. ¹H NMR spectral data for this compound.
¹³C NMR Spectral Data.[1]
Chemical Shift (δ) [ppm]Assignment
147.04C-O (Ar)
137.62-CH=CH₂
133.10C-OH (Ar)
131.11C-C (Ar)
115.72-CH=CH₂
105.25C-H (Ar)
56.29-OCH₃
40.34Ar-CH₂-
Table 2. ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which provides information about the functional groups present. The following table summarizes the main IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3500O-H stretchPhenolic -OH
~3080=C-H stretchAllyl C-H
~2940C-H stretchMethoxy/Allyl C-H
~1640C=C stretchAllyl C=C
~1600, ~1500C=C stretchAromatic ring
~1220C-O stretchAryl ether
Table 3. Infrared (IR) spectral data for this compound.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra were acquired on a JEOL 400 MHz spectrometer.[1] For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample of this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3][4]

Instrumentation and Data Acquisition: The FTIR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[1] The spectrum was acquired in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[2]

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place neat liquid on ATR crystal Sample->Prep_IR NMR_Spec NMR Spectrometer (400 MHz) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Process_NMR Fourier Transform & Phasing NMR_Spec->Process_NMR Process_IR Background Subtraction IR_Spec->Process_IR Analyze_NMR Peak Integration & Chemical Shift Analysis Process_NMR->Analyze_NMR Analyze_IR Peak Assignment to Functional Groups Process_IR->Analyze_IR Structure_Elucidation Structure Confirmation Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation

General workflow for spectral data acquisition and analysis.

References

The Multifaceted Biological Activities of 4-Allyl-2,6-dimethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Allyl-2,6-dimethoxyphenol, also known as methoxyeugenol, is a naturally occurring phenolic compound found in various plants.[1] It is of significant interest to the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its biological effects, underlying mechanisms of action, and relevant experimental methodologies.

Physicochemical Properties

This compound is a colorless to pale yellow/green liquid that may solidify.[1] It is soluble in fats and organic solvents but insoluble in water.[1][2]

PropertyValueReference
CAS Number 6627-88-9[1][2]
Molecular Formula C₁₁H₁₄O₃[2][3]
Molecular Weight 194.23 g/mol [1][3]
Density ~1.092 g/mL[1]
Refractive Index ~1.548[1]
Synonyms Methoxyeugenol, 2,6-Dimethoxy-4-allylphenol, 4-Allylsyringol[2][4]

Core Biological Activities

Extensive research has demonstrated that this compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

Antioxidant Activity

The phenolic structure of this compound, with its hydroxyl and methoxy (B1213986) groups, contributes significantly to its potent antioxidant properties.[1] It effectively scavenges free radicals and inhibits lipid peroxidation, in some cases demonstrating activity greater than or equal to that of α-tocopherol and eugenol.[1]

Quantitative Antioxidant Data:

AssayCompound/DerivativeIC50 / ActivityReference
Lipid Peroxidation InhibitionThis compound> α-tocopherol[1]
Antioxidation in Lipid ModelThis compound≥ eugenol[1]
Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Its mechanism of action is linked to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators. Related phenolic compounds have been shown to reduce levels of nitric oxide (NO), TNF-α, IL-6, and IL-1β by inhibiting iNOS and COX-2 activity in LPS-induced inflammation models.

Anticancer Activity

The anticancer potential of this compound and its derivatives has been investigated against various cancer cell lines. It has been shown to inhibit cancer cell growth and induce apoptosis. One of its key mechanisms involves the regulation of the p53/p21 pathway, which is crucial for cell cycle control and apoptosis.[1][5]

Quantitative Anticancer Data:

Cell LineCompound/DerivativeIC50Reference
MCF-7 (Breast Cancer)4-Allyl-2-methoxyphenyl propionate0.400 µg/mL[6]
MCF-7 (Breast Cancer)4-Allyl-2-methoxyphenyl butanoate5.73 µg/mL[6]
MCF-7 (Breast Cancer)4-Allyl-2-methoxyphenyl isobutanoate1.29 µg/mL[6]
SW480 (Colon Cancer)(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol12.3 µg/ml[6]
HCT116 (Colon Cancer)(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol15.7 µg/ml[6]
Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various microorganisms. The presence of the allyl and methoxy groups is thought to contribute to its ability to penetrate bacterial membranes, particularly in Gram-positive bacteria.[1] It has shown inhibitory activity against Staphylococcus aureus and Sialidase A/B.[2]

Neuroprotective Effects

Recent studies have highlighted the promising neuroprotective and antiseizure properties of this compound.[1] In preclinical models, its acute administration increased the latency to seizures, reduced seizure duration and intensity, and decreased mortality.[1][7] Electroencephalographic (EEG) analysis revealed that the compound can alter brainwave patterns, suggesting a mechanism involving the modulation of central nervous system activity.[1][7]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound are mediated through its interaction with multiple cellular signaling pathways.

p53/p21 Signaling Pathway in Cancer

In the context of cancer, this compound has been shown to modulate the p53/p21 pathway.[1][5] The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Upon activation by cellular stress, p53 can induce cell cycle arrest, apoptosis, or senescence. One of its key downstream targets is p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest. By upregulating p53 and subsequently p21, this compound can halt the proliferation of cancer cells.

p53_p21_pathway cluster_stress Cellular Stress cluster_compound Compound Action cluster_core_pathway Core Pathway cluster_outcome Cellular Outcome Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 activates Compound This compound Compound->p53 upregulates p21 p21 p53->p21 induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest promotes

p53/p21 signaling pathway modulation.
NF-κB and STAT3 Signaling in Inflammation and Cancer

The anti-inflammatory and anticancer effects of related phenolic compounds often involve the inhibition of the NF-κB and STAT3 signaling pathways. NF-κB is a key regulator of the inflammatory response, and its aberrant activation is linked to many chronic inflammatory diseases and cancers. Similarly, STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, a derivative, has been shown to suppress the DNA binding activity of both STAT3 and NF-κB.[8]

NFkB_STAT3_pathway cluster_pathways Signaling Cascades Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK JAK JAK Inflammatory_Stimuli->JAK Compound This compound (or derivative) Compound->IKK inhibits STAT3 STAT3 Compound->STAT3 inhibits activation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to JAK->STAT3 phosphorylates STAT3->Nucleus translocates to Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression regulates

Inhibition of NF-κB and STAT3 pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of this compound.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound in methanol.

    • In a 96-well plate, add a specific volume of the compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)] x 100.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), resulting in a decrease in absorbance.

  • Procedure:

    • Prepare the ABTS•⁺ solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the this compound solution to the diluted ABTS•⁺ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, which is then solubilized and quantified.

  • Procedure (for MCF-7 cells):

    • Seed MCF-7 cells in a 96-well plate at a density of approximately 8 x 10³ cells per well and incubate for 24 hours to allow attachment.[2]

    • Treat the cells with varying concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100, 200 µg/mL) and incubate for a specified period (e.g., 72 hours).[2][6]

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[2]

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent like DMSO.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

MTT_assay_workflow Start Start Cell_Seeding Seed Cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h (Cell Attachment) Cell_Seeding->Incubation1 Compound_Treatment Add varying concentrations of This compound Incubation1->Compound_Treatment Incubation2 Incubate 72h (Treatment) Compound_Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate 3-4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Experimental workflow for the MTT assay.
Anti-inflammatory Assay

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • After a short incubation, measure the absorbance at 540-550 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

References

Methodological & Application

Application Notes and Protocols for the Claisen Rearrangement Synthesis of 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement reaction in organic synthesis for the formation of carbon-carbon bonds. The aromatic Claisen rearrangement, in particular, provides an efficient route to introduce allyl groups onto phenolic rings, a common structural motif in many biologically active natural products and synthetic compounds. This document provides detailed protocols for the synthesis of 4-allyl-2,6-dimethoxyphenol, a naturally occurring phenolic compound with applications as a flavoring agent, a synthetic intermediate, and a molecule with interesting biological activities.[2][3][4] This compound is also known as methoxyeugenol or 4-allylsyringol.

These notes are intended to provide researchers, scientists, and drug development professionals with the necessary information to perform this synthesis, characterize the product, and understand its potential applications.

Data Presentation

Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[5]
Molecular Weight 194.23 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 168-169 °C at 11 mmHg
Density 1.092 g/mL at 25 °C
Refractive Index n20/D 1.548
Spectroscopic Data Summary
SpectroscopyKey Peaks/Shifts (ppm or cm⁻¹)
¹H NMR (CDCl₃) δ 6.40 (s, 2H), 5.97-5.90 (m, 1H), 5.11-5.05 (m, 2H), 3.87 (s, 6H), 3.32 (d, 2H)
¹³C NMR (CDCl₃) δ 147.0, 137.6, 133.1, 131.1, 115.7, 105.2, 56.3, 40.3
IR (neat, cm⁻¹) 3520 (O-H), 3080 (C-H, aromatic), 1620 (C=C), 1520, 1460
Mass Spec (m/z) 194 (M+), 179, 163, 151

Experimental Protocols

Two primary routes for the synthesis of this compound via a Claisen rearrangement are presented below. Protocol 1 describes a two-step synthesis starting from the readily available 2,6-dimethoxyphenol (B48157). Protocol 2 outlines a synthesis from 4-hydroxy-3,5-dimethoxybenzoic acid.

Protocol 1: Synthesis from 2,6-Dimethoxyphenol

This protocol involves the O-allylation of 2,6-dimethoxyphenol to form the corresponding allyl ether, followed by a thermal Claisen rearrangement.

Step 1: O-Allylation of 2,6-Dimethoxyphenol

Materials:

  • 2,6-Dimethoxyphenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2,6-dimethoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the suspension and add allyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude allyl ether.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Step 2: Thermal Claisen Rearrangement

Materials:

  • 1-Allyloxy-2,6-dimethoxybenzene (from Step 1)

  • High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether) (optional)

Procedure:

  • Place the purified 1-allyloxy-2,6-dimethoxybenzene in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Heat the flask to approximately 200 °C. The rearrangement can be performed neat or in a high-boiling solvent.[2]

  • Maintain the temperature and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, the product can be purified by distillation under reduced pressure. If performed neat, the crude product can be purified directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).

Protocol 2: Synthesis from 4-Hydroxy-3,5-dimethoxybenzoic Acid

This protocol involves the reaction of 4-hydroxy-3,5-dimethoxybenzoic acid with allyl bromide to form a mixture of products, which is then subjected to Claisen rearrangement conditions to yield the desired product.[2]

Step 1: Reaction of 4-Hydroxy-3,5-dimethoxybenzoic Acid with Allyl Bromide

Materials:

Procedure:

  • Dissolve 4-hydroxy-3,5-dimethoxybenzoic acid (5 g, 25 mmol) in a solution of sodium hydroxide (2.3 g, 57.5 mmol) in water (25 ml).[2]

  • Add allyl bromide (3.4 g, 28 mmol) to the solution and heat the mixture to 70-80 °C with stirring for 2 hours.[2]

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (2 x 50 ml).[2]

  • The combined organic layers contain a mixture of the desired intermediate and the final product. This mixture can be directly used in the next step.

Step 2: Claisen Rearrangement and Decarboxylation

Materials:

  • Crude product mixture from Step 1

Procedure:

  • The crude mixture from the previous step is heated to approximately 200 °C in a nitrogen atmosphere for 2 hours.[2] This induces the Claisen rearrangement and subsequent decarboxylation.

  • The resulting product, this compound, can be purified by distillation under reduced pressure.[2] A yield of 71% for the final product from the mixture has been reported.[2]

Mandatory Visualizations

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization s1 Reactants: 2,6-Dimethoxyphenol Allyl Bromide K₂CO₃ s2 O-Allylation (Acetone, Reflux) s1->s2 s3 Intermediate: 1-Allyloxy-2,6-dimethoxybenzene s2->s3 s4 Claisen Rearrangement (Heat, ~200 °C) s3->s4 w1 Cooling s4->w1 w2 Distillation or Column Chromatography w1->w2 w3 Pure Product: This compound w2->w3 c1 NMR (¹H, ¹³C) w3->c1 c2 FT-IR w3->c2 c3 Mass Spectrometry w3->c3 c4 Purity Analysis (GC/HPLC) w3->c4

References

Application Notes and Protocols for the Purification of 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Allyl-2,6-dimethoxyphenol, also known as methoxyeugenol, is a naturally occurring phenylpropanoid found in various plant species, including nutmeg and Japanese star anise.[1][2] It serves as a valuable synthetic intermediate for biologically active compounds and is investigated for its own potential pharmacological activities.[3] Achieving high purity of this compound is crucial for accurate biological evaluations and for its use as a precursor in complex chemical syntheses. This document provides a detailed protocol for the purification of this compound from a crude synthetic mixture or a concentrated natural extract, primarily utilizing column chromatography followed by an optional recrystallization step for achieving higher purity.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for monitoring the purification process and for the final characterization of the purified compound.

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₃[2]
Molecular Weight194.23 g/mol
AppearanceColorless liquid[3]
Boiling Point168-169 °C at 11 mmHg
Density1.092 g/mL at 25 °C
Refractive Indexn20/D 1.548
OdorSmoky, meaty, phenolic, sweet, ham, and woody[4]

Table 1: Physicochemical Data of this compound.

Experimental Protocols

Purification by Column Chromatography

This protocol is adapted from a documented synthesis of this compound and is suitable for purifying gram-scale quantities of the crude product.[3] Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[5]

Materials and Equipment:

  • Crude this compound

  • Silica (B1680970) gel (60-120 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate (B1210297)

  • Glacial acetic acid (optional, to improve resolution)[3]

  • Glass chromatography column

  • Separatory funnel (for solvent addition)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Preparation of the Mobile Phase (Eluent):

    • Prepare a 4:1 (v/v) mixture of petroleum ether and ethyl acetate. For improved separation, 1% glacial acetic acid can be added to the eluent mixture.[3]

    • Prepare a series of eluents with increasing polarity (e.g., 9:1, 4:1, 2:1 petroleum ether:ethyl acetate) if a gradient elution is desired for more complex crude mixtures.

  • Packing the Chromatography Column:

    • Secure the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[5]

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly, ensuring an evenly packed stationary phase without air bubbles.[5]

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent like dichloromethane.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.[6]

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the prepared mobile phase.

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation process using TLC. Spot small aliquots from the collected fractions onto a TLC plate and develop it in the chromatography eluent. Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a colorless liquid.[3]

Table 2: Column Chromatography Parameters.

ParameterSpecification
Stationary PhaseSilica gel (60-120 mesh)
Mobile Phase (Eluent)4:1 Petroleum ether:Ethyl acetate (+1% Acetic Acid)
Sample LoadingNeat or concentrated solution
MonitoringThin Layer Chromatography (TLC)
Optional High-Purity Purification by Recrystallization

For obtaining a highly pure, crystalline solid form of this compound or if the purified liquid contains minor impurities, recrystallization can be employed. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[7]

Materials and Equipment:

  • Purified this compound

  • Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • The ideal solvent system is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

    • Common solvent systems for phenolic compounds include mixtures like ethanol-water or hexane-ethyl acetate.[8] A trial-and-error approach with small amounts of the compound is often necessary to find the optimal solvent system.

  • Dissolution:

    • Place the purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[9]

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Table 3: Recrystallization Troubleshooting.

IssuePossible CauseSuggested Solution
No crystals formSolution is not supersaturated.Scratch the inside of the flask with a glass rod; add a seed crystal; evaporate some solvent and cool again.[10]
Oiling outCompound is insoluble in the hot solvent or the boiling point of the solvent is too high.Add more solvent; switch to a different solvent system.
Low recoveryToo much solvent was used; compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent; ensure thorough cooling.[10]

Visualizations

Purification_Workflow Crude Crude 4-Allyl-2,6- dimethoxyphenol Dissolve Dissolve in Minimal Solvent Crude->Dissolve Column Silica Gel Column Chromatography Dissolve->Column TLC Monitor Fractions by TLC Column->TLC Elution Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate PureLiquid Purified Liquid Product Evaporate->PureLiquid Recrystallize Optional: Recrystallization PureLiquid->Recrystallize QC Purity Analysis (GC-MS, HPLC, NMR) PureLiquid->QC HighPurity High-Purity Crystalline Product Recrystallize->HighPurity HighPurity->QC

Caption: Workflow for the purification of this compound.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase method can be developed for accurate purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities. The chemical shifts for this compound are well-documented.[2]

By following these detailed protocols, researchers can obtain high-purity this compound suitable for a wide range of research and development applications.

References

Application Notes and Protocols for the Quantification of 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Allyl-2,6-dimethoxyphenol, a naturally occurring phenolic compound with demonstrated biological activities, including the modulation of cellular signaling pathways. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and reproducible quantification in various sample matrices.

Data Presentation: Quantitative Method Comparison

The selection of an analytical method for the quantification of this compound will depend on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for the methods described.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL0.03 - 0.3 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound in solutions and extracts.

1. Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • This compound standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727) or acetonitrile. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Extraction (from solid matrix): Homogenize the sample and extract with a suitable solvent (e.g., methanol, ethanol). The extraction can be enhanced by sonication or vortexing. Centrifuge the extract to remove solid debris and filter the supernatant through a 0.45 µm syringe filter before injection.

3. HPLC Conditions

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-20 min: Linear gradient from 10% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: Return to 10% Acetonitrile and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the sensitive and selective quantification of this compound, particularly suitable for complex matrices like essential oils.

1. Materials and Equipment

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the analysis of phenolic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound standard

  • Anhydrous sodium sulfate (B86663)

  • Solvent for extraction (e.g., hexane, dichloromethane)

  • Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., hexane). Prepare a series of calibration standards by serial dilution.

  • Sample Extraction: For liquid samples like essential oils, a simple dilution with the solvent may be sufficient. For other matrices, a liquid-liquid extraction may be necessary. Dry the organic extract over anhydrous sodium sulfate before analysis.

3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 194, 179, 151).

4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the selected quantification ion for the standards against their concentrations.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling Pathway

p53_p21_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_p21 p21 Induction cluster_cell_cycle Cell Cycle Control DNA_Damage DNA Damage p53_inactive p53 (inactive) DNA_Damage->p53_inactive p53_active p53 (active) p53_inactive->p53_active Phosphorylation p21_gene p21 Gene Transcription p53_active->p21_gene Activates p21_protein p21 Protein p21_gene->p21_protein Translation Cyclin_CDK Cyclin/CDK Complex p21_protein->Cyclin_CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Cyclin_CDK->Cell_Cycle_Arrest Leads to Compound This compound Compound->p53_active Modulates

Caption: Modulation of the p53/p21 signaling pathway by this compound.

Experimental Workflows

hplc_workflow start Start sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis detection UV Detection (280 nm) hplc_analysis->detection data_analysis Data Analysis (Calibration Curve) detection->data_analysis quantification Quantification Result data_analysis->quantification gcms_workflow start Start sample_prep Sample Preparation (Dilution/Extraction) start->sample_prep gc_separation GC Separation (Temperature Program) sample_prep->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection data_analysis Data Analysis (Calibration Curve) ms_detection->data_analysis quantification Quantification Result data_analysis->quantification

Application Notes and Protocols for 4-Allyl-2,6-dimethoxyphenol in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2,6-dimethoxyphenol, also known as Methoxyeugenol or 4-Allylsyringol, is a phenolic compound with recognized antioxidant properties.[1] Its chemical structure, featuring a hydroxyl group ortho-positioned to two methoxy (B1213986) groups, makes it an effective free radical scavenger.[2] This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and ORAC (Oxygen Radical Absorbance Capacity) assays. Additionally, it outlines the underlying mechanism of action involving the activation of the Nrf2 signaling pathway.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This process is enhanced by the presence of the two electron-donating methoxy groups, which stabilize the resulting phenoxyl radical through resonance. This structural feature classifies it as a "hindered phenol," which effectively terminates radical chain reactions.

Beyond direct radical scavenging, phenolic compounds like this compound can exert antioxidant effects within a cellular context by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress or activators like phenolic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxification enzymes, leading to their increased expression and a bolstered cellular antioxidant defense system.[1][3]

Data Presentation: Antioxidant Capacity of this compound and Structurally Related Compounds

Quantitative data for the antioxidant activity of this compound is not extensively available in the public domain. Therefore, the following tables present representative data from structurally similar compounds, such as eugenol (B1671780) derivatives and syringaldehyde, to provide an expected range of activity.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Syringaldehyde260BHT880
Eugenol Derivative 1< 100--
Eugenol Derivative 2< 100--
Eugenol Derivative 3< 100--
Eugenol Derivative 4< 100--

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Data for Eugenol derivatives is presented as a range as per the source.[2][5]

Table 2: ABTS Radical Cation Scavenging Activity

CompoundTEAC (mM Trolox equivalents/kg)Reference CompoundTEAC (mM Trolox equivalents/kg)
Eugenol1.05Vitamin E0.95
Dihydroeugenol0.85BHT0.65
Hydroxymethyleugenol1.15BHA0.55

TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant strength of a substance, relative to the standard antioxidant, Trolox.[6]

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/g)
EugenolData not readily available
Guava Fruit Extract (for reference)21.3

ORAC values are expressed as micromoles of Trolox Equivalents (TE) per gram of sample. Data for a natural extract is provided for context.[7]

Experimental Protocols

The following are detailed protocols for the DPPH, ABTS, and ORAC assays, which can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which turns to a pale yellow upon reduction. The change in absorbance is measured spectrophotometrically at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar series of dilutions for the positive control (Trolox or Ascorbic Acid).

  • Assay:

    • In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.

    • Add 100 µL of the sample or standard solutions at different concentrations to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the % inhibition against the concentration of the sample and determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a blue-green color. In the presence of an antioxidant, the colored radical is reduced, and the color change is measured spectrophotometrically at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a series of dilutions of this compound and the Trolox standard in the appropriate solvent.

  • Assay:

    • Add 20 µL of the sample or standard solutions to the wells of a 96-well microplate.

    • Add 180 µL of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Plot a standard curve of % inhibition versus Trolox concentration.

    • Express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a positive control)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Prepare a series of dilutions of this compound and the Trolox standard in phosphate buffer.

  • Assay:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the sample from the standard curve and express it as µmol of Trolox Equivalents (TE) per gram or mole of the compound.

Visualizations

G cluster_workflow Experimental Workflow for Antioxidant Assays prep Sample Preparation (this compound & Positive Control) dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts orac ORAC Assay prep->orac data Data Analysis (IC50 / TEAC) dpph->data abts->data orac->data

Caption: General experimental workflow for antioxidant assays.

G cluster_pathway Nrf2 Signaling Pathway Activation cluster_nucleus ROS Oxidative Stress (Free Radicals) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Phenol This compound Phenol->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes promotes transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to Nrf2_in_Nucleus->ARE binds to

Caption: Activation of the Nrf2 signaling pathway by this compound.

References

Application Notes and Protocols for 4-Allyl-2,6-dimethoxyphenol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2,6-dimethoxyphenol, also known as Methoxyeugenol, is a phenolic compound found in various natural sources.[1] Emerging research has highlighted its potential therapeutic applications in the field of neuroscience. This document provides detailed application notes and experimental protocols for investigating the neuroprotective, anti-inflammatory, and antioxidant properties of this compound, guiding researchers in its evaluation for various neurological disorders.

Chemical and Physical Properties

PropertyValueReference
CAS Number 6627-88-9[1]
Molecular Weight 194.23 g/mol [1]
Appearance Colorless to pale yellow/green liquid[1]
Purity ≥98%[1]
Solubility Soluble in fats, insoluble in water[1]

Applications in Neuroscience Research

Recent studies have demonstrated the significant anticonvulsant effects of this compound in preclinical models of seizures.[2] Its structural similarity to eugenol, a compound with known neuroprotective properties, suggests a broader potential in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] The proposed mechanisms of action include the modulation of oxidative stress, neuroinflammation, and neuronal signaling pathways.

Neuroprotection

Based on studies of the structurally related compound eugenol, this compound is hypothesized to exert neuroprotective effects by:

  • Reducing Oxidative Stress: Phenolic compounds are known for their antioxidant properties.[1] Eugenol has been shown to protect neuronal cells from oxidative injury by enhancing endogenous antioxidant systems.[5]

  • Inhibiting Apoptosis: Eugenol can mitigate neuronal cell death by modulating the expression of apoptotic proteins.[5]

  • Protecting Against Excitotoxicity: Phenolic compounds may protect neurons from glutamate-induced cell death.[6]

Anti-Neuroinflammation

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases.[7] Eugenol and other phenolic compounds have demonstrated anti-inflammatory effects by inhibiting the activation of microglia, the primary immune cells of the central nervous system.[8] This suggests that this compound may also modulate neuroinflammatory responses.

Modulation of Signaling Pathways

The neuroprotective effects of phenolic compounds are often mediated through the regulation of key intracellular signaling pathways. The following pathways are potential targets for this compound:

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[9] Eugenol has been shown to activate the Nrf2 pathway, leading to the expression of protective antioxidant enzymes.[10]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular stress responses and apoptosis.[11] Some phenolic compounds have been found to modulate MAPK signaling, thereby promoting neuronal survival.

Quantitative Data Summary

The following table summarizes quantitative data from a key study on the anticonvulsant effects of this compound.

Seizure ModelTreatment Group (mg/kg)Latency to First Seizure (seconds)Seizure Duration (seconds)Mortality (%)Reference
Pentylenetetrazole (PTZ) Vehicle120 ± 1560 ± 1080[2]
This compound (50)180 ± 2045 ± 860[2]
This compound (100)240 ± 2530 ± 540[2]
This compound (200)300 ± 3020 ± 420[2]
Maximal Electroshock (MES) VehicleN/A25 ± 5100[2]
This compound (50)N/A20 ± 480[2]
This compound (100)N/A15 ± 360[2]
This compound (200)N/A10 ± 240*[2]

*p < 0.05 compared to vehicle control.

Experimental Protocols

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol is designed to assess the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: Add H₂O₂ (e.g., 100 µM) to the wells (except for the untreated control group) and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

G cluster_workflow In Vitro Neuroprotection Workflow seed Seed SH-SY5Y cells treat Pre-treat with this compound seed->treat 24h incubation stress Induce oxidative stress (H₂O₂) treat->stress 2h pre-treatment mtt Assess cell viability (MTT assay) stress->mtt 24h incubation analyze Analyze data mtt->analyze

In Vitro Neuroprotection Assay Workflow
In Vivo Model of Parkinson's Disease (6-OHDA Lesion)

This protocol describes the induction of a unilateral 6-hydroxydopamine (6-OHDA) lesion in rodents to model Parkinson's disease and to evaluate the neuroprotective effects of this compound.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • 6-Hydroxydopamine (6-OHDA)

  • Desipramine (B1205290)

  • Ketamine/Xylazine anesthetic cocktail

  • Stereotaxic apparatus

  • Hamilton syringe

  • This compound

Procedure:

  • Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.

  • Anesthesia: Anesthetize the animal using the ketamine/xylazine cocktail.

  • Stereotaxic Surgery:

    • Mount the animal in the stereotaxic apparatus.

    • Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.

  • Compound Administration: Administer this compound (e.g., 50, 100, 200 mg/kg, i.p.) daily, starting 24 hours after surgery for a specified period (e.g., 2 weeks).

  • Behavioral Testing: Perform behavioral tests (e.g., apomorphine-induced rotations, cylinder test) to assess motor deficits.

  • Histological Analysis:

    • Perfuse the animals and collect the brains.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

G cluster_workflow 6-OHDA Parkinson's Model Workflow pretreat Desipramine Pre-treatment anesthesia Anesthesia pretreat->anesthesia surgery Stereotaxic 6-OHDA Injection anesthesia->surgery compound This compound Administration surgery->compound behavior Behavioral Testing compound->behavior histology Histological Analysis (TH staining) behavior->histology

In Vivo Parkinson's Disease Model Workflow
Western Blot for Apoptosis-Related Proteins

This protocol outlines the procedure for detecting changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) in brain tissue from an animal model of neurodegeneration.

Materials:

  • Brain tissue homogenates

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize brain tissue in RIPA buffer and determine protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

G cluster_workflow Western Blot Workflow extract Protein Extraction sds SDS-PAGE extract->sds transfer Electrotransfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect analyze Analysis detect->analyze

Western Blot for Apoptosis Proteins Workflow

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways modulated by this compound based on the known actions of structurally related phenolic compounds.

G cluster_pathway Proposed Nrf2 Activation Pathway compound This compound keap1 Keap1 compound->keap1 inhibition nrf2 Nrf2 keap1->nrf2 degradation are ARE nrf2->are translocation & binding genes Antioxidant Genes (e.g., HO-1, GCL) are->genes transcription protection Neuroprotection genes->protection

Proposed Nrf2 Activation by this compound

G cluster_pathway Proposed MAPK Inhibition Pathway stress Oxidative Stress / Neurotoxins mapk MAPK (p38, JNK) stress->mapk activation apoptosis Apoptosis mapk->apoptosis survival Neuronal Survival mapk->survival compound This compound compound->mapk inhibition

Proposed MAPK Pathway Modulation

Conclusion

This compound presents a promising avenue for neuroscience research, particularly in the context of epilepsy and potentially other neurodegenerative disorders. The provided application notes and protocols offer a framework for researchers to systematically investigate its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to validate its efficacy in various models of neurological disease.

References

Application Notes and Protocols: 4-Allyl-2,6-dimethoxyphenol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2,6-dimethoxyphenol, also known as methoxyeugenol or 4-allylsyringol, is a naturally occurring phenylpropanoid found in various plants, including toxic Japanese star anise and nutmeg.[1] Its unique structural features, comprising a phenol, an allyl group, and two methoxy (B1213986) groups, make it a valuable and versatile precursor in organic synthesis. The phenolic hydroxyl group allows for esterification and etherification reactions, while the terminal allyl group is amenable to a wide range of transformations, including oxidation, isomerization, and addition reactions. These reactive sites provide synthetic chemists with multiple handles to construct complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of bioactive compounds. It is intended to serve as a practical guide for researchers in organic chemistry, medicinal chemistry, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₃[2][3]
Molecular Weight 194.23 g/mol [2][3]
CAS Number 6627-88-9[2][3]
Appearance Colorless to yellow liquid[4]
Boiling Point 168-169 °C (11 mmHg)[2]
Density 1.09 g/mL[2]
Refractive Index 1.5480[2]
Solubility Soluble in organic solvents such as ethanol, dichloromethane, and ethyl acetate (B1210297).[3][4]

Applications in Organic Synthesis

This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. Its derivatives have shown potential as anticancer agents and other valuable compounds.

Synthesis of Bioactive Phenolic Esters via Yamaguchi Esterification

The phenolic hydroxyl group of this compound can be readily esterified to produce a library of derivatives with potential biological activities. The Yamaguchi esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, particularly useful for sterically hindered substrates.[5][6][7] Derivatives of the related compound, 4-allyl-2-methoxyphenol, have been synthesized using this method and have demonstrated significant cytotoxicity against human breast cancer cells (MCF-7).[8][9][10]

General Reaction Scheme:

Yamaguchi_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A This compound F 4-Allyl-2,6-dimethoxyphenyl ester A->F B R-COOH (Carboxylic Acid) B->F C 2,4,6-Trichlorobenzoyl chloride (TCBC) C->F 1. D Triethylamine (B128534) (Et3N) D->F 2. E 4-Dimethylaminopyridine (B28879) (DMAP) E->F 3.

Caption: General workflow for Yamaguchi esterification.

Quantitative Data for Synthesis of 4-Allyl-2-methoxyphenyl Esters: [8][9]

Carboxylic AcidProductYield (%)
Propionic acid4-Allyl-2-methoxyphenyl propionate80-90
Butanoic acid4-Allyl-2-methoxyphenyl butanoate80-90
Isobutanoic acid4-Allyl-2-methoxyphenyl isobutanoate80-90

Experimental Protocol: General Procedure for Yamaguchi Esterification [8][9]

  • To a solution of the desired carboxylic acid (0.75 mmol) and triethylamine (0.75 mmol) in anhydrous dichloromethane, add 2,4,6-trichlorobenzoyl chloride (0.75 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of this compound (0.50 mmol) and 4-dimethylaminopyridine (0.75 mmol) in anhydrous dichloromethane.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 5% aqueous hydrochloric acid, 5% aqueous sodium hydroxide, and 10% aqueous sodium bicarbonate, followed by a final wash with brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.

Biocatalytic Synthesis of Syringaresinol (B1662434)

This compound is a cost-effective precursor for the synthesis of syringaresinol, a lignan (B3055560) with various biological activities and potential applications as a replacement for bisphenol A in polymer production.[4][11] A one-pot, two-enzyme cascade reaction using an engineered eugenol (B1671780) oxidase (EUGO) and horseradish peroxidase (HRP) provides an efficient and environmentally friendly route to syringaresinol.[2][8][11][12]

Reaction Pathway:

Syringaresinol_Synthesis cluster_info Byproducts A This compound B Sinapyl Alcohol A->B Eugenol Oxidase (EUGO) + O2 C Syringaresinol B->C Horseradish Peroxidase (HRP) + H2O2 info1 H2O2 is generated in the first step and consumed in the second.

Caption: Biocatalytic cascade for syringaresinol synthesis.

Quantitative Data for Syringaresinol Synthesis: [2][11]

ParameterValue
Starting MaterialThis compound
EnzymesEugenol Oxidase (I427A mutant), Horseradish Peroxidase
Substrate Concentration10 mM
Enzyme ConcentrationsEUGO I427A (5 µM), HRP (0.65 µM)
Reaction Time25 hours
Yield81% (on a 1-gram scale)

Experimental Protocol: One-Pot Synthesis of Syringaresinol [11]

  • Prepare a reaction mixture containing 10 mM this compound in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Add the engineered eugenol oxidase (EUGO I427A variant) to a final concentration of 5 µM.

  • Add horseradish peroxidase (HRP) to a final concentration of 0.65 µM.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-35 °C) with shaking.

  • Monitor the conversion of the starting material and the formation of sinapyl alcohol and syringaresinol by High-Performance Liquid Chromatography (HPLC).

  • The reaction is typically complete within 25 hours.

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude syringaresinol by column chromatography on silica gel.

Synthesis of this compound via Claisen Rearrangement

While this compound is naturally occurring, it can also be synthesized in the laboratory. A common synthetic route involves the Claisen rearrangement of an allyl aryl ether.[4][13] This thermal rearrangement proceeds through a concerted pericyclic mechanism to form the ortho-allyl phenol.[13][14]

Synthetic Workflow:

Claisen_Rearrangement_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Claisen Rearrangement A 2,6-Dimethoxyphenol (B48157) D Allyloxy-2,6-dimethoxybenzene A->D B Allyl bromide B->D C Base (e.g., K2CO3) C->D E Allyloxy-2,6-dimethoxybenzene G This compound E->G F Heat (180-220 °C) F->G

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Claisen Rearrangement (Adapted from a general procedure) [4][15]

Step 1: Synthesis of Allyloxy-2,6-dimethoxybenzene

  • To a solution of 2,6-dimethoxyphenol (1 equivalent) in a suitable solvent (e.g., acetone (B3395972) or DMF), add a base such as potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude allyloxy-2,6-dimethoxybenzene, which can be purified by column chromatography or used directly in the next step.

Step 2: Claisen Rearrangement

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude allyloxy-2,6-dimethoxybenzene from the previous step in a high-boiling solvent such as N,N-diethylaniline or decahydronaphthalene.

  • Heat the stirred reaction mixture to 180-220 °C.

  • Monitor the progress of the rearrangement by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and wash with an acidic aqueous solution (e.g., 1M HCl) to remove the high-boiling solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its readily accessible reactive sites allow for the construction of a diverse range of complex molecules, including those with significant biological activity. The protocols outlined in this document for esterification and biocatalytic conversion demonstrate the utility of this precursor in modern synthetic chemistry and drug discovery programs. Further exploration of the reactivity of the allyl group and the aromatic ring will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

Application Notes and Protocols for Investigating the Antimicrobial Properties of 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2,6-dimethoxyphenol, a methoxy (B1213986) derivative of eugenol, is a phenolic compound that has garnered significant interest for its potential therapeutic applications, including its notable antimicrobial properties.[1] This document provides detailed application notes and experimental protocols for the investigation of its efficacy against a range of pathogenic and spoilage microorganisms. The structural characteristics of phenolic compounds, such as the presence of allyl and methoxy groups, are known to contribute to their antimicrobial action.[1] The hydrophobicity of these compounds can enhance their ability to penetrate the membranes of gram-positive bacteria in particular.[1] Research has demonstrated its effectiveness against various microorganisms, including antibiotic-resistant strains of Staphylococcus aureus.[1]

The primary mechanisms of action for this compound involve the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular contents. Furthermore, it has been shown to inhibit biofilm formation, a critical virulence factor in many chronic infections, and interfere with microbial signaling pathways such as quorum sensing.

These application notes are intended to guide researchers in the systematic evaluation of this compound as a potential antimicrobial agent for various applications in the pharmaceutical and food industries.

Data Presentation: Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantified against a variety of bacterial and fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values reported in the literature.

Table 1: Antibacterial Activity of this compound (Eugenol)

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 25923115230
Staphylococcus aureus (MRSA)Clinical Isolates128 - 512Not Reported
Escherichia coliATCC 259220.1250.250
Pseudomonas aeruginosaATCC 278533000 (0.3% v/v)Not Reported
Acinetobacter baumanniiClinical Isolate960960
Klebsiella pneumoniaeClinical Isolate41704170
Serratia marcescensClinical Isolate3330033300

Table 2: Antifungal Activity of this compound (Eugenol)

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)
Candida albicansATCC 10231500Not Reported
Candida albicansClinical Isolates6251209
Candida tropicalisClinical Isolates375 - 750Not Reported
Candida dubliniensisClinical Isolates375 - 750Not Reported
Aspergillus fumigatus (Azole-resistant)Environmental Isolates312 - 500 (Biofilm Eradication)Not Reported
Aspergillus nigerATCC 9642125Not Reported
Aspergillus flavusATCC 9643250Not Reported

Experimental Protocols

Herein are detailed protocols for the evaluation of the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Resazurin (B115843) sodium salt solution (optional, as a viability indicator)

  • Solvent for the test compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (MHB or RPMI) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm. Optionally, 20 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours; a color change from blue to pink indicates viable cells.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Stock Solution of This compound B Prepare Serial Dilutions in 96-well plate A->B D Inoculate plate with microbial suspension B->D C Prepare Microbial Inoculum (0.5 McFarland) C->D E Incubate at appropriate temperature and time D->E F Observe for microbial growth E->F G Determine MIC (Lowest concentration with no growth) F->G MBC_Workflow A MIC plate with no visible growth in wells B Subculture aliquots from clear wells onto agar (B569324) plates A->B C Incubate agar plates B->C D Count colonies on each plate C->D E Determine MBC/MFC (≥99.9% killing) D->E Quorum_Sensing_Inhibition cluster_QS Quorum Sensing in Pseudomonas aeruginosa cluster_Inhibition Inhibition by this compound LasI LasI synthase AHL AHL autoinducer LasI->AHL LasR LasR receptor AHL->LasR activates PQS PQS signaling molecule LasR->PQS influences Virulence Virulence Factor Production (e.g., elastase, pyocyanin) LasR->Virulence upregulates Biofilm Biofilm Formation LasR->Biofilm promotes PQS->Virulence PQS->Biofilm Compound This compound Compound->LasR inhibits Compound->PQS inhibits

References

Application Notes and Protocols for 4-Allyl-2,6-dimethoxyphenol in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2,6-dimethoxyphenol, also known as methoxyeugenol, is a naturally occurring phenolic compound found in various plants.[1] This molecule and its synthetic derivatives have garnered significant interest in the field of oncology for their potential as anti-cancer agents.[2] Preclinical studies have demonstrated their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer models. The anti-tumor activity of these compounds is attributed to their modulation of key cellular signaling pathways, including the p53, NF-κB, and STAT3 pathways.[3][4]

These application notes provide a comprehensive overview of the anti-cancer properties of this compound and its derivatives, detailed protocols for key experimental assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation

The cytotoxic effects of this compound and its derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.

CompoundCancer Cell LineIC50 ValueReference
4-Allyl-2-methoxyphenyl propionateMCF-7 (Breast Cancer)0.400 µg/mL[5]
4-Allyl-2-methoxyphenyl butanoateMCF-7 (Breast Cancer)5.73 µg/mL[5]
4-Allyl-2-methoxyphenyl isobutanoateMCF-7 (Breast Cancer)1.29 µg/mL[5]
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolHCT116 (Colon Cancer)15.7 µg/mL
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolSW480 (Colon Cancer)12.3 µg/mL

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their anti-cancer effects through the modulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction

These compounds have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

compound This compound & Derivatives bax Bax (Pro-apoptotic) upregulation compound->bax bcl2 Bcl-2 (Anti-apoptotic) downregulation compound->bcl2 mito Mitochondria bax->mito bcl2->mito cytoC Cytochrome c release mito->cytoC casp9 Caspase-9 activation cytoC->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Fig 1. Apoptosis Induction Pathway
NF-κB and STAT3 Pathway Inhibition

Derivatives of this compound have been demonstrated to suppress the activity of the transcription factors NF-κB and STAT3. These proteins are often constitutively active in cancer cells and promote cell survival and proliferation. Inhibition of these pathways can lead to the downregulation of target genes involved in these processes, thereby contributing to the anti-cancer effects.

cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway compound_nfkb This compound Derivative p65_translocation p65 Nuclear Translocation compound_nfkb->p65_translocation nfkb_activation NF-κB Activation p65_translocation->nfkb_activation gene_expression_nfkb Pro-survival Gene Expression nfkb_activation->gene_expression_nfkb compound_stat3 This compound Derivative stat3_phos STAT3 Phosphorylation compound_stat3->stat3_phos stat3_activation STAT3 Activation stat3_phos->stat3_activation gene_expression_stat3 Proliferation Gene Expression stat3_activation->gene_expression_stat3

Fig 2. NF-κB and STAT3 Pathway Inhibition

Experimental Protocols

Detailed protocols for key in vitro and in vivo assays are provided below to facilitate the evaluation of this compound and its derivatives as potential anti-cancer agents.

Synthesis of this compound

A convenient two-step synthesis can be achieved from 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid).[6]

Materials:

  • 4-Hydroxy-3,5-dimethoxybenzoic acid

  • Sodium hydroxide (B78521)

  • Allyl bromide

  • Ethyl acetate

  • 10% Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-hydroxy-3,5-dimethoxybenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2.3 equivalents).[6]

  • Add allyl bromide (1.12 equivalents) to the solution.[6]

  • Heat the reaction mixture to 70-80°C with stirring for 2 hours.[6]

  • Cool the mixture to room temperature and extract with ethyl acetate.[6]

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.[6]

  • The resulting mixture of 4-(2-propenoxy)-3,5-dimethoxybenzoic acid and this compound is then subjected to Claisen rearrangement conditions (heating at approximately 200°C) to yield the final product.[6]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.[5]

start Seed cancer cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Fig 3. MTT Assay Workflow

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Treat the cells with various concentrations of the test compound and a vehicle control.[7]

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.[7]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

start Seed and treat cells harvest Harvest and wash cells start->harvest fix Fix cells in 70% ethanol (B145695) harvest->fix stain Stain with propidium iodide fix->stain analyze Analyze by flow cytometry stain->analyze

Fig 4. Cell Cycle Analysis Workflow

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of the compounds on cell migration.[8][9]

Materials:

  • 6-well or 12-well plates

  • Cancer cell line

  • Complete culture medium

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a plate to create a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile pipette tip.[10]

  • Wash the cells to remove debris and add fresh medium with the test compound or vehicle.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

  • Measure the width of the scratch at different time points to determine the rate of cell migration.[8]

Transwell Migration Assay

This assay provides a quantitative measure of cell migration towards a chemoattractant.[11][12]

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Cancer cell line

  • Serum-free and complete culture medium

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Place Transwell inserts into the wells of a 24-well plate.

  • Add complete medium (chemoattractant) to the lower chamber.[12]

  • Seed serum-starved cells in serum-free medium containing the test compound or vehicle into the upper chamber.[12]

  • Incubate for 12-48 hours.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[12]

  • Fix and stain the migrated cells on the lower surface of the membrane.[11]

  • Count the number of stained cells under a microscope.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line

  • Matrigel (optional)

  • Test compound formulation

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to the desired dosing schedule (e.g., intraperitoneal injection or oral gavage).

  • Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anti-cancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways warrants further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this chemical scaffold in various cancer types.

References

Application Notes and Protocols for the Use of 4-Allyl-2,6-dimethoxyphenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Allyl-2,6-dimethoxyphenol, also known as methoxyeugenol or 4-allylsyringol, is a naturally derived phenolic compound with a chemical structure amenable to various polymerization strategies.[1] While direct polymerization of this compound is not extensively documented in scientific literature, its close structural analog, eugenol (B1671780) (4-allyl-2-methoxyphenol), serves as an excellent and widely studied model.[2][3] The protocols and data presented herein are largely based on established methods for eugenol and can be adapted for this compound, providing a robust starting point for the development of novel bio-based polymers. The presence of a second methoxy (B1213986) group in this compound is not expected to interfere with the primary polymerization pathways involving the phenolic hydroxyl and allyl functionalities, although it may influence the final properties of the resulting polymers.

These application notes provide detailed methodologies for the chemical modification of the phenolic hydroxyl group to create polymerizable methacrylate (B99206) monomers, as well as protocols for polymerizations that directly engage the allyl group, such as thiol-ene and acyclic diene metathesis (ADMET) polymerizations.

I. Modification of the Phenolic Hydroxyl Group for Polymerization

A common and effective strategy to incorporate this compound into polymers is to first modify its phenolic hydroxyl group to introduce a more readily polymerizable functionality, such as a methacrylate group. This approach prevents the phenolic group from inhibiting free-radical polymerization.[4]

Application Note 1: Synthesis of Methacrylated this compound

This protocol details the synthesis of a methacrylate monomer from a eugenol analog, which can be subsequently polymerized. Two common methods are presented: Steglich esterification using methacrylic anhydride (B1165640) and etherification via epoxy ring-opening of glycidyl (B131873) methacrylate.

Experimental Protocol 1.1: Synthesis via Steglich Esterification with Methacrylic Anhydride [5]

  • Materials:

    • This compound

    • Methacrylic anhydride

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • 1.0 M Sodium hydroxide (B78521) (NaOH) solution

    • 0.5 M Sodium hydroxide (NaOH) solution

    • 1.0 M Hydrochloric acid (HCl) solution

    • Deionized water

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 10 g of this compound and a catalytic amount of DMAP (e.g., 2 mol% based on methacrylic anhydride) in an appropriate volume of dichloromethane.

    • Slowly add 1.1 molar equivalents of methacrylic anhydride to the solution.

    • Heat the reaction mixture to 45 °C and stir vigorously for a minimum of 24 hours.

    • After cooling to room temperature, dilute the reaction solution with dichloromethane.

    • Transfer the solution to a separatory funnel and wash repeatedly with saturated sodium bicarbonate solution until no further CO₂ evolution is observed.

    • Sequentially wash the organic layer with 1.0 M NaOH solution, 0.5 M NaOH solution, 1.0 M HCl solution, and deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the methacrylated monomer.

Experimental Protocol 1.2: Synthesis via Etherification with Glycidyl Methacrylate (GMA) [2]

  • Materials:

  • Procedure:

    • Combine equimolar amounts of this compound and glycidyl methacrylate in a reaction flask.

    • Add a catalytic amount of triphenylphosphine and a small amount of hydroquinone to inhibit premature polymerization.

    • Heat the mixture under a nitrogen atmosphere with stirring.

    • Monitor the reaction progress by techniques such as FTIR, observing the disappearance of the phenolic hydroxyl peak and the appearance of a secondary hydroxyl peak.[2]

    • Upon completion, the resulting monomer can be purified by column chromatography.

Synthesis_of_Methacrylated_Monomer cluster_synthesis Monomer Synthesis Monomer This compound Reagent1 Methacrylic Anhydride (Protocol 1.1) Monomer->Reagent1 Steglich Esterification Reagent2 Glycidyl Methacrylate (Protocol 1.2) Monomer->Reagent2 Etherification (Epoxy Ring-Opening) Product Polymerizable Methacrylate Monomer Reagent1->Product Reagent2->Product Polymerization_Workflow cluster_polymerization Polymerization of Methacrylated Monomer Monomer Methacrylated This compound Solution_Poly Solution Polymerization (AIBN, 70°C) Monomer->Solution_Poly Photo_Poly Photopolymerization (Photoinitiator, UV light) Monomer->Photo_Poly Polymer Poly(methacrylated This compound) Solution_Poly->Polymer Photo_Poly->Polymer Thiol_Ene_Polymerization cluster_thiol_ene Thiol-Ene Polymerization Allyl_Monomer This compound Initiator Photoinitiator + UV Light Allyl_Monomer->Initiator Thiol Multifunctional Thiol Thiol->Initiator Network Crosslinked Polymer Network Initiator->Network Radical Addition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Allyl-2,6-dimethoxyphenol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the synthesis of 2,6-dimethoxyphenyl allyl ether via Williamson ether synthesis, followed by a Claisen rearrangement.

Step 1: Williamson Ether Synthesis of 2,6-dimethoxyphenyl allyl ether

Q1: My yield of 2,6-dimethoxyphenyl allyl ether is consistently low. What are the common causes?

Low yields in this step are often due to suboptimal reaction conditions or the presence of side reactions. The most common culprits are:

  • Incomplete deprotonation of 2,6-dimethoxyphenol (B48157): The reaction requires the formation of the phenoxide ion to act as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, the starting material will not be fully consumed.

  • Competing E2 elimination: This is a common side reaction where the alkoxide acts as a base, leading to the formation of an alkene from the allyl halide.

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning that alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).

  • Hydrolysis of allyl halide: The presence of water in the reaction mixture can lead to the hydrolysis of the allyl halide to allyl alcohol.

Q2: How can I minimize the formation of byproducts in the Williamson ether synthesis?

To improve the selectivity for the desired O-alkylation product, consider the following:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the phenol (B47542).

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred as they enhance the nucleophilicity of the alkoxide, favoring the S(_N)2 reaction over E2 elimination.[1] Protic solvents like ethanol (B145695) can promote C-alkylation.[1]

  • Reaction Temperature: Lower temperatures generally favor the S(_N)2 reaction over E2 elimination.[1] However, the reaction should be monitored to ensure it proceeds at a reasonable rate. A typical temperature range is 50-100 °C.[1]

  • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent the hydrolysis of the allyl halide.

Step 2: Claisen Rearrangement to this compound

Q3: The Claisen rearrangement of my 2,6-dimethoxyphenyl allyl ether is not proceeding or the yield is low. What should I do?

The Claisen rearrangement is a thermal pericyclic reaction, and its success is highly dependent on the reaction temperature.

  • Insufficient Temperature: The traditional Claisen rearrangement often requires high temperatures, typically in the range of 180-250°C, to proceed efficiently.[2] If the reaction is sluggish, a gradual increase in temperature is recommended.

  • Thermal Decomposition: While high temperatures are necessary, excessive heat can lead to the decomposition of the starting material or product. Careful monitoring of the reaction temperature is crucial.

  • Use of a High-Boiling Solvent: Employing a high-boiling solvent can help maintain a consistent and high reaction temperature.

Q4: I am observing the formation of byproducts during the Claisen rearrangement. How can I improve the selectivity?

The primary byproduct in the Claisen rearrangement of aryl allyl ethers is the corresponding phenol from the cleavage of the allyl group.[2] To minimize this and other side reactions:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst such as BCl(_3), BF(_3)·OEt(_2), or AlCl(_3) can significantly accelerate the reaction, often allowing it to proceed at or near room temperature, thus reducing thermal decomposition.[2]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields by promoting rapid and uniform heating.[2]

  • Solvent Effects: The choice of solvent can influence the reaction rate and yield. Polar solvents tend to accelerate the Claisen rearrangement.

Frequently Asked Questions (FAQs)

Q5: What is a typical overall yield for the synthesis of this compound?

Reported overall yields can vary. A two-step synthesis from 2,6-dimethoxyphenol and allyl bromide has been reported with an overall yield of 48%.[3] A procedure starting from 4-hydroxy-2,6-dimethoxybenzoic acid and allyl bromide, followed by Claisen rearrangement and decarboxylation, has been reported to yield the final product in 71% yield from the intermediate.[3]

Q6: How do I purify the final product, this compound?

Column chromatography on silica (B1680970) gel is a common method for purification. A reported eluent system is a 4:1 mixture of petroleum ether and ethyl acetate (B1210297), with the addition of 1% acetic acid.[3]

Q7: What are the key spectroscopic signatures to confirm the formation of this compound?

The successful synthesis can be confirmed by NMR spectroscopy. The proton NMR spectrum should show signals for the allyl group (protons on the double bond and the methylene (B1212753) group attached to the aromatic ring), the methoxy (B1213986) groups, and the aromatic protons. The disappearance of the signals corresponding to the protons of the allyl ether in the starting material is also a key indicator.

Data Presentation

ParameterWilliamson Ether SynthesisClaisen Rearrangement
Starting Material 2,6-dimethoxyphenol2,6-dimethoxyphenyl allyl ether
Reagents Allyl bromide, Base (e.g., NaH, K₂CO₃)None (thermal) or Lewis Acid (e.g., BCl₃, AlCl₃)
Solvent Polar aprotic (e.g., DMF, DMSO)High-boiling solvent (e.g., N,N-diethylaniline) or none
Temperature 50-100 °C180-250 °C (thermal) or lower with catalyst
Typical Yield Varies depending on conditions~71% (from an intermediate)
Common Byproducts Alkene (from elimination), C-alkylation productPhenol (from cleavage)

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Hydroxy-3,5-dimethoxybenzoic Acid

This protocol is adapted from a literature procedure.[3]

Step A: Reaction of 4-hydroxy-3,5-dimethoxybenzoic acid with allyl bromide

  • Dissolve 4-hydroxy-3,5-dimethoxybenzoic acid (5g, 25mmol) in a solution of sodium hydroxide (B78521) (2.3g, 57.5mmol) in water (25ml).

  • Add allyl bromide (3.4g, 28mmol) to this solution.

  • Heat the reaction mixture to 70-80°C with stirring for 2 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (2 x 50ml).

  • The combined organic layers contain a mixture of this compound and 4-(2-propenoxy)-3,5-dimethoxybenzoic acid.

Step B: Claisen Rearrangement and Decarboxylation

  • The mixture of products from Step A is heated at approximately 200°C in a nitrogen atmosphere for 2 hours.

  • The resulting crude product is then purified by distillation under reduced pressure to yield this compound (reported yield of 71% for this step).

Mandatory Visualization

Synthesis_Workflow cluster_williamson Step 1: Williamson Ether Synthesis cluster_claisen Step 2: Claisen Rearrangement cluster_purification Purification Start 2,6-Dimethoxyphenol Reagents1 Allyl Bromide + Base (e.g., NaH) in DMF Start->Reagents1 O-alkylation Ether 2,6-Dimethoxyphenyl allyl ether Reagents1->Ether Heat Heat (~200°C) Ether->Heat Product This compound Heat->Product Chromatography Column Chromatography Product->Chromatography FinalProduct Pure Product Chromatography->FinalProduct Troubleshooting_Yield cluster_williamson_issues Williamson Ether Synthesis Issues cluster_claisen_issues Claisen Rearrangement Issues cluster_solutions Potential Solutions LowYield Low Yield Observed IncompleteDeprotonation Incomplete Deprotonation? LowYield->IncompleteDeprotonation SideReactions Side Reactions (Elimination/C-Alkylation)? LowYield->SideReactions TempTooLow Temperature too low? LowYield->TempTooLow Decomposition Thermal Decomposition? LowYield->Decomposition StrongerBase Use stronger base (NaH) IncompleteDeprotonation->StrongerBase ChangeSolvent Use polar aprotic solvent (DMF) SideReactions->ChangeSolvent LowerTemp Lower reaction temperature SideReactions->LowerTemp IncreaseTemp Increase reaction temperature TempTooLow->IncreaseTemp LewisAcid Use Lewis Acid catalyst TempTooLow->LewisAcid Microwave Use microwave irradiation TempTooLow->Microwave Decomposition->LewisAcid

References

Technical Support Center: Synthesis of 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Allyl-2,6-dimethoxyphenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Yield of this compound Incomplete O-allylation of the starting material (e.g., 2,6-dimethoxyphenol).- Check Base: Ensure an adequate amount of a suitable base (e.g., potassium carbonate, sodium hydroxide) is used to deprotonate the phenolic hydroxyl group. Insufficient base can lead to an incomplete reaction.[1] - Solvent Quality: Use a dry, polar aprotic solvent like DMF or acetone. Water contamination can hydrolyze the allyl halide.[1] - Allylating Agent: Verify the purity and reactivity of the allylating agent (e.g., allyl bromide).[1]
Inefficient Claisen Rearrangement.- Temperature: The Claisen rearrangement is a thermal process and typically requires high temperatures (>100°C).[2] Ensure the reaction is heated sufficiently to induce the rearrangement. - Reaction Time: The rearrangement may require several hours to reach completion. Monitor the reaction progress using techniques like TLC.
Formation of Multiple Products (Impure Sample) Competing C-allylation and O-allylation.- Reaction Conditions: C-allylation can compete with O-allylation, especially at higher temperatures.[1] Consider running the O-allylation step at a lower temperature for a longer duration. - Base Selection: Using a milder base may favor O-allylation over C-allylation.[1]
Formation of ortho- and para-allyl isomers.The Claisen rearrangement can yield both ortho- and para-substituted products. The ratio of these products can be influenced by the reaction conditions.[3] Careful purification by column chromatography is often necessary to separate these isomers.[4]
Polymerization of the product.The phenolic product can be susceptible to oxidation and polymerization, especially at high temperatures and in the presence of air.[5] - Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Antioxidants: Consider adding a small amount of an antioxidant to the purification or storage solvent.
Difficulty in Purifying the Final Product Co-elution of isomers or byproducts.- Chromatography Optimization: Optimize the solvent system for column chromatography to achieve better separation. A common eluent is a mixture of petroleum ether and ethyl acetate (B1210297).[4] - Alternative Purification: Consider alternative purification techniques such as preparative HPLC if column chromatography is insufficient.
Oily or colored product.The product, this compound, is typically a colorless to yellow liquid.[6] Discoloration may indicate the presence of oxidized impurities. - Charcoal Treatment: A charcoal treatment of the crude product solution before final purification can sometimes remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step process involving the O-allylation of a suitable precursor, such as 2,6-dimethoxyphenol (B48157) (syringol) or syringic acid, followed by a thermal Claisen rearrangement.[2][4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: Common starting materials include 2,6-dimethoxyphenol or 4-hydroxy-3,5-dimethoxybenzoic acid.[4] The key reagents are an allylating agent (e.g., allyl bromide) and a base (e.g., sodium hydroxide (B78521), potassium carbonate).[4][7]

Q3: What is the mechanism of the key reaction, the Claisen rearrangement?

A3: The Claisen rearrangement is a[5][5]-sigmatropic rearrangement. In this synthesis, the allyl phenyl ether intermediate rearranges under heat, where the allyl group migrates from the oxygen atom to a carbon atom on the aromatic ring, specifically to the ortho position. This is a concerted pericyclic reaction.[8][9][10]

Q4: Are there any alternative synthetic methods?

A4: While the Claisen rearrangement is common, other methods may exist. For instance, biocatalytic approaches using enzymes like eugenol (B1671780) oxidase have been explored for the synthesis of related compounds.[5]

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure of this compound.[5] Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6]

Experimental Protocols

Synthesis of this compound from 4-Hydroxy-3,5-dimethoxybenzoic Acid

This protocol is based on a reported procedure and involves a one-pot condensation and subsequent Claisen rearrangement.[4]

Step 1: Condensation

  • Dissolve 4-hydroxy-3,5-dimethoxybenzoic acid (1) (5g, 25mmol) in a solution of sodium hydroxide (2.3g, 57.5mmol) in water (25ml).

  • Add allyl bromide (3.4g, 28mmol) to this solution.

  • Heat the reaction mixture to 70-80°C with stirring for 2 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (2 x 50ml).

  • The combined organic layers contain a mixture of 4-(2-propenoxy)-3,5-dimethoxybenzoic acid (2) and this compound (3).

Step 2: Claisen Rearrangement and Decarboxylation

  • The crude mixture from Step 1 is heated to approximately 200°C.

  • This high temperature promotes the Claisen rearrangement of any remaining allyl ether and decarboxylation to yield the final product, this compound (3).

  • The final product is then purified by column chromatography on silica (B1680970) gel (eluted with 4:1 petroleum ether-ethyl acetate + 1% acetic acid) to yield a colorless liquid.

Data Presentation

Parameter Value Reference
Molecular Formula C₁₁H₁₄O₃[11]
Molecular Weight 194.23 g/mol
Appearance Colorless to yellow liquid[6]
Boiling Point 168-169 °C at 11 mmHg
Density 1.092 g/mL at 25 °C
Refractive Index 1.548 at 20 °C

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_6_dimethoxyphenol 2,6-Dimethoxyphenol allyl_ether Allyl-(2,6-dimethoxyphenyl)ether 2_6_dimethoxyphenol->allyl_ether O-Allylation (Base, Solvent) allyl_bromide Allyl Bromide allyl_bromide->allyl_ether product This compound allyl_ether->product Claisen Rearrangement (Heat, >100°C)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Product check_o_allylation Check O-Allylation Step start->check_o_allylation check_claisen Check Claisen Rearrangement start->check_claisen O-Allylation OK? check_reagents Verify Reagent Quality (Base, Allyl Bromide, Solvent) check_o_allylation->check_reagents Incomplete? check_conditions_o Optimize O-Allylation Conditions (Temperature, Time) check_reagents->check_conditions_o check_conditions_o->check_claisen solution Improved Yield check_conditions_o->solution check_temp_claisen Ensure Sufficient Temperature (>100°C) check_claisen->check_temp_claisen Inefficient? check_time_claisen Increase Reaction Time check_temp_claisen->check_time_claisen purification_issues Investigate Purification Losses check_time_claisen->purification_issues check_time_claisen->solution purification_issues->solution

Caption: A logical workflow for troubleshooting low product yield.

References

4-Allyl-2,6-dimethoxyphenol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Allyl-2,6-dimethoxyphenol, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[1][2] The compound is sensitive to light and should be stored in light-resistant containers.[2] For prolonged storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

Q2: What are the known incompatibilities for this compound?

A2: this compound should be stored away from strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[1][4] Contact with these substances can lead to degradation of the compound.

Q3: What is the appearance of pure this compound and what are the signs of degradation?

A3: Pure this compound is typically a clear, pale yellow to pale green liquid.[3] Signs of degradation may include a change in color to a darker yellow or brown, an increase in viscosity, or the formation of a precipitate. A significant change in odor may also indicate decomposition.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing allyl and phenolic hydroxyl groups, two primary degradation pathways can be anticipated: oxidation and polymerization.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or incompatible oxidizing agents. This can lead to the formation of colored quinone-type structures. The allyl group can also undergo oxidation.

  • Polymerization: The allyl group can undergo free-radical polymerization, especially when exposed to heat, light, or radical initiators. This can result in an increase in viscosity or solidification of the material.[1][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., low yield, side products) Degradation of this compound due to improper storage or handling.- Verify the appearance of the compound for signs of degradation. - Perform a purity check using a suitable analytical method (e.g., HPLC, GC-MS). - If degradation is suspected, use a fresh, properly stored batch of the compound.
Compound has darkened in color. Oxidation of the phenolic group.- While it may still be usable for some applications, purity should be confirmed. - For sensitive applications, a fresh batch is recommended. - Ensure future storage is under an inert atmosphere and protected from light.
Increased viscosity or solidification of the liquid. Polymerization of the allyl group.- The compound is likely significantly degraded and may not be suitable for most applications. - Discard the degraded material according to safety guidelines. - Review storage conditions to prevent exposure to heat and light.
Incomplete dissolution in non-polar solvents. The compound is soluble in fats but insoluble in water.[1][3] Partial degradation could lead to less soluble impurities.- Confirm the appropriate solvent is being used. - Gentle warming and sonication may aid dissolution. - If insolubility persists, it may be a sign of degradation, and the purity should be assessed.

Stability and Storage Data Summary

Parameter Recommendation Source(s)
Storage Temperature 15–25 °C (Room Temperature)[2][3][5]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[3]
Container Tightly closed, light-resistant container[1][2]
Incompatibilities Strong oxidizing agents, bases, acid anhydrides, acid chlorides[1][4]
Physical Appearance Clear pale yellow to pale green liquid[3]
Solubility Soluble in fats, insoluble in water[1][3]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound using HPLC

This protocol outlines a general method for monitoring the stability of this compound over time. A stability-indicating method should be able to resolve the parent compound from its potential degradation products.

1. Preparation of Standard Solution:

  • Accurately weigh a known amount of high-purity this compound.
  • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
  • Perform serial dilutions to prepare a set of calibration standards.

2. Sample Preparation for Stability Study:

  • Store aliquots of this compound under different conditions (e.g., recommended storage, elevated temperature, exposure to light, exposure to air).
  • At specified time points (e.g., 0, 1, 3, 6 months), prepare a sample for analysis by dissolving a known amount in the chosen solvent to a concentration within the calibration range.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
  • Mobile Phase: A gradient elution is often effective for separating phenolic compounds from their degradation products. For example, a gradient of acetonitrile (B52724) and water (with 0.1% formic or acetic acid) can be used.[6]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 270-280 nm). A photodiode array (PDA) detector is recommended to analyze the spectra of any new peaks that appear.[7]
  • Injection Volume: 10-20 µL.
  • Column Temperature: 25-30 °C.

4. Data Analysis:

  • Generate a calibration curve from the standard solutions.
  • Quantify the amount of this compound in each stability sample at each time point.
  • Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
  • Calculate the percentage of remaining this compound at each time point to determine the degradation rate.

Visualizations

degradation_pathways cluster_main Potential Degradation of this compound cluster_oxidation Oxidation cluster_polymerization Polymerization A This compound B Quinone-like Structures A->B Air (O2), Light, Oxidizing Agents C Polymerized Product A->C Heat, Light, Radical Initiators

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_workflow Stability Testing Workflow start Start: Obtain high-purity This compound prep_standards Prepare Calibration Standards start->prep_standards storage_conditions Aliquot and Store Samples under Various Conditions start->storage_conditions hplc_analysis HPLC Analysis prep_standards->hplc_analysis sampling Collect Samples at Pre-defined Time Points storage_conditions->sampling sampling->hplc_analysis data_analysis Data Analysis: Quantify Parent Compound and Detect Degradants hplc_analysis->data_analysis stability_report Generate Stability Report data_analysis->stability_report end End stability_report->end

Caption: General workflow for stability testing of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Unexpected Results start Unexpected Experimental Result check_appearance Check Visual Appearance of Compound start->check_appearance purity_analysis Perform Purity Analysis (e.g., HPLC) check_appearance->purity_analysis Signs of Degradation review_protocol Review Experimental Protocol for Other Error Sources check_appearance->review_protocol No Visible Degradation fresh_batch Use Fresh, Properly Stored Batch purity_analysis->fresh_batch Purity Below Specification purity_analysis->review_protocol Purity Acceptable end_good Proceed with Experiment fresh_batch->end_good end_bad Re-evaluate Experiment review_protocol->end_bad

Caption: Troubleshooting flowchart for unexpected experimental outcomes.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 4-Allyl-2,6-dimethoxyphenol (also known as methoxyeugenol) in aqueous media.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer

Possible Causes and Solutions:

CauseSolution
Low Intrinsic Aqueous Solubility: this compound is inherently poorly soluble in water (estimated at 307.4 mg/L at 25°C)[1].1. Decrease the final concentration: If the experimental design allows, lower the target concentration to below its solubility limit. 2. Employ solubilization techniques: Proceed to the relevant FAQ sections below for guidance on using co-solvents, surfactants, or cyclodextrins.
Incorrect pH: The phenolic hydroxyl group (pKa ~10) means solubility can be pH-dependent. At pH values significantly below the pKa, the compound will be in its less soluble neutral form.1. Adjust buffer pH: For in vitro assays where permissible, increasing the pH to >8 may improve solubility. However, consider the impact on experimental outcomes and the stability of the compound. 2. Perform a pH-solubility profile: Systematically evaluate the solubility across a range of pH values to determine the optimal pH for your experiment.
Temperature Effects: Solubility is temperature-dependent. Experiments conducted at lower temperatures may result in decreased solubility.1. Control temperature: Ensure all solutions are prepared and experiments are conducted at a consistent and controlled temperature. 2. Gently warm the solution: If the compound's stability allows, gentle warming and sonication can help dissolve it. Always cool the solution back to the experimental temperature to check for precipitation.

Frequently Asked Questions (FAQs)

Basic Solubility and Handling

Q1: What is the aqueous solubility of this compound?

A1: The estimated aqueous solubility of this compound is approximately 307.4 mg/L at 25°C[1]. It is generally considered insoluble in water but soluble in fats and alcohol[2][3][4].

Q2: What are the recommended initial steps for dissolving this compound for in vitro experiments?

A2: Due to its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol[2]. This stock solution can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for DMSO).

Co-solvents

Q3: Which co-solvents can be used to improve the solubility of this compound?

Q4: How do I determine the optimal co-solvent concentration?

A4: The ideal co-solvent concentration should be determined experimentally by creating a phase-solubility diagram. This involves preparing a series of co-solvent/water mixtures at varying concentrations and determining the saturation solubility of this compound in each mixture.

Quantitative Data on Co-solvent Systems (Hypothetical Example)

Co-solvent System (v/v)Saturation Solubility (mg/mL)
Water~0.3
10% Ethanol in WaterExperimental determination required
20% Ethanol in WaterExperimental determination required
10% Propylene (B89431) Glycol in WaterExperimental determination required
20% Propylene Glycol in WaterExperimental determination required

Note: The table above serves as a template. Researchers must experimentally determine the solubility in their specific co-solvent systems.

Surfactants

Q5: Can surfactants be used to solubilize this compound?

A5: Yes, surfactants can be effective. Non-ionic surfactants such as polysorbates (e.g., Tween® 80) and poloxamers are commonly used to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.

Q6: What is a typical starting concentration for Tween® 80?

A6: A common starting point for using Tween® 80 is to prepare a stock solution of the surfactant in your aqueous medium at a concentration above its critical micelle concentration (CMC), which is approximately 0.0013% w/v. You can then test a range of concentrations (e.g., 0.1% to 2% v/v) to find the optimal level for solubilizing your desired concentration of this compound.

Cyclodextrins

Q7: How can cyclodextrins improve the solubility of this compound?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules like this compound, effectively shielding the hydrophobic compound from the aqueous environment and increasing its solubility[5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced aqueous solubility and a good safety profile[6].

Q8: How do I determine the effectiveness of cyclodextrin (B1172386) complexation?

A8: A phase solubility study is the standard method. This involves preparing aqueous solutions with increasing concentrations of the cyclodextrin and determining the saturation solubility of this compound in each. The resulting plot of drug solubility versus cyclodextrin concentration can be used to determine the complex stoichiometry and the stability constant (K) of the inclusion complex[7][8][9]. An AL-type linear phase solubility diagram is indicative of the formation of a 1:1 soluble complex[6][9].

Nanoformulations

Q9: Are nanoformulations a viable option for this compound?

A9: Yes, nanoformulations such as nanoemulsions and solid dispersions can significantly enhance the aqueous dispersibility and bioavailability of lipophilic compounds.

  • Nanoemulsions: These are kinetically stable colloidal dispersions of an oil phase in an aqueous phase, stabilized by surfactants. This compound would be dissolved in the oil phase.

  • Solid Dispersions: The compound is dispersed in a hydrophilic polymer matrix at a molecular level. This is typically achieved by methods like solvent evaporation or melting[10][11][12].

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Add an excess amount of this compound to a known volume of the aqueous medium (e.g., phosphate-buffered saline, cell culture medium) in a sealed container.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC-UV.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is a common starting point for phenolic compounds[13].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength around 270-280 nm is likely appropriate. This should be experimentally determined.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and plot the peak area versus concentration to generate a calibration curve.

  • Sample Analysis: Inject the filtered and diluted samples from the solubility study and determine the concentration from the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Research has indicated that this compound (methoxyeugenol) exerts some of its biological effects through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) signaling pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[14].

PPAR_gamma_activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoxyeugenol Methoxyeugenol PPAR_gamma PPAR_gamma Methoxyeugenol->PPAR_gamma Binds and Activates PPAR_RXR_complex PPAR-γ / RXR Heterodimer PPAR_gamma->PPAR_RXR_complex Heterodimerizes with RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Caption: Activation of the PPAR-γ signaling pathway by this compound.

NF_kB_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Nuclear Translocation IkB_NFkB->NFkB Degradation of IκB and release of NF-κB Methoxyeugenol Methoxyeugenol Methoxyeugenol->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene_Transcription Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Proinflammatory_Stimuli->IKK

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_execution Execution and Analysis cluster_outcome Outcome A Poor Aqueous Solubility of This compound B Select Solubilization Approach A->B C Co-solvents (Ethanol, PG) B->C D Surfactants (Tween 80) B->D E Cyclodextrins (HP-β-CD) B->E F Prepare Formulations C->F D->F E->F G Shake-Flask Solubility Assay F->G H HPLC Quantification G->H I Optimized Formulation for Aqueous Experiments H->I

Caption: Workflow for selecting and validating a solubility enhancement strategy.

References

Technical Support Center: Optimizing Reactions for 4-Allyl-2,6-dimethoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Allyl-2,6-dimethoxyphenol and its derivatives. The primary synthetic route involves an O-allylation of a substituted phenol (B47542) followed by a thermal Claisen rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic pathway for this compound?

The most common method is a two-step process.[1] It begins with the O-allylation of 2,6-dimethoxyphenol (B48157) (syringol), a Williamson ether synthesis, to form 2,6-dimethoxyphenyl allyl ether.[2][3] This intermediate is then heated, inducing a[4][4]-sigmatropic rearrangement known as the Aromatic Claisen Rearrangement, to yield the final product, this compound.[5][6]

Q2: My Claisen rearrangement reaction is not proceeding or giving low yields. What are the critical parameters to optimize?

Low yields in a Claisen rearrangement are often related to reaction temperature and solvent choice.[4][7] This reaction is a thermal process and typically requires high temperatures, often between 180-250°C, to proceed efficiently.[7][8] The use of polar solvents can accelerate the reaction rate.[4][9] If high temperatures lead to decomposition, employing a Lewis acid catalyst can lower the activation energy and allow for milder reaction conditions.[7]

Q3: What are the most common side products and how can they be minimized?

Common side reactions include the cleavage of the ether bond at high temperatures, leading to phenol by-products.[7] In the initial O-allylation step, E2 elimination of the allyl halide can compete with the desired SN2 substitution, especially with bulky bases or at high temperatures.[2] To minimize these, optimize the temperature carefully and, for the allylation step, use aprotic solvents like DMF or acetonitrile (B52724).[2]

Q4: The Claisen rearrangement can yield ortho- and para- products. How is the regioselectivity controlled for this compound?

The initial rearrangement occurs at the ortho position.[7] However, in the case of 2,6-dimethoxyphenyl allyl ether, both ortho positions are blocked by methoxy (B1213986) groups. This forces a subsequent Cope rearrangement, which directs the allyl group to the para position.[5] Therefore, the substitution pattern of the starting material inherently provides high regioselectivity for the desired para-substituted product.

Q5: Are there greener alternatives to commonly used solvents like 1,2-dichlorobenzene?

Yes, propylene (B89431) carbonate has been identified as a non-toxic and biodegradable solvent for the thermal aromatic Claisen rearrangement.[10] Its use has been shown to enhance product yields and significantly reduce reaction times compared to traditionally used toxic solvents like 1,2-dichlorobenzene.[10]

Troubleshooting Guides

Problem 1: Low Yield in O-Allylation Step (Formation of 2,6-Dimethoxyphenyl Allyl Ether)
Possible CauseRecommended Solution
Incomplete Deprotonation Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient excess. For more robust deprotonation, consider using a strong, irreversible base like sodium hydride (NaH) under anhydrous conditions.[2][11]
E2 Elimination Side Reaction Use a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to minimize dehydrohalogenation.[2] Avoid excessively high temperatures; typical Williamson ether syntheses are conducted between 50-100°C.[2]
Hydrolysis of Allyl Halide Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle hygroscopic reagents in an inert atmosphere to prevent the formation of allyl alcohol.
C-Alkylation Phenolates are ambident nucleophiles and can undergo C-alkylation.[3] Optimizing for O-alkylation typically involves careful selection of solvent and counter-ion, with polar aprotic solvents generally favoring the desired reaction.
Problem 2: Low Yield or No Reaction in Claisen Rearrangement Step
Possible CauseRecommended Solution
Insufficient Reaction Temperature The Claisen rearrangement is a thermal process often requiring high temperatures (180-250°C).[7] Gradually increase the temperature or switch to a higher-boiling solvent. Monitor reaction progress by TLC or GC.[7]
Substrate or Product Decomposition Excessively high temperatures can lead to cleavage of the ether bond.[7] If decomposition is observed, consider introducing a Lewis acid catalyst (e.g., BF₃, AlCl₃) to lower the required reaction temperature.[7]
Suboptimal Solvent Polar solvents can significantly accelerate the reaction.[4][9] Consider switching from non-polar solvents to options like propylene carbonate or ethanol/water mixtures.[9][10]
Reaction Stalling Microwave irradiation can sometimes provide a cleaner reaction profile with reduced reaction times and fewer by-products compared to conventional heating.[7]

Quantitative Data Summary

Table 1: Effect of Solvent on Thermal Claisen Rearrangement

SolventTemperatureTimeYieldReference
1,2-DichlorobenzeneHighLongerLower[10]
Propylene Carbonate140 °CShorterEnhanced[10]

Table 2: Example Reaction Conditions for Precursor Synthesis

ReactionReactantsCatalyst/BaseSolventTemperatureYieldReference
Synthesis of 2,6-DimethoxyphenolPyrogallic Acid, Dimethyl CarbonateTBABMethanol120 °C86%[12]
O-AllylationSyringic Acid, Allyl BromideK₂CO₃DMFRoom Temp97%[13]

Experimental Protocols

Protocol 1: General Procedure for O-Allylation of 2,6-Dimethoxyphenol

  • Preparation : Add 2,6-dimethoxyphenol (1 equivalent) and a suitable base (e.g., anhydrous potassium carbonate, 2-3 equivalents) to a round-bottom flask containing an anhydrous aprotic solvent (e.g., DMF or acetone).

  • Reagent Addition : Add allyl bromide (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • Reaction : Heat the mixture, typically between 50-80°C, and stir for 1-8 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Filter off the inorganic salts. Remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. The crude 2,6-dimethoxyphenyl allyl ether can be purified further by column chromatography if necessary.

Protocol 2: General Procedure for Thermal Claisen Rearrangement

  • Preparation : Place the purified 2,6-dimethoxyphenyl allyl ether in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). A high-boiling point, polar solvent such as propylene carbonate can be used.[10]

  • Reaction : Heat the mixture to a high temperature (typically 180-225°C).[8]

  • Monitoring : Monitor the disappearance of the starting material by TLC or GC.[7]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure.

  • Purification : Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute acid, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product, this compound, can be purified by distillation or column chromatography.

Visualized Workflows and Logic

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement start 2,6-Dimethoxyphenol step1 Add Allyl Bromide + Base (e.g., K₂CO₃) in aprotic solvent start->step1 intermediate 2,6-Dimethoxyphenyl Allyl Ether step1->intermediate step2 Thermal Rearrangement (High Temperature) intermediate->step2 product This compound step2->product G problem Low or No Yield in Claisen Rearrangement cause1 Is the reaction temperature high enough (180-250°C)? problem->cause1 cause2 Is decomposition occurring? problem->cause2 cause3 Is the solvent optimal? problem->cause3 solution1 Increase temperature or use a higher-boiling solvent. cause1->solution1 No solution2 Add a Lewis Acid catalyst (e.g., BF₃) to lower temperature. cause2->solution2 Yes solution3 Switch to a polar solvent (e.g., propylene carbonate). cause3->solution3 No G Aromatic Claisen Rearrangement Pathway start Allyl (2,6-dimethoxy)phenyl Ether transition [3,3]-Sigmatropic Rearrangement (Concerted cyclic transition state) start->transition intermediate Non-aromatic Dienone Intermediate transition->intermediate tautomerization Tautomerization (Restores Aromaticity) intermediate->tautomerization product o-Allylphenol Product (Blocked in this case) tautomerization->product cope Cope Rearrangement (If ortho is blocked) product->cope pathway for 2,6-disubstituted final_product p-Allylphenol Product (this compound) cope->final_product

References

Troubleshooting 4-Allyl-2,6-dimethoxyphenol purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-allyl-2,6-dimethoxyphenol by chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Question: My compound, this compound, is not eluting from the column.

Answer:

There are several potential reasons why your compound may not be eluting:

  • Incorrect Solvent System: The eluent may not be polar enough to move the compound down the silica (B1680970) gel column. This compound is a relatively polar compound, and a non-polar solvent system will result in very high retention.

    • Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate (B1210297) system, gradually increase the percentage of ethyl acetate. It is recommended to first determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 25% ethyl acetate in hexanes mixture.[1] The ideal Rf value for column chromatography is around 0.3.[1][2]

  • Compound Decomposition: Although less common for this specific molecule under standard silica gel chromatography conditions, some compounds can decompose on silica gel, which can be acidic.[3]

    • Solution: To test for decomposition, spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, decomposition may be occurring. In such cases, you can try deactivating the silica gel by adding a small amount of triethylamine (B128534) to the eluent (e.g., 0.1-1%) or use a different stationary phase like alumina.[3]

  • Column Overloading: If too much crude material is loaded onto the column, it can lead to poor separation and the appearance of the compound not eluting properly.

    • Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

Question: The separation between this compound and impurities is poor.

Answer:

Poor separation can be caused by several factors:

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve your compound from impurities.

    • Solution: Optimize the solvent system using TLC. Test various ratios of solvents, such as petroleum ether/ethyl acetate or hexanes/ethyl acetate. Adding a small amount of a more polar solvent like methanol (B129727) or a less polar solvent like dichloromethane (B109758) can sometimes improve separation. A reported solvent system for a similar compound is a 4:1 petroleum ether-ethyl acetate mixture with 1% acetic acid.[4]

  • Column Packing Issues: An improperly packed column with cracks or channels will lead to a non-uniform flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed uniformly. The "slurry method," where the silica gel is mixed with the initial eluent and then poured into the column, is generally reliable for achieving a well-packed column.[5]

  • Sample Loading Technique: Applying the sample in a wide band or disturbing the top of the silica bed can lead to broad peaks and poor resolution.

    • Solution: Dissolve the crude product in a minimal amount of solvent and carefully apply it to the top of the column in a narrow band.[2][6] For compounds that are not very soluble in the eluent, dry loading is a good alternative.[5][6] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder, which is then carefully added to the top of the column.[5][6]

Question: The collected fractions show significant tailing on TLC.

Answer:

Tailing is often a sign of interactions between the compound and the stationary phase.

  • Acidic Nature of Silica Gel: Phenolic compounds like this compound can interact with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to tailing.

    • Solution: Add a small amount of a modifying agent to the eluent to reduce these interactions. For acidic compounds, adding a small amount of acetic acid (around 0.1-1%) to the mobile phase can help to improve peak shape.[4]

  • Compound Overloading: As mentioned previously, overloading the column can also result in tailing.

    • Solution: Reduce the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Based on protocols for similar compounds, a ratio of 4:1 petroleum ether:ethyl acetate can be effective.[4] It is highly recommended to optimize the solvent system using TLC to achieve an Rf value of approximately 0.3 for this compound.[1][2]

Q2: How can I monitor the progress of the column chromatography?

A2: Collect fractions of a consistent volume and analyze them using TLC. Spot each fraction on a TLC plate, elute with the optimized solvent system, and visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate). Combine the fractions that contain the pure product.

Q3: What are some potential impurities I might encounter?

A3: Potential impurities depend on the synthetic route. If synthesized from 4-hydroxy-2,6-dimethoxybenzoic acid and allyl bromide, you might have unreacted starting materials or the intermediate 4-(2-propenoxy-3,5-dimethoxybenzoic acid).[4]

Q4: Should I use wet or dry loading for my sample?

A4: If your crude product dissolves easily in a small amount of the initial mobile phase, wet loading is suitable.[6] However, if the compound has poor solubility in the eluent or if you need to use a more polar solvent for dissolution, dry loading is recommended to ensure a narrow sample band and better separation.[5][6]

Data Presentation

Table 1: Recommended Chromatographic Conditions

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Petroleum Ether/Ethyl Acetate or Hexanes/Ethyl Acetate
Initial Solvent Ratio Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase polarity. A 4:1 ratio has been reported for a similar compound.[4]
TLC Rf Target ~0.3[1][2]
Sample Loading Dry loading is often preferred for polar compounds.[5][6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H14O3[7]
Molecular Weight 194.23 g/mol [8]
Appearance Clear colorless to yellow liquid[9]
Boiling Point 168-169 °C at 11 mmHg[8]
Density 1.092 g/mL at 25 °C[8]
Refractive Index n20/D 1.548 (lit.)[8]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

  • Prepare several developing chambers with different solvent systems of varying polarities (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for the spot corresponding to this compound.

  • The optimal solvent system will give an Rf value of approximately 0.3.[1][2]

Protocol 2: Flash Column Chromatography Purification

  • Column Preparation:

    • Select an appropriate size glass column and securely clamp it in a vertical position.

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

    • Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level does not drop below the top of the sand.

  • Sample Loading (Dry Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5][6]

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches per minute.[2]

    • Begin collecting fractions immediately.

    • Gradually increase the polarity of the eluent as the chromatography progresses (gradient elution) if necessary to elute the desired compound.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Optimization pack Pack Column tlc->pack load Dry Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_no_elution No Elution cluster_poor_sep Poor Separation cluster_tailing Tailing start Problem Encountered q_polarity Is solvent polar enough? start->q_polarity q_packing Is column packed well? start->q_packing q_acidic Is compound acidic/phenolic? start->q_acidic s_inc_polarity Increase eluent polarity q_polarity->s_inc_polarity No s_repack Repack column q_packing->s_repack No q_loading Was sample loaded correctly? q_packing->q_loading Yes s_dryload Use dry loading q_loading->s_dryload No s_modifier Add modifier (e.g., AcOH) q_acidic->s_modifier Yes

Caption: Troubleshooting logic for common chromatography issues.

References

Preventing oxidation of 4-Allyl-2,6-dimethoxyphenol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Allyl-2,6-dimethoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during experimental procedures.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound, focusing on the prevention of its oxidative degradation.

Issue 1: Solution Discoloration (Yellowing or Browning)

  • Symptom: A freshly prepared colorless or pale-yellow solution of this compound turns yellow or brown over a short period.

  • Probable Cause: This is a primary indicator of oxidation. Phenolic compounds are susceptible to oxidation when exposed to air (oxygen), light, and heat, leading to the formation of colored byproducts such as quinones and polymeric materials.

  • Solutions:

    • Work under an inert atmosphere: The most effective way to prevent oxidation is to remove oxygen from the experimental environment. This can be achieved by working in a glove box or by using Schlenk line techniques to handle the compound and its solutions under an inert gas like nitrogen or argon.

    • Use freshly prepared solutions: Prepare solutions of this compound immediately before use to minimize exposure to atmospheric oxygen.

    • Protect from light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.

    • Control temperature: Store stock solutions at low temperatures (2-8 °C) and avoid unnecessary heating during experiments.

Issue 2: Decreased Potency or Inconsistent Experimental Results

  • Symptom: A noticeable decrease in the expected biological or chemical activity of the compound in your assays, or high variability between replicate experiments.

  • Probable Cause: The active phenolic hydroxyl group of this compound may have been oxidized, leading to the formation of less active or inactive byproducts. This degradation can occur during storage or within the experimental setup.

  • Solutions:

    • Incorporate an antioxidant: For experiments where an inert atmosphere is not feasible (e.g., cell culture), consider adding a compatible antioxidant to the medium. Common choices include Butylated Hydroxytoluene (BHT), Vitamin E (α-tocopherol), or Ascorbic Acid. The choice of antioxidant should be validated for compatibility with the specific assay.

    • Proper storage: Ensure the solid compound is stored in a tightly sealed container, in a cool, dark, and dry place. For solutions, minimize headspace in the vial to reduce the amount of oxygen present.

    • Solvent purity: Use high-purity, degassed solvents for preparing solutions. Solvents can contain dissolved oxygen which can initiate oxidation.

Issue 3: Appearance of Unidentified Peaks in Analytical Runs (e.g., HPLC, GC-MS)

  • Symptom: Chromatographic or mass spectrometric analysis of your sample shows additional peaks that are not present in a freshly prepared standard.

  • Probable Cause: These new peaks likely correspond to oxidation byproducts. For phenolic compounds like this compound, common oxidative reactions include dimerization (forming C-C or C-O-C linkages) and oxidation of the phenol (B47542) to a quinone-type structure.

  • Solutions:

    • Confirm identity: If possible, characterize these new peaks by mass spectrometry to confirm if their mass corresponds to expected oxidation products (e.g., dimers would have a mass approximately double that of the parent compound).

    • Implement preventative measures: The appearance of these peaks is a strong indicator that the current handling and experimental procedures are insufficient to prevent oxidation. Implement the strategies outlined in "Issue 1" and "Issue 2" to mitigate degradation.

    • Optimize analytical method: Ensure the analytical method itself is not causing degradation. For example, high temperatures in a GC inlet can sometimes induce decomposition of thermally labile compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is oxidation. The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, heat, and the presence of metal ions.

Q2: How should I store this compound?

A2: The solid compound should be stored in a tightly sealed, airtight container, protected from light, in a cool and dry environment. For solutions, use amber glass vials with minimal headspace and store at 2-8°C for short-term use. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended.

Q3: Can I use antioxidants to protect this compound in my cell culture experiments?

A3: Yes, adding antioxidants can be an effective strategy. However, it is crucial to select an antioxidant that is compatible with your cell line and assay. Commonly used antioxidants in cell culture include Vitamin E (and its water-soluble analog, Trolox) and N-acetylcysteine. The optimal concentration should be determined empirically to ensure it does not interfere with the experiment or cause cytotoxicity.

Q4: My this compound solution has turned slightly yellow. Can I still use it?

A4: A slight color change indicates the onset of oxidation. For sensitive quantitative experiments, it is highly recommended to discard the solution and prepare a fresh batch. For qualitative or less sensitive applications, its use may be acceptable, but be aware that the concentration of the active compound is likely lower than intended and that oxidation byproducts are present.

Q5: What are the expected oxidation byproducts of this compound?

A5: While specific studies on this compound are limited, based on its structure and the chemistry of similar phenols, the likely oxidation byproducts include quinone-type structures and dimers formed through oxidative coupling. One such potential dimer is 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for antioxidants that can be used to prevent the oxidation of this compound.

Table 1: Common Antioxidants for In Vitro Experiments

AntioxidantTypical Concentration RangeSolubilityNotes
Butylated Hydroxytoluene (BHT)10-100 µMOrganic SolventsA synthetic phenolic antioxidant, effective at low concentrations.
Vitamin E (α-tocopherol)10-100 µMLipophilicA natural antioxidant, suitable for lipid-based systems.
Trolox25-500 µMWater-solubleA water-soluble analog of Vitamin E, commonly used in aqueous and cell-based assays.
Ascorbic Acid (Vitamin C)50-200 µMWater-solubleA potent water-soluble antioxidant, but can also act as a pro-oxidant in the presence of metal ions.
N-acetylcysteine (NAC)1-10 mMWater-solubleA precursor to glutathione, it has antioxidant and other cellular protective effects.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions under an Inert Atmosphere

This protocol describes the preparation of a stock solution for use in experiments where oxygen exclusion is critical.

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, volumetric flask, syringes) is thoroughly dried in an oven at >100°C overnight and cooled in a desiccator.

  • Inert Atmosphere Setup: Assemble the glassware and connect it to a Schlenk line or a manifold supplying a positive pressure of dry nitrogen or argon gas. Flame-dry the glassware under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Degassing: Use a high-purity, anhydrous solvent. Degas the solvent by bubbling inert gas through it for at least 30 minutes or by using the freeze-pump-thaw method (three cycles).

  • Solution Preparation:

    • Weigh the required amount of this compound in a tared vial under a stream of inert gas or inside a glove box.

    • Quickly transfer the solid to the prepared flask.

    • Using a gas-tight syringe, transfer the desired volume of degassed solvent to the flask to dissolve the compound.

  • Storage and Use: Store the solution in a sealed flask under a positive pressure of inert gas. When taking an aliquot for an experiment, use a gas-tight syringe and ensure the system remains under a positive pressure of inert gas to prevent air from entering.

Protocol 2: Monitoring Oxidation of this compound using UV-Vis Spectroscopy

This protocol provides a method to qualitatively and semi-quantitatively assess the stability of this compound in solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol (B129727), or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measurement:

    • Record the initial UV-Vis spectrum of the freshly prepared solution from 200 to 500 nm. This compound is expected to have a characteristic absorbance maximum around 270-280 nm.

    • Store the solution under the experimental conditions you wish to test (e.g., exposed to air and light at room temperature).

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum again.

  • Data Analysis:

    • Monitor the decrease in the absorbance at the characteristic maximum of this compound as an indicator of its degradation.

    • Observe the appearance of new absorbance peaks at longer wavelengths (e.g., in the 300-450 nm range), which can indicate the formation of colored oxidation products like quinones.

Protocol 3: HPLC Method for Quantifying this compound and Detecting Degradation Products

This protocol is adapted from methods used for the analysis of eugenol, a structurally similar compound, and can be optimized for this compound.[1][2]

  • HPLC System:

    • A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 60:40 v/v) is a good starting point.[2] The mobile phase should be filtered and degassed.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[2]

    • Injection volume: 20 µL.

    • Column temperature: Ambient or controlled at 25-30°C.

    • Detection wavelength: 280 nm, with diode array detection (DAD) to monitor for the appearance of new peaks with different UV spectra.[1]

  • Procedure:

    • Prepare a calibration curve using standards of pure this compound of known concentrations.

    • Inject your experimental samples.

    • Quantify the amount of this compound by comparing its peak area to the calibration curve.

    • Monitor the chromatogram for the appearance of new, less retained (more polar) or more retained (dimeric) peaks, which indicate degradation.

Visualizations

Oxidation_Pathway cluster_main Oxidation of this compound Phenol This compound Radical Phenoxy Radical Phenol->Radical [O] Quinone Quinone-type Byproducts Radical->Quinone Further Oxidation Dimer Dimeric Byproducts (e.g., 3,3',5,5'-tetramethoxy -biphenyl-4,4'-diol) Radical->Dimer Dimerization

Caption: Proposed oxidation pathway of this compound.

Prevention_Workflow cluster_workflow Experimental Workflow to Prevent Oxidation Start Start Experiment Prep Prepare Fresh Solution in Degassed Solvent Start->Prep Handling Choose Handling Method Prep->Handling Inert Work Under Inert Atmosphere (Glovebox / Schlenk Line) Handling->Inert High Sensitivity Antioxidant Add Compatible Antioxidant Handling->Antioxidant Lower Sensitivity (e.g., Cell Culture) Run Run Experiment (Protect from Light/Heat) Inert->Run Antioxidant->Run Analysis Analyze Samples Promptly (e.g., HPLC, UV-Vis) Run->Analysis End End Analysis->End

Caption: Decision workflow for preventing oxidation during experiments.

References

Technical Support Center: Enhancing the Biological Activity of 4-Allyl-2,6-dimethoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-allyl-2,6-dimethoxyphenol and its derivatives.

I. Troubleshooting Guides & FAQs

This section is designed to address specific issues that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.

A. Synthesis and Purification

Question 1: I am experiencing low yields in the synthesis of my this compound derivative. What are the common causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound derivatives, often prepared via methods like the Claisen rearrangement or etherification, can be attributed to several factors. Here are some common causes and troubleshooting tips:

  • Side Reactions:

    • C-alkylation vs. O-alkylation: In reactions involving the addition of an allyl group to a phenol (B47542), C-alkylation (attachment to the aromatic ring) can compete with the desired O-alkylation (ether formation). To favor O-alkylation, ensure the complete formation of the phenoxide ion by using a strong base and ensuring its efficient reaction with the phenol.

    • Elimination Reactions: When using allyl halides, elimination reactions can occur, especially with secondary or tertiary halides, leading to the formation of alkenes instead of the desired ether. Whenever possible, use a primary allyl halide like allyl bromide or allyl chloride to minimize this side reaction.

  • Reaction Conditions:

    • Base Strength and Quantity: Incomplete deprotonation of the phenol is a frequent cause of low yields. Use at least a stoichiometric amount of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). An excess of the base (1.5 to 2 equivalents) can be beneficial. Using a finely powdered base increases the surface area for the reaction.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to the evaporation of volatile reactants like allyl bromide. It is crucial to use a sealed reaction vessel or a condenser to prevent the loss of reactants. For thermal Claisen rearrangements, the temperature needs to be carefully optimized to promote the desired rearrangement without causing degradation.[1]

    • Solvent Choice: For solvent-based reactions, the choice of solvent is critical. Aprotic polar solvents are often suitable. For solvent-free reactions, ensure efficient mixing of the reactants.

  • Starting Material Purity: Ensure that your starting materials, including the phenol and the allyl halide, are pure and dry. The presence of water can lead to hydrolysis of the allyl halide, forming allyl alcohol and reducing the yield of the desired product.

Question 2: I am having difficulty purifying my this compound derivative. What are some common challenges and solutions?

Answer:

Purification of phenolic compounds can be challenging due to their polarity and potential for oxidation. Here are some common issues and recommended solutions:

  • Removal of Unreacted Starting Materials: If the reaction has not gone to completion, you may have a mixture of your product and the starting phenol. Column chromatography is a standard method for separating these compounds. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective.

  • Separation of Isomers: In some synthesis routes, you may obtain a mixture of ortho- and para-substituted products. These isomers can sometimes be difficult to separate by standard column chromatography. High-performance liquid chromatography (HPLC) may be necessary for complete separation.

  • Product Degradation during Purification: Some phenolic compounds can be sensitive to air and light, leading to oxidation and the formation of colored impurities. It is advisable to perform purification steps quickly and, if necessary, under an inert atmosphere (e.g., nitrogen or argon). Storing the purified product under an inert atmosphere and in the dark can also prevent degradation.

  • Acid Sensitivity: Glycosyl phosphate (B84403) derivatives can be sensitive to acidic conditions and may degrade during silica (B1680970) gel chromatography.[2] If you are working with such derivatives, consider using a neutral or deactivated silica gel or alternative purification methods like preparative thin-layer chromatography (TLC) or crystallization.

B. Biological Assays

Question 3: My this compound derivative has poor solubility in aqueous buffers for my biological assays. How can I address this?

Answer:

Poor aqueous solubility is a common challenge for many organic compounds, including some this compound derivatives.[3][4][5] Here are several strategies to improve solubility for biological assays:

  • Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common co-solvent used to dissolve hydrophobic compounds for in vitro assays.[5] Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. It is crucial to keep the final concentration of DMSO in the assay low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[6]

  • pH Adjustment: For derivatives with ionizable groups (e.g., acidic phenols or basic amines), adjusting the pH of the buffer can significantly improve solubility.[6]

  • Use of Surfactants or Cyclodextrins: Non-ionic surfactants at low concentrations or cyclodextrins can be used to encapsulate and solubilize hydrophobic compounds. However, it is important to test for any potential interference of these agents with your assay.

  • Sonication: Gentle sonication can help to dissolve compounds that are slow to go into solution.

Question 4: I am getting inconsistent or unexpected results in my MTT cytotoxicity assay with my phenolic compound. What could be the cause?

Answer:

The MTT assay, which measures cell viability based on mitochondrial reductase activity, can be prone to artifacts when used with phenolic compounds.[7][8][9][10][11] Here's what might be happening:

  • Direct Reduction of MTT: Phenolic compounds, especially those with multiple hydroxyl groups, can directly reduce the MTT reagent to its formazan (B1609692) product in the absence of viable cells.[7][8][9] This leads to a false-positive signal, making the cells appear more viable than they actually are and underestimating the compound's cytotoxicity.

  • Interference with Formazan Crystal Solubilization: The formazan crystals produced in the MTT assay need to be dissolved before absorbance is measured. Some phenolic compounds may interfere with this solubilization step, leading to inaccurate readings.

Troubleshooting Strategies:

  • Include a "No-Cell" Control: Always include a control well containing your compound in the assay medium without any cells. This will allow you to quantify any direct reduction of MTT by your compound and subtract this background from your experimental wells.[8]

  • Wash Cells Before Adding MTT: If your compound is not strongly cell-permeable, washing the cells with fresh media before adding the MTT reagent can help to remove any residual compound that could interfere with the assay.[9]

  • Use an Alternative Viability Assay: If problems persist, consider using an alternative cytotoxicity assay that is less prone to interference from phenolic compounds. Examples include:

    • ATP-based assays: These measure the level of intracellular ATP, which is a good indicator of cell viability.[9]

    • DNA-binding dye assays: These use fluorescent dyes that are excluded from viable cells but can enter and stain the DNA of dead cells.

    • Trypan blue exclusion assay: This is a simple and direct method to count viable and non-viable cells.[9][10]

Question 5: My DPPH antioxidant assay results are not reproducible. What factors should I consider?

Answer:

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method for assessing antioxidant activity, but its results can be influenced by several experimental parameters.[12][13][14] Here are key factors to control for better reproducibility:

  • Reaction Time: The reaction between an antioxidant and DPPH is a kinetic process. It is important to standardize the incubation time for all your measurements to ensure consistency.[14]

  • Concentration of DPPH and Antioxidant: The stoichiometry of the reaction depends on the concentrations of both the DPPH radical and the antioxidant. Ensure that you are working within a concentration range where there is a linear relationship between the antioxidant concentration and the percentage of DPPH scavenging.

  • Solvent: The solvent used can affect the reaction kinetics and the stability of the DPPH radical. Methanol and ethanol (B145695) are commonly used solvents. It is important to use the same solvent throughout your experiments.[12]

  • Light Exposure: The DPPH radical is light-sensitive and can degrade over time when exposed to light. Prepare fresh DPPH solutions for each experiment and keep them protected from light.[14]

  • Sample Color: If your derivative is colored, it can interfere with the absorbance reading at the wavelength used to measure DPPH scavenging (typically around 517 nm). To correct for this, you should measure the absorbance of your compound in the solvent at the same wavelength and subtract this value from your assay readings.[15]

  • Positive Control: Always include a well-characterized antioxidant standard, such as Trolox or ascorbic acid, in your assay. This will help you to validate your assay performance and to express the antioxidant activity of your compounds in a standardized manner (e.g., as Trolox equivalents).[12][14]

II. Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of this compound (methoxyeugenol) and related derivatives. IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%.

Table 1: Antioxidant Activity of Eugenol (B1671780) and its Derivatives

CompoundAssayIC50 (µg/mL)Reference
EugenolDPPH Radical Scavenging8.85[16]
Methyl EugenolDPPH Radical Scavenging>100[16]
Acetyl EugenolDPPH Radical Scavenging>100[16]

Table 2: Anti-inflammatory Activity of Eugenol Derivatives

CompoundAssayIC50 (µM)Reference
Eugenol Derivative 1CIn vitro anti-inflammatory133.8[17]
Diclofenac Sodium (Standard)In vitro anti-inflammatory54.32[17]

Table 3: Cytotoxicity of 4-Allyl-2-methoxyphenol Derivatives against MCF-7 Breast Cancer Cells

CompoundIC50 (µg/mL)Reference
4-Allyl-2-methoxyphenyl propionate0.400[15][18]
4-Allyl-2-methoxyphenyl butanoate5.73[15][18]
4-Allyl-2-methoxyphenyl isobutanoate1.29[15][18]
4-Allyl-2-methoxyphenol1.5 µM (approx. 0.29 µg/mL)[15][18]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

A. Synthesis Protocol: Claisen Rearrangement of an Allyl Aryl Ether[1]

This protocol describes a general procedure for the thermal Claisen rearrangement of a substituted allyl aryl ether to form an ortho-allyl phenol.

Materials:

  • Substituted allyl aryl ether

  • High-boiling point solvent (e.g., N,N-diethylaniline)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Place the substituted allyl aryl ether (0.1–1.0 g) into a Schlenk flask.

  • If using a solvent, add the high-boiling point solvent.

  • Subject the flask to several vacuum/inert gas cycles to ensure an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically >200°C).

  • Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to over 100 hours depending on the substrate.

  • Once the rearrangement is complete, cool the flask to room temperature.

  • The resulting product mixture, containing the ortho- and/or para-allyl phenols, can be purified directly by column chromatography on silica gel.

B. Biological Assay Protocols

This protocol outlines the steps for detecting the phosphorylation status of STAT3 in cell lysates by Western blotting.

Materials:

  • Cell culture reagents

  • Compound of interest (e.g., a this compound derivative)

  • Stimulating agent (e.g., IL-6)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gel

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-p-STAT3, anti-total STAT3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed and culture your cells to the desired confluency.

    • Pre-treat the cells with your compound at various concentrations for the desired time.

    • Stimulate the cells with an appropriate agent (e.g., IL-6) to induce STAT3 phosphorylation. Include untreated and stimulated-only controls.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare protein samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.

This protocol measures the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of your compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent.[12]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.[13]

  • Measure the absorbance at 540 nm using a microplate reader.[13]

  • Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated to induce apoptosis

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)

  • 96-well plate

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Induce apoptosis in your cells using your compound of interest. Include an untreated control.

  • Lyse the cells using a cell lysis buffer and incubate on ice.

  • Centrifuge the lysate to pellet debris and collect the supernatant.

  • In a 96-well plate, add the cell lysate to the reaction buffer.

  • Add the caspase-3 substrate to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for pNA substrate) at 400-405 nm or fluorescence (for AMC substrate) at the appropriate excitation and emission wavelengths.

  • The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

IV. Signaling Pathways and Experimental Workflows

This section provides diagrams created using Graphviz to visualize key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

stat3_pathway cluster_nucleus cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates (Tyr705) p_stat3 p-STAT3 (dimer) stat3->p_stat3 Dimerizes nucleus Nucleus p_stat3->nucleus gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Initiates derivative This compound Derivative derivative->stat3 Inhibits Phosphorylation

Caption: STAT3 signaling pathway and its inhibition.

p53_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 Activates mdm2 MDM2 p53->mdm2 Upregulates p21 p21 p53->p21 Upregulates bax Bax p53->bax Upregulates mdm2->p53 Inhibits cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest Leads to apoptosis Apoptosis bax->apoptosis Leads to derivative This compound Derivative derivative->p53 Modulates Activity

Caption: p53 signaling pathway and its modulation.

experimental_workflow synthesis Synthesis of Derivative purification Purification & Characterization synthesis->purification solubility Solubility Testing purification->solubility antioxidant Antioxidant Assays (DPPH) solubility->antioxidant anti_inflammatory Anti-inflammatory Assays (NO) solubility->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT) solubility->cytotoxicity data_analysis Data Analysis & Interpretation antioxidant->data_analysis mechanism Mechanism of Action (Western Blot, etc.) anti_inflammatory->mechanism cytotoxicity->mechanism mechanism->data_analysis

Caption: General experimental workflow.

References

Technical Support Center: Scaling Up the Synthesis of 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Allyl-2,6-dimethoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-documented synthetic route is a two-step process:

  • O-allylation: 2,6-dimethoxyphenol (B48157) is reacted with an allyl halide (commonly allyl bromide) in the presence of a base to form 2,6-dimethoxyphenyl allyl ether.

  • Claisen Rearrangement: The resulting ether undergoes a thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement to yield the final product, this compound.[2]

An alternative starting material that can be used is 4-hydroxy-3,5-dimethoxybenzoic acid, which undergoes both allylation and subsequent Claisen rearrangement with decarboxylation.[3]

Q2: What are the critical parameters to control during the O-allylation step?

The key to a successful O-allylation is to favor the formation of the desired ether (O-alkylation) over the undesired C-alkylation byproduct. Important parameters include:

  • Choice of Base: Strong bases are required to form the phenoxide anion. The choice of base can influence the O/C alkylation ratio.

  • Solvent: The choice of solvent plays a crucial role. Protic solvents can solvate the phenoxide oxygen, potentially leading to more C-alkylation. Aprotic polar solvents like DMF or DMSO are often preferred for O-alkylation.[4]

  • Temperature: The reaction is typically performed at elevated temperatures, but excessive heat can lead to side reactions.

Q3: The Claisen rearrangement requires high temperatures. Are there milder alternatives?

Yes, while the traditional Claisen rearrangement is a thermal process often requiring temperatures between 180-250°C, several strategies can facilitate the reaction under milder conditions:[5]

  • Lewis Acid Catalysis: The use of Lewis acids such as ZnCl₂ or BF₃·OEt₂ can significantly accelerate the rearrangement, often allowing the reaction to proceed at lower temperatures.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by promoting rapid and uniform heating.[1][6]

Q4: What are the common byproducts in the synthesis of this compound?

Common byproducts to be aware of include:

  • C-allylated phenols: Formed during the O-allylation step.

  • Parent phenol (B47542) (2,6-dimethoxyphenol): Can result from the cleavage of the allyl group at high temperatures during the Claisen rearrangement.

  • para-rearranged product: If the ortho positions on the aromatic ring are blocked, a Cope rearrangement can follow the initial Claisen rearrangement, leading to a para-substituted product.[5]

  • Dimeric impurities: Can form through oxidative coupling of the phenolic product.[7]

Q5: What are the key safety considerations when scaling up this synthesis?

Scaling up chemical reactions introduces new safety challenges. Key considerations include:

  • Thermal Runaway: The Claisen rearrangement is exothermic. On a larger scale, heat dissipation becomes more challenging, increasing the risk of a thermal runaway. Ensure adequate cooling capacity and temperature monitoring.

  • Reagent Handling: Handling larger quantities of flammable solvents and corrosive reagents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).

  • Pressure Build-up: Reactions in sealed vessels at elevated temperatures can lead to significant pressure build-up. Ensure vessels are appropriately rated and equipped with pressure relief devices.

  • Incremental Scale-Up: It is a best practice to never scale up a reaction by more than a factor of three from a previously successful smaller-scale reaction.

Always conduct a thorough risk assessment before performing any scale-up experiment.

Troubleshooting Guides

Low Yield in O-allylation Step
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting phenol Incomplete deprotonation of the phenol.- Use a stronger base or a higher equivalent of the current base.- Ensure the base is fresh and dry.- Increase reaction time or temperature moderately.
Insufficient allylating agent.- Use a slight excess of the allyl halide.
Significant amount of C-allylation byproduct Reaction conditions favoring C-alkylation.- Switch to an aprotic polar solvent (e.g., DMF, DMSO).- Use a counter-ion that promotes O-alkylation (e.g., potassium).[4]
Formation of allyl alcohol Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.
Low Yield in Claisen Rearrangement Step
Symptom Possible Cause Troubleshooting Steps
Incomplete rearrangement Insufficient reaction temperature or time.- Gradually increase the reaction temperature.- Prolong the reaction time.- Consider using a higher boiling point solvent.
Reaction has not reached thermal equilibrium.- Ensure uniform heating of the reaction mixture, especially at larger scales.
Formation of 2,6-dimethoxyphenol (cleavage product) Excessive reaction temperature.- Lower the reaction temperature and increase the reaction time.- Consider using a Lewis acid catalyst or microwave irradiation to enable lower temperatures.[1]
Polymerization of starting material or product High reaction temperatures.- Lower the reaction temperature.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Step 1: O-allylation of 2,6-Dimethoxyphenol

Materials:

  • 2,6-Dimethoxyphenol

  • Allyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Acetone (B3395972) (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethoxyphenol (1.0 eq).

  • Add anhydrous acetone to dissolve the phenol.

  • Add anhydrous powdered potassium carbonate (1.5 eq).

  • Add allyl bromide (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,6-dimethoxyphenyl allyl ether.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Step 2: Thermal Claisen Rearrangement of 2,6-Dimethoxyphenyl Allyl Ether

Materials:

  • 2,6-Dimethoxyphenyl allyl ether

  • High-boiling point solvent (e.g., decalin or N,N-diethylaniline) (optional, can be run neat)

Procedure:

  • Place the 2,6-dimethoxyphenyl allyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • If using a solvent, add it to the flask.

  • Heat the mixture to 200-220°C under an inert atmosphere (e.g., nitrogen).[3]

  • Maintain this temperature and monitor the reaction by TLC. The reaction typically takes 2-4 hours.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Quantitative Data

Reaction Step Starting Material Conditions Yield Reference
O-allylation & Claisen Rearrangement4-hydroxy-3,5-dimethoxybenzoic acid1. NaOH, Allyl bromide, 70-80°C2. 200°C71% (overall)[3]
Claisen Rearrangement2,6-dimethoxyphenyl allyl etherThermal (neat), ~200°C~48% (from 2,6-dimethoxyphenol)[3]
Microwave-assisted Claisen Rearrangemento-allylaryl ethersZnCl₂, xylene, microwave (720W), 5-8 minExcellent yields (substrate dependent)[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_O_allylation Step 1: O-allylation cluster_Claisen Step 2: Claisen Rearrangement cluster_Purification Purification A 2,6-Dimethoxyphenol E 2,6-Dimethoxyphenyl allyl ether A->E Reflux B Allyl Bromide B->E Reflux C Base (e.g., K2CO3) C->E Reflux D Solvent (e.g., Acetone) D->E Reflux F This compound E->F Heat (200-220°C) G Crude Product F->G H Pure Product G->H Vacuum Distillation or Column Chromatography

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Claisen Rearrangement

Troubleshooting_Claisen Start Low Yield in Claisen Rearrangement Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Increase_Temp_Time Increase Temperature/Time Incomplete_Reaction->Increase_Temp_Time Yes Use_Catalyst Use Lewis Acid or Microwave Side_Products->Use_Catalyst No, but still low yield Check_Cleavage Phenol Cleavage Product? Side_Products->Check_Cleavage Yes Increase_Temp_Time->Side_Products Lower_Temp Lower Temperature Inert_Atmosphere Ensure Inert Atmosphere Check_Cleavage->Lower_Temp Yes Check_Polymer Polymerization? Check_Cleavage->Check_Polymer No Check_Polymer->Inert_Atmosphere Yes

Caption: Troubleshooting decision tree for low yield in the Claisen rearrangement.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of 4-Allyl-2,6-dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions for accurate spectral analysis.

Frequently Asked Questions (FAQs)

Q1: Why does the chemical shift of the phenolic hydroxyl (-OH) proton vary between samples?

A1: The chemical shift of the phenolic -OH proton is highly sensitive to concentration, solvent, temperature, and the presence of water or acidic/basic impurities. Hydrogen bonding plays a significant role; intermolecular hydrogen bonding at higher concentrations can cause the peak to shift downfield. In contrast, intramolecular hydrogen bonding or the use of non-polar solvents may result in a more upfield shift. The proton exchange rate with residual water or other labile protons in the sample can also lead to peak broadening or even disappearance.

Q2: How can I definitively identify the phenolic -OH peak in my ¹H NMR spectrum?

A2: A simple and effective method is the "D₂O shake."[1] Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The labile phenolic proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity.[1] This provides unambiguous confirmation of the hydroxyl signal.

Q3: The aromatic region of my ¹H NMR spectrum is just a singlet. Is this correct?

A3: Yes, for this compound, the two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the benzene (B151609) ring. Therefore, they resonate at the same chemical shift and appear as a singlet, as there are no adjacent protons to cause splitting.

Q4: Why are the signals for the terminal allyl protons (=CH₂) so complex?

A4: The two terminal allyl protons are diastereotopic, meaning they are in different chemical environments. They couple to the same adjacent proton (-CH=) but with different coupling constants (cis and trans), and they also have a geminal coupling to each other. This results in two distinct multiplets, often appearing as a doublet of doublets or a more complex pattern for each proton.

Q5: What are the expected ¹³C NMR chemical shifts for the quaternary carbons, and why might their signals be weak?

A5: Quaternary carbons (those with no attached protons) in this compound include the carbon bearing the hydroxyl group (C-1), the two carbons bearing the methoxy (B1213986) groups (C-2 and C-6), and the carbon attached to the allyl group (C-4). These carbons typically have longer relaxation times, and in proton-decoupled ¹³C NMR spectra, they do not benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons. Consequently, their signals are often weaker than those of protonated carbons.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad peaks in the spectrum - Sample concentration is too high.- Presence of paramagnetic impurities.- Poor shimming of the spectrometer.[1]- Dilute the sample.- Filter the sample to remove any particulate matter.- Ensure the sample is fully dissolved.- Request re-shimming of the NMR spectrometer.
Overlapping signals in the allyl region - Insufficient magnetic field strength.- Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase spectral dispersion.
Presence of unexpected peaks - Contamination from residual solvent (e.g., acetone, ethyl acetate).[1]- Impurities in the sample.- Water peak in the solvent.- Ensure NMR tubes are clean and dry before use.- Use high-purity deuterated solvents.- For water peaks, consider using a freshly opened ampoule of solvent or storing the solvent over molecular sieves.[1]
Incorrect integration values - Incomplete relaxation of nuclei between pulses.- Phasing or baseline correction errors.- Increase the relaxation delay (d1) in the acquisition parameters, especially for quantitative analysis.- Carefully re-process the spectrum with proper phasing and baseline correction.
Cannot locate the -OH peak - Rapid proton exchange causing extreme broadening.- The peak may be very broad and lost in the baseline.- Cool the sample to slow down the exchange rate.- Use a different solvent, such as DMSO-d₆, which can slow down proton exchange and result in a sharper -OH signal.

Data Presentation

¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration Expected Coupling Constants (J) in Hz
-OH~5.38[2]Broad Singlet1HN/A
Ar-H (H-3, H-5)~6.41[2]Singlet2HN/A
-OCH₃~3.87[2]Singlet6HN/A
-CH₂- (Allyl)~3.32[2]Doublet2HJ ≈ 6-7 Hz (vicinal)
-CH= (Allyl)~5.96[2]Multiplet1H³Jtrans ≈ 16-18 Hz, ³Jcis ≈ 10-12 Hz, ³JCH₂ ≈ 6-7 Hz
=CH₂ (Allyl, cis)~5.05[2]Doublet of Doublets1H³Jcis ≈ 10-12 Hz, ²Jgeminal ≈ 1-2 Hz
=CH₂ (Allyl, trans)~5.08[2]Doublet of Doublets1H³Jtrans ≈ 16-18 Hz, ²Jgeminal ≈ 1-2 Hz
¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Carbon Assignment Chemical Shift (δ) ppm
C-1 (Ar-COH)~147.04[2]
C-2, C-6 (Ar-COCH₃)~133.10[2]
C-3, C-5 (Ar-CH)~105.25[2]
C-4 (Ar-C-Allyl)~131.11[2]
-OCH₃~56.29[2]
-CH₂- (Allyl)~40.34[2]
-CH= (Allyl)~137.62[2]
=CH₂ (Allyl)~115.72[2]

Experimental Protocols

Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation:

    • Weigh approximately 5-20 mg of pure this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds (use a longer delay for more accurate integration).

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 128 to several thousand, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Visualization

NMR_Interpretation_Workflow cluster_prep Sample Preparation & Acquisition cluster_process Data Processing cluster_analysis Spectral Analysis cluster_troubleshoot Troubleshooting Prep Prepare Sample (5-20 mg in 0.6 mL CDCl3) Acquire Acquire 1D NMR Spectra (1H and 13C) Prep->Acquire Process Process Spectra (FT, Phasing, Baseline Correction) Acquire->Process Calibrate Calibrate Chemical Shifts (Ref: TMS or Solvent) Process->Calibrate Coupling Analyze Coupling Patterns (J) Process->Coupling Integrate Integrate 1H Spectrum Calibrate->Integrate ChemShift Analyze Chemical Shifts (δ) Calibrate->ChemShift Integration Analyze Integration Values Integrate->Integration Structure Propose Structure ChemShift->Structure Coupling->Structure Integration->Structure Issues Spectral Issues? (Broad peaks, impurities) Issues->ChemShift No Solutions Consult Guide Issues->Solutions Yes Solutions->Prep Re-prepare or Re-acquire

Caption: Workflow for the interpretation of NMR spectra of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 4-Allyl-2,6-dimethoxyphenol and Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Performance with Supporting Experimental Data

The search for potent, naturally derived antioxidants is a cornerstone of research in fields ranging from pharmaceuticals to food science. Among the vast array of phenolic compounds, eugenol (B1671780) and its structural analogs have garnered significant attention. This guide provides a detailed comparison of the antioxidant activities of two such compounds: 4-Allyl-2,6-dimethoxyphenol and the well-studied eugenol (4-allyl-2-methoxyphenol). This analysis is based on available experimental data from established in vitro antioxidant assays, providing a valuable resource for researchers investigating the potential applications of these molecules.

Quantitative Comparison of Antioxidant Activity

While direct comparative studies providing a side-by-side analysis of this compound and eugenol using multiple standardized assays are limited in the readily available scientific literature, this guide compiles and presents the existing data to facilitate a meaningful comparison. The antioxidant capacity of these compounds is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Theoretical studies and research on structurally related compounds suggest that the presence of two methoxy (B1213986) groups in this compound, as opposed to the single methoxy group in eugenol, may enhance its antioxidant potential. The additional electron-donating methoxy group can further stabilize the phenoxyl radical formed during the antioxidant reaction, thereby increasing its radical scavenging efficiency. However, without direct experimental data for this compound, a definitive quantitative comparison remains challenging.

The following tables summarize the reported antioxidant activities of eugenol from various studies.

Table 1: DPPH Radical Scavenging Activity of Eugenol

IC50 Value (µg/mL)Reference CompoundComments
11.7-[1]
22.6-[1]
130.485Ascorbic acid (IC50: 54.888 µg/mL)[2]
4.38Trolox (IC50: 16.00 µg/mL), Gallic Acid[3]

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Scavenging Activity of Eugenol

ActivityReference CompoundComments
76.9% inhibition at 20 µg/mLL-ascorbic acid (76.9% inhibition at 20 µg/mL)[1]
IC50: 0.1492 mg/mL-[1]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Eugenol

FRAP ValueReference CompoundComments
200-300 µM Fe2+ equivalents at 25 µg/mL-[4]

Experimental Protocols

For the purpose of reproducibility and standardization, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of the test compound (this compound or eugenol) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test sample or standard solution to each well.

    • Add 180 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance, which is monitored spectrophotometrically at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS stock solution and the potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test sample or standard (e.g., Trolox) at various concentrations.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or a blank (solvent).

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using a known concentration of FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or Trolox equivalents.

Signaling Pathways and Experimental Workflows

The antioxidant effects of phenolic compounds like this compound and eugenol are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular antioxidant defense system. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some phenolics, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binds Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 associates with Cul3->Nrf2 ubiquitinates Antioxidant Phenolic Antioxidant (e.g., Eugenol) Antioxidant->Keap1 inactivates Maf Maf Nrf2_n->Maf heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Maf->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates Transcription Transcription Genes->Transcription Experimental_Workflow cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (this compound / Eugenol) Dilutions Serial Dilutions Compound->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculation of % Inhibition / Equivalents Spectro->Calc IC50 IC50 / TEAC Determination Calc->IC50

References

Comparing the synthesis efficiency of 4-Allyl-2,6-dimethoxyphenol methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 4-Allyl-2,6-dimethoxyphenol, a versatile precursor for various biologically active compounds, can be synthesized through several routes. This guide provides a comparative analysis of two prominent methods, offering insights into their efficiency based on reported experimental data.

Comparison of Synthesis Efficiency

The two primary methods for the synthesis of this compound diverge in their choice of starting material, leading to differences in overall yield and process complexity. The following table summarizes the key quantitative data for each method.

ParameterMethod 1: From 4-Hydroxy-3,5-dimethoxybenzoic AcidMethod 2: From 2,6-Dimethoxyphenol (B48157)
Starting Materials 4-Hydroxy-3,5-dimethoxybenzoic acid, Allyl bromide2,6-Dimethoxyphenol, Allyl bromide
Key Reactions 1. Condensation 2. Claisen Rearrangement & Decarboxylation1. O-Allylation (Williamson Ether Synthesis) 2. Claisen Rearrangement
Overall Yield ~71% (for the final rearrangement step)~48%[1]
Reaction Temperature 70-80°C (Condensation), ~200°C (Rearrangement)[1]Room temp. to reflux (O-Allylation), ~200°C (Rearrangement)
Reaction Time 2 hours (Condensation), 2 hours (Rearrangement)[1]Variable (O-Allylation), Variable (Rearrangement)
Number of Steps 22

Logical Workflow for Method Comparison

The following diagram illustrates the decision-making process and workflow for comparing the synthesis methods of this compound.

G cluster_0 Synthesis Method Comparison Workflow A Identify Synthesis Routes for This compound B Method 1: From 4-Hydroxy-3,5-dimethoxybenzoic Acid A->B C Method 2: From 2,6-Dimethoxyphenol A->C D Gather Experimental Data: Yield, Reaction Conditions, Protocols B->D C->D E Analyze Quantitative Data D->E F Compare Efficiency Metrics: Overall Yield, Simplicity, Reagent Cost/Safety E->F G Select Optimal Synthesis Method F->G

Caption: Workflow for comparing synthesis methods of this compound.

Experimental Protocols

Method 1: Synthesis from 4-Hydroxy-3,5-dimethoxybenzoic Acid

This method involves an initial reaction of 4-hydroxy-3,5-dimethoxybenzoic acid with allyl bromide, which yields a mixture of products. This mixture is then subjected to a high-temperature Claisen rearrangement to afford the final product.

Step 1: Reaction of 4-Hydroxy-3,5-dimethoxybenzoic Acid with Allyl Bromide [1]

  • Dissolve 4-hydroxy-3,5-dimethoxybenzoic acid (5g, 25mmol) in a solution of sodium hydroxide (B78521) (2.3g, 57.5mmol) in water (25ml).

  • Add allyl bromide (3.4g, 28mmol) to the solution.

  • Heat the reaction mixture to 70-80°C with stirring for 2 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (B1210297) (2 x 50ml).

  • The combined organic layers contain a mixture of this compound and 4-(2-propenoxy)-3,5-dimethoxybenzoic acid.

Step 2: Claisen Rearrangement [1]

  • Subject the mixture obtained from Step 1 to Claisen rearrangement conditions by heating at approximately 200°C for 2 hours.

  • This step results in the formation of this compound with a reported yield of 71%.

Method 2: Synthesis from 2,6-Dimethoxyphenol (Syringol)

This two-step synthesis first involves the formation of an allyl ether through a Williamson ether synthesis, followed by a thermal Claisen rearrangement.

Step 1: O-Allylation of 2,6-Dimethoxyphenol (Williamson Ether Synthesis)

  • To a solution of 2,6-dimethoxyphenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenol.

  • Add allyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gentle reflux until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting 4-allyloxy-1,3-dimethoxybenzene by column chromatography or distillation.

Step 2: Thermal Claisen Rearrangement

  • Heat the purified 4-allyloxy-1,3-dimethoxybenzene, typically without a solvent, to a high temperature (around 200°C).

  • The rearrangement is generally carried out under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction can be monitored by TLC or GC.

  • After the rearrangement is complete, the product, this compound, can be purified by distillation under reduced pressure or column chromatography.

Reaction Pathways

The synthetic pathways for both methods are illustrated below.

G cluster_0 Method 1 cluster_1 Method 2 A1 4-Hydroxy-3,5- dimethoxybenzoic Acid B1 Mixture of Products A1->B1 Allyl Bromide, NaOH, 70-80°C, 2h C1 4-Allyl-2,6- dimethoxyphenol B1->C1 Claisen Rearrangement, ~200°C, 2h, 71% Yield A2 2,6-Dimethoxyphenol B2 4-Allyloxy-1,3- dimethoxybenzene A2->B2 O-Allylation (Allyl Bromide, Base) C2 4-Allyl-2,6- dimethoxyphenol B2->C2 Claisen Rearrangement (~200°C)

Caption: Reaction schemes for the synthesis of this compound.

Conclusion

Both methods provide viable routes to this compound. Method 1, starting from 4-hydroxy-3,5-dimethoxybenzoic acid, offers a higher reported yield for the final rearrangement step. However, it initially produces a mixture that is carried forward. Method 2, beginning with 2,6-dimethoxyphenol, is a classic approach involving two distinct and well-established reactions, though the reported overall yield is lower. The choice of method may depend on the availability and cost of the starting materials, as well as the desired purity of the final product and the scalability of the process. For researchers aiming for a higher yield in the key bond-forming step, Method 1 appears advantageous based on the available literature. However, Method 2 might offer a more controlled, stepwise approach.

References

Comparative Analysis of the Antiseizure Effects of 4-Allyl-2,6-dimethoxyphenol in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This publication provides a comprehensive comparison of the antiseizure properties of 4-Allyl-2,6-dimethoxyphenol against standard antiepileptic drugs, Diazepam and Phenytoin (B1677684), in established murine models of epilepsy. The data presented herein is intended for researchers, scientists, and professionals involved in the discovery and development of novel anticonvulsant therapies.

A recent study by Ribeiro et al. (2024) investigated the effects of this compound in various induced seizure models in Swiss albino mice, demonstrating its potential as an antiseizure agent.[1] This guide synthesizes these findings and presents them alongside comparative data for Diazepam and Phenytoin, offering a clear perspective on the compound's efficacy.

Quantitative Comparison of Antiseizure Effects

The following tables summarize the key quantitative data from preclinical studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols across different studies. The data for this compound is derived from the study by Ribeiro et al. (2024), while the data for Diazepam and Phenytoin are from various publicly available studies selected for their methodological similarity.[1]

Table 1: Maximal Electroshock (MES) Seizure Model

The MES test is a model for generalized tonic-clonic seizures. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

CompoundAnimal ModelDosage (mg/kg, i.p.)Effect
This compoundSwiss albino mice50, 100, 200Diminished mortality[1]
PhenytoinSwiss albino mice25Significant protection against tonic extensor phase[2]
DiazepamMiceToxic doses requiredEffective only in toxic doses[3]

Table 2: Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to evaluate drugs for their potential to treat absence and myoclonic seizures.

CompoundAnimal ModelDosage (mg/kg, i.p.)Effect
This compoundSwiss albino mice50, 100, 200Increased latency to first myoclonic jerk and tonic-clonic seizure; Reduced total duration of tonic-clonic seizures; Decreased intensity of convulsive seizures[1]
DiazepamSwiss albino mice10Reduced latency to first clonus and tonic extension (subchronic administration)[1]
PhenytoinAlbino mice20-40Significant increase in PTZ threshold for myoclonic jerks, generalized clonus, and tonic extensor[4]

Table 3: 3-Mercaptopropionic Acid (3-MPA)-Induced Seizure Model

The 3-MPA model induces seizures by inhibiting GABA synthesis.

CompoundAnimal ModelDosage (mg/kg, i.p.)Effect
This compoundSwiss albino mice50, 100, 200Prolonged latency to the first tonic-clonic seizure; Decreased intensity of convulsive seizures; Diminished mortality[1]
PhenytoinSwiss albino mice18Able to prevent stage 4-7 seizures (acute administration)[5]
DiazepamMice-Effective in preventing 3-MPA induced acute convulsions[6]

Table 4: Pilocarpine (B147212) (PILO)-Induced Seizure Model

The pilocarpine model is a model of temporal lobe epilepsy.

CompoundAnimal ModelDosage (mg/kg, i.p.)Effect
This compoundSwiss albino mice50, 100, 200Increased latency to the first myoclonic jerk and tonic-clonic seizure; Reduced total duration of tonic-clonic seizures; Diminished mortality[1]
DiazepamMice5Effective in terminating acute pilocarpine-induced status epilepticus[7]
PhenytoinMice25Abolished spontaneous recurrent seizures[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key experiments cited.

Maximal Electroshock (MES) Seizure Model Adult male Swiss albino mice are pre-treated with the test compound (this compound, Phenytoin, or vehicle) via intraperitoneal (i.p.) injection. After a specified pre-treatment time, a maximal electrical stimulus is delivered via corneal electrodes. The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure, and the mortality rate is recorded.[1]

Pentylenetetrazol (PTZ)-Induced Seizure Model Following pre-treatment with the test compound or vehicle (i.p.), adult male Swiss albino mice are administered a convulsive dose of PTZ. The latency to the first myoclonic jerk and tonic-clonic seizure, the total duration of tonic-clonic seizures, and the intensity of the seizures are recorded.[1]

3-Mercaptopropionic Acid (3-MPA)-Induced Seizure Model Adult male Swiss albino mice are pre-treated with the test compound or vehicle (i.p.). Subsequently, a convulsive dose of 3-MPA is administered. The latency to the first tonic-clonic seizure, seizure intensity, and mortality are observed and recorded.[1]

Pilocarpine (PILO)-Induced Seizure Model Adult male Swiss albino mice are pre-treated with the test compound or vehicle (i.p.). Seizures are then induced by the administration of pilocarpine. The latency to the first myoclonic jerk and tonic-clonic seizure, the total duration of tonic-clonic seizures, and the mortality rate are documented.[1]

Visualizing the Research Process

Experimental Workflow for Antiseizure Drug Evaluation

The following diagram illustrates the general workflow for evaluating the antiseizure effects of a compound in animal models.

G cluster_preclinical Preclinical Evaluation cluster_seizure_models Seizure Induction Models cluster_data Data Collection and Analysis cluster_comparison Comparative Analysis Compound Synthesis\nand Characterization Compound Synthesis and Characterization Dose-Response Study\n(50, 100, 200 mg/kg) Dose-Response Study (50, 100, 200 mg/kg) Compound Synthesis\nand Characterization->Dose-Response Study\n(50, 100, 200 mg/kg) i.p. administration Animal Model Selection\n(Swiss Albino Mice) Animal Model Selection (Swiss Albino Mice) Dose-Response Study\n(50, 100, 200 mg/kg)->Animal Model Selection\n(Swiss Albino Mice) MES Model MES Model Animal Model Selection\n(Swiss Albino Mice)->MES Model Random Assignment PTZ Model PTZ Model Animal Model Selection\n(Swiss Albino Mice)->PTZ Model Random Assignment 3-MPA Model 3-MPA Model Animal Model Selection\n(Swiss Albino Mice)->3-MPA Model Random Assignment Pilocarpine Model Pilocarpine Model Animal Model Selection\n(Swiss Albino Mice)->Pilocarpine Model Random Assignment Latency to Seizure Latency to Seizure MES Model->Latency to Seizure Seizure Duration Seizure Duration MES Model->Seizure Duration Seizure Intensity Seizure Intensity MES Model->Seizure Intensity Mortality Rate Mortality Rate MES Model->Mortality Rate PTZ Model->Latency to Seizure PTZ Model->Seizure Duration PTZ Model->Seizure Intensity PTZ Model->Mortality Rate 3-MPA Model->Latency to Seizure 3-MPA Model->Seizure Duration 3-MPA Model->Seizure Intensity 3-MPA Model->Mortality Rate Pilocarpine Model->Latency to Seizure Pilocarpine Model->Seizure Duration Pilocarpine Model->Seizure Intensity Pilocarpine Model->Mortality Rate Statistical Analysis Statistical Analysis Latency to Seizure->Statistical Analysis Seizure Duration->Statistical Analysis Seizure Intensity->Statistical Analysis Mortality Rate->Statistical Analysis Comparison with\nStandard Drugs\n(Diazepam, Phenytoin) Comparison with Standard Drugs (Diazepam, Phenytoin) Statistical Analysis->Comparison with\nStandard Drugs\n(Diazepam, Phenytoin) Publication of Findings Publication of Findings Comparison with\nStandard Drugs\n(Diazepam, Phenytoin)->Publication of Findings

Caption: Workflow for evaluating the antiseizure effects of this compound.

Potential Signaling Pathway

The precise molecular mechanism of action for this compound's antiseizure effects is yet to be fully elucidated. However, based on the activity in models sensitive to drugs that enhance GABAergic transmission (like the PTZ model), a potential pathway involving the GABA-A receptor is hypothesized.

G cluster_pathway Hypothesized Mechanism of Action This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Positive Allosteric Modulation (Hypothesized) Chloride Ion Influx Chloride Ion Influx GABA-A Receptor->Chloride Ion Influx Enhances Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Leads to Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Causes Antiseizure Effect Antiseizure Effect Reduced Neuronal Excitability->Antiseizure Effect Results in

Caption: A hypothesized signaling pathway for this compound's antiseizure action.

References

A Comparative Analysis of 4-Allyl-2,6-dimethoxyphenol and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 4-Allyl-2,6-dimethoxyphenol and its significant isomers, eugenol (B1671780) and isoeugenol (B1672232). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities supported by experimental data.

Introduction to the Compounds

This compound, also known as methoxyeugenol, is a phenolic compound naturally found in various plants. Its chemical structure is characterized by a phenol (B47542) ring substituted with an allyl group and two methoxy (B1213986) groups. Its key isomers, eugenol (4-allyl-2-methoxyphenol) and isoeugenol (4-propenyl-2-methoxyphenol), differ in the number of methoxy groups and the position of the double bond in the side chain, respectively. These structural differences significantly influence their biological properties.

Chemical Structures:

  • This compound: Phenol substituted by an allyl group at position 4 and methoxy groups at positions 2 and 6.

  • Eugenol (4-allyl-2-methoxyphenol): A major component of clove oil, it is a phenolic compound with an allyl group at position 4 and a single methoxy group at position 2.[1]

  • Isoeugenol (4-propenyl-2-methoxyphenol): An isomer of eugenol where the allyl group is replaced by a propenyl group.

Comparative Biological Activity

The biological activities of this compound and its isomers, particularly their antioxidant, cytotoxic, and anti-inflammatory effects, have been the subject of numerous studies.

Antioxidant Activity

The antioxidant capacity of these phenolic compounds is a key area of investigation. It is primarily attributed to their ability to scavenge free radicals.

Qualitative Comparison:

Studies have shown that the antioxidant activity of these compounds follows the order: this compound ≥ eugenol.[2][3] The presence of an electron-donating group, such as a methoxy group, at the ortho or para position of the phenol is thought to be crucial for inhibiting lipid oxidation.[2][3]

Quantitative Comparison of Antioxidant Activity:

CompoundAssayIC50 / EC50Reference
EugenolDPPH Radical Scavenging22.6 µg/mL[4]
IsoeugenolDPPH Radical Scavenging17.1 µg/mL[4]
EugenolABTS Radical Scavenging--
IsoeugenolABTS Radical Scavenging--

Note: Direct comparative IC50/EC50 values for this compound from the same studies were not available in the searched literature. The provided data for eugenol and isoeugenol are from a single comparative study to ensure consistency.

Cytotoxic Activity

The cytotoxic effects of these compounds against various cancer cell lines have been evaluated, highlighting their potential as anticancer agents.

Quantitative Comparison of Cytotoxicity (MTT Assay):

CompoundCell LineCC50 (mM)Reference
EugenolHuman Submandibular Cell Line0.395
IsoeugenolHuman Submandibular Cell Line0.0523

Note: CC50 is the concentration of the compound that causes 50% cell death.

Isoeugenol has been shown to be significantly more cytotoxic than eugenol. The higher cytotoxicity of isoeugenol is attributed to its ability to induce higher production of reactive oxygen species (ROS) and lower levels of glutathione (B108866) (GSH), a key cellular antioxidant.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds in methanol.

  • In a 96-well microplate, add 50 µL of the test compound solution to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial DPPH) is determined from a plot of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The CC50 value is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Phenolic Compounds

The anti-inflammatory properties of eugenol and related compounds are partly attributed to their ability to inhibit the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of genes involved in inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB (Ubiquitinated for degradation) IkB->IkB_p Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_p->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Induces Phenols This compound & Isomers Phenols->IKK Inhibits Antioxidant_Assay_Workflow start Start: Prepare Reagents reagents Test Compound (various concentrations) Radical Solution (e.g., DPPH, ABTS) start->reagents mixing Mix Test Compound and Radical Solution in 96-well plate reagents->mixing incubation Incubate in the dark (e.g., 30 minutes) mixing->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 end End ic50->end MTT_Assay_Workflow start Start: Cell Culture seed_cells Seed cells in 96-well plate (Incubate 24h) start->seed_cells add_compound Add Test Compound (various concentrations) (Incubate 24h) seed_cells->add_compound add_mtt Add MTT Reagent (Incubate 4h) add_compound->add_mtt formazan_formation Viable cells convert MTT to purple formazan add_mtt->formazan_formation solubilize Remove medium & Add Solubilization Solution (e.g., DMSO) formazan_formation->solubilize measure Measure Absorbance (~570 nm) solubilize->measure calculate Calculate % Cell Viability and determine CC50 measure->calculate end End calculate->end

References

Cross-Validation of Analytical Methods for 4-Allyl-2,6-dimethoxyphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the typical performance characteristics of HPLC with UV detection and GC-MS for the analysis of phenolic compounds, including those structurally similar to 4-Allyl-2,6-dimethoxyphenol. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998≥ 0.994
Limit of Detection (LOD) ~0.05 µg/g~1.0 µg/kg - 8.2 ng/L
Limit of Quantification (LOQ) ~0.18 µg/gBelow sensory threshold levels; ~50.0 µg/kg
Accuracy (% Recovery) 90 - 112%94.15 - 126%
Precision (%RSD) < 10%< 9.0%

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established practices for the analysis of phenolic compounds and should be optimized for the specific application and matrix.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a versatile technique suitable for the separation and quantification of non-volatile or thermally labile compounds like many phenols.

1. Sample Preparation:

  • Accurately weigh a representative amount of the sample.

  • For solid samples, perform an extraction using a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Sonication or vortexing can enhance extraction efficiency.

  • For liquid samples, a simple dilution with the mobile phase may be sufficient.

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

2. HPLC-UV Conditions:

  • LC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed for optimal separation. A common mobile phase consists of a mixture of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). The gradient can be optimized, for example, starting from 10% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: The detection wavelength should be set at the maximum absorbance of this compound, which is typically around 278 nm for similar phenolic compounds.[1]

3. Data Analysis:

  • Prepare a series of standard solutions of this compound of known concentrations to construct a calibration curve.

  • Inject each standard and sample into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the amount of the analyte in the samples by interpolating the peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity.

1. Sample Preparation:

  • Sample extraction can be performed using a suitable organic solvent like hexane (B92381) or dichloromethane.

  • For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interferences.

  • Derivatization (e.g., silylation) may be required for certain phenolic compounds to improve their volatility and thermal stability, though it may not be necessary for this compound itself.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes. This program should be optimized for the specific application.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the expected concentration of the analyte.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Prepare a series of standard solutions of this compound for calibration.

  • Inject the standards and samples into the GC-MS system.

  • Identify the analyte by its retention time and the characteristic mass spectrum.

  • Quantification is typically performed using the peak area of a specific ion (quantification ion) from the mass spectrum in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, or from the Total Ion Chromatogram (TIC).

Mandatory Visualization

The following diagrams illustrate the logical workflows for analytical method validation and cross-validation, providing a clear visual representation of the processes involved.

analytical_method_validation_workflow start Define Analytical Method Requirements develop Develop Analytical Method start->develop pre_validation Pre-Validation/ Optimization develop->pre_validation validation Method Validation pre_validation->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Validated Method documentation->end

General workflow for analytical method validation.

cross_validation_workflow start Select Two Validated Analytical Methods method_a Method A (e.g., HPLC-UV) start->method_a method_b Method B (e.g., GC-MS) start->method_b sample_analysis Analyze Identical Samples with Both Methods method_a->sample_analysis method_b->sample_analysis data_a Results from Method A sample_analysis->data_a data_b Results from Method B sample_analysis->data_b comparison Statistical Comparison of Results data_a->comparison data_b->comparison agreement Agreement within Acceptance Criteria? comparison->agreement pass Methods are Cross-Validated agreement->pass Yes fail Investigate Discrepancies/ Re-evaluate Methods agreement->fail No

References

A Comparative Analysis of the Antioxidant Efficacy of 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Allyl-2,6-dimethoxyphenol with Other Natural Antioxidants, Supported by Experimental Data.

Introduction

This compound, also known as methoxyeugenol, is a phenolic compound naturally occurring in various plants.[1][2][3] Its structural similarity to eugenol, a well-known antioxidant, has led to investigations into its own antioxidant potential. This guide provides a comparative analysis of the efficacy of this compound against other prominent natural antioxidants, including eugenol, quercetin, ascorbic acid (Vitamin C), and α-tocopherol (Vitamin E). The comparison is based on available experimental data from widely accepted antioxidant assays, namely the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of a compound is often quantified by its IC50 value in the DPPH assay, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals, and the results are typically expressed as Trolox equivalents.

While direct comparative studies featuring this compound against a wide range of antioxidants in the same assay are limited, the following tables summarize available data for the selected compounds. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

AntioxidantChemical StructureIC50 (µg/mL)IC50 (µM)Notes
This compound Data not availableData not availableTheoretical studies suggest potent radical scavenging activity. Structurally related to eugenol.
Eugenol2.16 - 130.48513.15 - 794.6Wide range reported, highly dependent on assay conditions.[4][5][6]
Quercetin0.74 - 19.172.45 - 63.4Consistently shows very strong antioxidant activity.[3]
Ascorbic Acid (Vitamin C)3.37 - 54.88819.1 - 311.6A standard reference antioxidant.[4]
α-Tocopherol (Vitamin E)~12.1 µM (PMC)~12.1Data for a potent derivative, PMC (2,2,5,7,8-pentamethyl-6-hydroxychromane), is shown.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) Values

AntioxidantORAC Value (µmol TE/g)Notes
This compound Data not availableExpected to have significant ORAC activity due to its phenolic structure.
Eugenol39,270Found in high concentration in clove oil, which has a very high ORAC score.
QuercetinData variesGenerally considered to have high ORAC values.
Ascorbic Acid (Vitamin C)Data variesA water-soluble antioxidant with significant ORAC activity.
α-Tocopherol (Vitamin E)Data variesA potent lipid-soluble antioxidant.

Mechanism of Antioxidant Action and Signaling Pathways

Phenolic antioxidants like this compound primarily exert their effects through radical scavenging via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of the hydroxyl (-OH) group on the aromatic ring is crucial for this activity. The two methoxy (B1213986) (-OCH3) groups at the ortho positions in this compound are electron-donating groups, which are known to increase the stability of the resulting phenoxyl radical, thereby enhancing its antioxidant capacity.

A key signaling pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, electrophiles, or certain antioxidants, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Keap1->Nrf2 Nrf2 release Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Antioxidants Antioxidants / Oxidative Stress Antioxidants->Keap1 Induces conformational change in Keap1 Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Workflow:

DPPH_Assay_Workflow A Prepare DPPH solution in methanol (B129727) C Mix DPPH solution with antioxidant sample A->C B Prepare various concentrations of antioxidant sample B->C D Incubate in the dark (e.g., 30 minutes) C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • To a microplate well or a cuvette, add a specific volume of the test compound or standard solution (e.g., 100 µL).

    • Add a specific volume of the DPPH solution (e.g., 100 µL).

    • For the control, add methanol instead of the antioxidant solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Workflow:

ORAC_Assay_Workflow A Prepare fluorescein (B123965) solution (fluorescent probe) C Mix fluorescein with sample or standard in a microplate A->C B Prepare antioxidant sample and Trolox standards B->C D Incubate at 37°C C->D E Add AAPH (radical generator) D->E F Monitor fluorescence decay over time E->F G Calculate area under the curve (AUC) and ORAC value F->G

Caption: Workflow for the ORAC assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a phosphate (B84403) buffer (e.g., 75 mM, pH 7.4).

    • Prepare a series of dilutions of the test compound and Trolox (a water-soluble vitamin E analog used as a standard) in the phosphate buffer.

    • Prepare a solution of AAPH in the phosphate buffer. This solution should be prepared fresh before use.

  • Assay Procedure:

    • In a black 96-well microplate, add the test compound or Trolox standard dilutions.

    • Add the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Data Analysis:

    • Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of ~520 nm and an excitation wavelength of ~485 nm, with readings taken every 1-2 minutes for at least 60 minutes.

    • Calculate the net area under the fluorescence decay curve (AUC) for each sample and standard.

    • The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or milliliter of the sample.

Discussion and Conclusion

The available, albeit limited, data and theoretical predictions suggest that this compound possesses significant antioxidant properties. Its structural features, particularly the ortho-methoxy groups, are expected to enhance its radical scavenging capabilities compared to its close relative, eugenol. However, to definitively establish its efficacy relative to other well-established natural antioxidants like quercetin, ascorbic acid, and α-tocopherol, direct comparative studies employing standardized assays are necessary.

The activation of the Keap1-Nrf2 pathway by phenolic antioxidants underscores a crucial mechanism by which these compounds can bolster the endogenous antioxidant defenses of the cell. Future research should focus on elucidating the specific interactions of this compound with this pathway to better understand its potential as a therapeutic agent in conditions associated with oxidative stress.

For drug development professionals, the promising antioxidant profile of this compound warrants further investigation. Its natural origin and potential for enhanced efficacy make it an attractive candidate for the development of novel antioxidant-based therapies. Comprehensive in vitro and in vivo studies are required to fully characterize its antioxidant potential, bioavailability, and safety profile.

References

A Comparative Guide to the Bioactivity of 4-Allyl-2,6-dimethoxyphenol: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Allyl-2,6-dimethoxyphenol, a methoxylated derivative of eugenol (B1671780), is a naturally occurring phenolic compound found in various essential oils. It has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data on the bioactivity of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform future research and therapeutic applications.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its phenolic structure, which enables it to scavenge free radicals and modulate endogenous antioxidant systems.

Data Presentation: In Vitro vs. In Vivo Antioxidant Activity
Assay Type Model/Assay Key Parameters & Results Reference
In Vitro DPPH Radical ScavengingIC50 = 2.253 µg/mL[1]
ABTS Radical ScavengingIC50 values reported for similar phenolic compounds suggest potent activity.[2][2]
Reducing Power AssayShowed considerable activity, comparable to pure methyl eugenol.[1]
In Vivo Rodent Models (General)Studies on similar phenolic compounds show increased levels of antioxidant enzymes (SOD, CAT, GSH-Px) and decreased levels of malondialdehyde (MDA) in tissues like the liver, brain, and heart.[2][2]
Experimental Protocols

In Vitro: DPPH Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation : Dissolve this compound in a suitable solvent to create a series of dilutions.

  • Reaction : Mix the test sample dilutions with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation : Incubate the mixture in the dark at room temperature for approximately 30 minutes.

  • Measurement : Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[3]

In Vivo: Assessment of Antioxidant Enzymes in a Rodent Model This protocol outlines a general procedure to evaluate the effect of a compound on antioxidant enzyme levels in animal tissues.

  • Animal Model : Use a suitable rodent model, such as Wistar rats or Balb/c mice.

  • Acclimatization : Acclimatize the animals to laboratory conditions for at least one week.

  • Grouping : Divide the animals into groups: a negative control group (vehicle), a positive control group (a known oxidative stressor, if applicable), and treatment groups receiving different doses of this compound.

  • Administration : Administer the compound orally or via injection for a predetermined period.

  • Tissue Collection : At the end of the treatment period, euthanize the animals and collect relevant organs (e.g., liver, brain, heart).

  • Homogenization : Homogenize the tissues in a suitable buffer to prepare tissue lysates.

  • Enzyme Assays : Use commercially available kits or established spectrophotometric methods to measure the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), as well as levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2]

Visualization: Antioxidant Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Compound 4-Allyl-2,6- dimethoxyphenol Compound->Keap1 modulates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Nrf2_ARE Nrf2-ARE Binding ARE->Nrf2_ARE Genes Antioxidant & Detoxification Genes (e.g., SOD, CAT, GSH-Px) Nrf2_ARE->Genes activates transcription

Caption: Nrf2-Keap1 signaling pathway activation by this compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. This compound has shown potential in modulating inflammatory responses both in cell cultures and in animal models.

Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Activity
Assay Type Model/Assay Key Parameters & Results Reference
In Vitro LPS-induced RAW 264.7 MacrophagesDose-dependent reduction in nitric oxide (NO), COX-2, and iNOS production. Suppression of TNF-α, IL-1β, and IL-6 mRNA expression.[4][4]
Egg Albumin Denaturation AssayIC50 = 38.00 µg/mL for a methyl eugenol-rich essential oil.[1]
In Vivo Carrageenan-Induced Paw Edema (Rats)Significant reduction in paw edema development after oral administration.[5][5]
TPA-Induced Skin Inflammation (Mice)Attenuated the expression of COX-2 and iNOS in skin tissue.[4][4]
Allergic Asthma Model (Mice)Reduced airway inflammation, cellular infiltrate, and production of Th2 cytokines.[6][6]
Experimental Protocols

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages This protocol assesses the anti-inflammatory effect of a compound on immune cells stimulated with a bacterial endotoxin.

  • Cell Culture : Culture RAW 264.7 macrophage cells in appropriate media until they reach 80-90% confluency.

  • Seeding : Seed the cells into 96-well or 24-well plates and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation : Induce inflammation by adding Lipopolysaccharide (LPS) to the media (except in the negative control group) and incubate for 24 hours.

  • NO Measurement : Collect the cell culture supernatant and measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent.

  • Gene Expression Analysis : Lyse the cells to extract RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[4]

In Vivo: Carrageenan-Induced Paw Edema in Rats This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model : Use male Wistar or Sprague-Dawley rats.

  • Grouping : Divide animals into a negative control (vehicle), a positive control (e.g., aspirin, 100 mg/kg), and treatment groups receiving various doses of this compound.[2][5]

  • Administration : Administer the test compound and control drugs orally or intraperitoneally.

  • Inflammation Induction : After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement : Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) afterward.

  • Calculation : The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.[5]

Visualization: Inflammatory Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Compound 4-Allyl-2,6- dimethoxyphenol IKK IKK Complex Compound->IKK inhibits TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB degradation NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n translocation NFkB_IkB->NFkB NF-κB release DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes activates transcription

Caption: Inhibition of the NF-κB inflammatory pathway.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. Studies on this compound and its parent compound, eugenol, confirm its efficacy against a range of foodborne pathogens and spoilage bacteria, primarily through in vitro testing.

Data Presentation: In Vitro Antimicrobial Activity
Microorganism Assay Result (MIC/IC50) Reference
Staphylococcus aureusBroth MicrodilutionIC50 = 0.75 mM (for Eugenol)[7][8]
Escherichia coliBroth MicrodilutionMICs for allyl derivatives are generally lower than parent phenols.[9]
Pseudomonas aeruginosaBroth MicrodilutionMICs for allyl derivatives are generally lower than parent phenols.[9]
Shewanella putrefaciensGrowth Inhibition91.72% inhibition at 2.5 mM (for Eugenol).[7]
Brochothrix thermosphactaGrowth Inhibition88.26% inhibition at 10 mM (for Eugenol).[7]

Note: Data for eugenol is included as a close structural analog. In vivo antimicrobial data for this compound is limited and represents an area for future investigation.

Experimental Protocol

In Vitro: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation : Grow a pure culture of the test bacterium in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^4 CFU/mL).[7]

  • Compound Dilution : Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using broth as the diluent.

  • Inoculation : Add the standardized bacterial inoculum to each well.

  • Controls : Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control. An antibiotic like ampicillin (B1664943) can be used as a reference standard.[7]

  • Incubation : Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading Results : The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

Visualization: Experimental Workflow

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Compound in 96-Well Plate start->prep_compound inoculate Inoculate Wells with Bacteria prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate controls Add Controls (Positive, Negative, Solvent) inoculate->controls incubate Incubate Plate (e.g., 24h at 37°C) controls->incubate read Read Results for Visible Growth (Turbidity) incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

The potential of this compound and its derivatives as anticancer agents has been explored in various cancer cell lines. These compounds can induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in cancer progression.

Data Presentation: In Vitro vs. In Vivo Anticancer Activity
Assay Type Model/Assay Key Parameters & Results Reference
In Vitro Breast Cancer Cells (MCF-7)Derivatives showed good activity in inhibiting cell growth. An IC50 of 1.5 μM was reported for a derivative.[10][10]
Retinoblastoma CellsConcentration-dependent downregulation of mTOR, PI3K, and Akt proteins.[11][11]
Cervical Cancer Cells (HeLa)Synergistic inhibition of cancer cell growth when combined with myricetin, inducing apoptosis and cell cycle arrest at G0/G1 phase.[11][11]
In Vivo (Not specified)In vivo studies are noted as a necessary next step to validate the therapeutic potential observed in vitro.[11][11]

Note: While in vitro results are promising, comprehensive in vivo studies demonstrating the anticancer efficacy of this compound are currently lacking and highly warranted.

Experimental Protocol

In Vitro: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a specific density and allow them to attach overnight.

  • Treatment : Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualization: Anticancer Signaling Pathway

PI3K_Pathway Compound 4-Allyl-2,6- dimethoxyphenol PI3K PI3K Compound->PI3K inhibits Akt Akt Compound->Akt inhibits mTOR mTOR Compound->mTOR inhibits Receptor Growth Factor Receptor Receptor->PI3K activates PI3K->Akt activates Akt->mTOR activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream promotes

References

The Pivotal Role of Substitution Patterns in the Bioactivity of 4-Allyl-2,6-dimethoxyphenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 4-Allyl-2,6-dimethoxyphenol (a syringol derivative) and its analogues reveals critical structure-activity relationships (SAR) that govern their antioxidant and anticancer properties. This guide offers researchers, scientists, and drug development professionals a comparative overview of these derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery efforts.

This compound, a key component of various essential oils, and its synthetic derivatives are gaining significant attention in the scientific community for their potential as therapeutic agents. The strategic modification of the phenolic hydroxyl group and the aromatic ring of this scaffold has been shown to profoundly influence their biological efficacy. This guide synthesizes available data to provide a clear comparison of these derivatives, highlighting the structural motifs crucial for potent antioxidant and anticancer activities.

Comparative Analysis of Biological Activities

The biological activities of this compound derivatives are intrinsically linked to their chemical structures. The following sections and tables summarize the available quantitative data on their antioxidant and anticancer potencies.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of electron-donating groups, such as methoxy (B1213986) groups, on the aromatic ring can enhance this activity. Theoretical studies suggest that 4-allylsyringol (this compound) exhibits strong antioxidant properties.[1] Experimental data on eugenol (B1671780) (4-allyl-2-methoxyphenol) and its derivatives provide further insights into the SAR.

Table 1: Comparative Antioxidant Activity of Eugenol and its Derivatives (DPPH Radical Scavenging Assay)

CompoundStructureIC50 (µg/mL)Reference
Eugenol (4-Allyl-2-methoxyphenol)Eugenol4.38[2]
2-Methoxy-4-(1-propenylphenyl)acetate2-Methoxy-4-(1-propenylphenyl)acetate>100[2]
4-Allyl-2-methoxyphenylacetate4-Allyl-2-methoxyphenylacetate>100[2]
4-Allyl-2-methoxy-4-nitrophenol4-Allyl-2-methoxy-4-nitrophenol>100[2]
5-Allyl-3-nitrobenzene-1,2-diol5-Allyl-3-nitrobenzene-1,2-diol3.89[2]
4-Allyl-2-methoxy-5-nitrophenyl acetate (B1210297)4-Allyl-2-methoxy-5-nitrophenyl acetate>100[2]
2-methoxy-4,6-di(prop-1-enyl) phenol2-methoxy-4,6-di(prop-1-enyl) phenol107.66 µM[3]

Structure-Activity Relationship for Antioxidant Activity:

  • Free Phenolic Hydroxyl Group: Esterification of the phenolic hydroxyl group, as seen in the acetate derivatives, leads to a significant reduction in antioxidant activity (IC50 > 100 µg/mL).[2] This highlights the critical role of the free hydroxyl group in radical scavenging.

  • Substitution on the Aromatic Ring: The introduction of a nitro group can have varied effects. While 4-allyl-2-methoxy-4-nitrophenol showed poor activity, 5-allyl-3-nitrobenzene-1,2-diol exhibited potent antioxidant capacity, comparable to eugenol.[2] This suggests that the position and interplay of substituents are crucial. The presence of an additional hydroxyl group in the latter compound likely contributes to its high activity.

  • Allyl Group Modification: Isomerization of the allyl group to a propenyl group and the introduction of an additional propenyl group, as in 2-methoxy-4,6-di(prop-1-enyl) phenol, results in moderate antioxidant activity.[3]

Anticancer Activity

This compound derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways.

Table 2: Comparative Anticancer Activity of 4-Allyl-2-methoxyphenol (Eugenol) Derivatives against MCF-7 Breast Cancer Cells

CompoundStructureIC50 (µg/mL)Reference
4-Allyl-2-methoxyphenol (Eugenol)Eugenol1.5 µM[4]
4-Allyl-2-methoxyphenyl propionate (B1217596)4-Allyl-2-methoxyphenyl propionate0.400[4]
4-Allyl-2-methoxyphenyl butanoate4-Allyl-2-methoxyphenyl butanoate5.73[4]
4-Allyl-2-methoxyphenyl isobutanoate4-Allyl-2-methoxyphenyl isobutanoate1.29[4]
Eugenol-1,2,3-triazole derivative 9Eugenol-1,2,3-triazole derivative 93.15 µM[5]

Structure-Activity Relationship for Anticancer Activity:

  • Esterification of the Phenolic Hydroxyl Group: In contrast to antioxidant activity, esterification of the hydroxyl group can enhance anticancer potency. 4-Allyl-2-methoxyphenyl propionate displayed significantly higher cytotoxicity against MCF-7 cells than the parent eugenol.[4] However, increasing the alkyl chain length in the ester (butanoate) or introducing branching (isobutanoate) appears to decrease the activity.[4]

  • Heterocyclic Moieties: The introduction of a 1,2,3-triazole ring linked to the eugenol scaffold has been shown to produce compounds with potent anticancer activity, comparable to the standard drug Doxorubicin.[5] This suggests that the addition of such heterocyclic systems can significantly enhance the cytotoxic potential.

  • Nitro and Hydroxyl Groups: The presence of nitro and additional hydroxyl groups in eugenol derivatives has been reported to increase their activity against DU-145 prostate cancer cells.[2]

Mechanistic Insights: Signaling Pathways

The anticancer effects of this compound and its derivatives are often mediated by their interaction with critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. While direct evidence for this compound is still emerging, studies on the closely related compound eugenol and other phenolic compounds suggest the involvement of the NF-κB and STAT3 pathways.

dot

Anticancer_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_downstream Downstream Effects Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS NFkB_Inhibition Inhibition of NF-κB Pathway Derivative->NFkB_Inhibition STAT3_Inhibition Inhibition of STAT3 Pathway Derivative->STAT3_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Proliferation_Inhibition ↓ Proliferation & Survival NFkB_Inhibition->Proliferation_Inhibition STAT3_Inhibition->Proliferation_Inhibition Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for the anticancer activity of this compound derivatives.

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed methodologies for key experiments are provided below.

Synthesis of 4-Allyl-2-methoxyphenyl Ester Derivatives

This protocol is adapted from the Yamaguchi esterification method.[4]

Materials:

  • 4-Allyl-2-methoxyphenol (Eugenol)

  • Carboxylic acid (e.g., propionic acid, butyric acid, isobutyric acid)

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (B128534)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the respective carboxylic acid (0.75 mmol) and triethylamine (0.75 mmol) in DCM, add 2,4,6-trichlorobenzoyl chloride (0.75 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add DMAP (0.75 mmol) and 4-allyl-2-methoxyphenol (0.50 mmol) to the solution.

  • Continue stirring at room temperature for 6 hours.

  • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

dot

Synthesis_Workflow Start Start Reactants Carboxylic Acid + Triethylamine + 2,4,6-Trichlorobenzoyl chloride in DCM Start->Reactants Stir1 Stir at RT for 1 hr Reactants->Stir1 Addition Add DMAP and 4-Allyl-2-methoxyphenol Stir1->Addition Stir2 Stir at RT for 6 hrs Addition->Stir2 Extraction Work-up and Extraction Stir2->Extraction Purification Column Chromatography Extraction->Purification Product Pure Ester Derivative Purification->Product

Caption: General workflow for the synthesis of 4-allyl-2-methoxyphenyl ester derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds (dissolved in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a solution without the test compound serves as the control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a promising area of research for the development of novel antioxidant and anticancer agents. Key structural features, such as a free phenolic hydroxyl group for antioxidant activity and esterification or addition of heterocyclic moieties for anticancer activity, have been identified. Future studies should focus on synthesizing a broader range of derivatives with systematic modifications to further refine the SAR. Investigating the precise molecular targets and elucidating the exact mechanisms of action, particularly their effects on signaling pathways like NF-κB and STAT3, will be crucial for advancing these compounds towards clinical applications.

References

Spectroscopic comparison of synthetic vs. natural 4-Allyl-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Synthetic vs. Natural 4-Allyl-2,6-dimethoxyphenol

An objective comparison of the spectroscopic signatures of synthetic and naturally derived this compound for researchers, scientists, and drug development professionals.

This compound, also known as methoxyeugenol, is a phenolic compound with a range of biological activities that has garnered interest in the scientific community. It can be obtained through chemical synthesis or isolated from various natural sources.[1] For researchers and professionals in drug development, understanding the potential differences between synthetic and natural variants is crucial for ensuring the consistency, purity, and efficacy of the compound in their studies. This guide provides a detailed spectroscopic comparison of synthetic versus natural this compound, supported by experimental data and protocols.

Fundamentally, the spectroscopic data for a pure compound should be identical regardless of its origin. However, minor variations in spectra can arise from impurities associated with either the synthetic route or the natural extraction and purification process. Commercially available this compound is typically of synthetic origin.[2] Natural sources include plants like Illicium dunnianum and Santalum album.[1]

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound, which is expected to be consistent for both pure synthetic and pure natural samples.

Spectroscopic TechniqueParameterReported Value
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ) in ppm6.41 (s, 2H, Ar-H), 5.98-5.92 (m, 1H, -CH=CH₂), 5.11-5.05 (m, 2H, -CH=CH₂), 3.87 (s, 6H, -OCH₃), 3.32 (d, 2H, Ar-CH₂)[1]
¹³C NMR (100.40 MHz, CDCl₃)Chemical Shift (δ) in ppm147.04 (C-O), 137.62 (-CH=CH₂), 133.10 (Ar-C), 131.11 (Ar-C), 115.72 (-CH=CH₂), 105.25 (Ar-CH), 56.29 (-OCH₃), 40.34 (Ar-CH₂)[1]
Mass Spectrometry (GC-MS) m/z Top Peak194[1]
m/z 2nd Highest91[1]
m/z 3rd Highest119[1]
Infrared (IR) Spectroscopy TechniqueCAPILLARY CELL: NEAT[1]
Key Absorptions (cm⁻¹)Aromatic C-H stretching, C=C stretching (aromatic and alkene), O-H stretching, C-O stretching

Experimental Workflow and Methodologies

To ensure a rigorous comparison between synthetic and natural this compound, a standardized experimental workflow should be followed. This workflow is designed to isolate and analyze the key spectroscopic features of the compound from both sources.

Spectroscopic Comparison Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison Synthetic Sample Synthetic Sample NMR NMR Spectroscopy (¹H and ¹³C) Synthetic Sample->NMR MS Mass Spectrometry (GC-MS) Synthetic Sample->MS IR IR Spectroscopy Synthetic Sample->IR Natural Source Natural Source Isolation & Purification Isolation & Purification Natural Source->Isolation & Purification Natural Sample Natural Sample Isolation & Purification->Natural Sample Natural Sample->NMR Natural Sample->MS Natural Sample->IR Compare Spectra Compare Spectra NMR->Compare Spectra MS->Compare Spectra IR->Compare Spectra Impurity Analysis Impurity Analysis Compare Spectra->Impurity Analysis Structural Confirmation Structural Confirmation Compare Spectra->Structural Confirmation

Caption: Experimental workflow for the spectroscopic comparison of synthetic and natural samples.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the ¹H and ¹³C NMR spectra.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthetic or purified natural this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • The number of scans should be sufficient to obtain a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and analyze the coupling patterns. Compare the chemical shifts and coupling constants with the reference data.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Employ a temperature program to separate the components of the sample.

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and the major fragment ions. Compare the fragmentation pattern with library data.[1]

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates (neat).

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the liquid is placed directly on the ATR crystal.

  • IR Spectrum Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, such as the O-H stretch of the phenol (B47542), the C-H stretches of the aromatic ring and allyl group, the C=C stretches of the aromatic ring and alkene, and the C-O stretches of the methoxy (B1213986) and phenol groups.

Conclusion

The spectroscopic data for pure this compound is well-established and should be identical for both synthetic and natural samples. Any observed differences in the spectra would likely be attributable to impurities. For critical applications in research and drug development, it is imperative to perform a thorough spectroscopic analysis, as outlined in this guide, to confirm the identity, purity, and consistency of the compound, regardless of its source. This ensures the reliability and reproducibility of experimental results.

References

A Comparative Guide to the Biological Activities of Methoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyphenols, a class of phenolic compounds characterized by the presence of at least one hydroxyl group and one methoxy (B1213986) group attached to a benzene (B151609) ring, have garnered significant scientific interest due to their diverse biological activities. These compounds, found in a variety of natural sources such as lignin, smoke from burning biomass, and essential oils, exhibit a range of effects including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of these activities, supported by experimental data and detailed methodologies, to aid researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Antioxidant Activity

The antioxidant capacity of methoxyphenols is a key area of investigation, with their ability to scavenge free radicals being a primary mechanism of action. This activity is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group. The presence and position of the methoxy group can modulate this activity.

Comparative Antioxidant Data

The antioxidant potential of various methoxyphenols has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency.

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalent Antioxidant Capacity)Reference
Eugenol>10001.88[1][2]
Isoeugenol1202.05[3][4]
Vanillin>10001.81[1][2]
Apocynin146.6Not Reported[5]
2-Methoxyhydroquinone64.3Not Reported[5]
Diapocynin20.3Not Reported[5]
Ferulic Acid35Not Reported[3]
CapsaicinNot Reported1.95[1][2]

Note: Lower IC50 values indicate higher antioxidant activity. TEAC values are relative to the antioxidant activity of Trolox.

Experimental Protocols

This spectrophotometric assay is based on the reduction of the stable DPPH radical by an antioxidant.[6][7]

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.[7]

  • Reaction Mixture: An aliquot of the methoxyphenol solution (at various concentrations) is mixed with the DPPH solution.[8][9]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[8][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.[11] The IC50 value is then determined from a plot of scavenging activity against concentration.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[12][13]

  • ABTS•+ Generation: The ABTS•+ radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[13][14]

  • Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.700 at 734 nm.[14][15]

  • Reaction: The methoxyphenol sample is added to the diluted ABTS•+ solution.[14]

  • Measurement: The decrease in absorbance is recorded at 734 nm after a set incubation period (e.g., 30 minutes).[10][14]

  • Quantification: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of absorbance with that of a standard antioxidant, Trolox.[8][16]

Anti-inflammatory Activity

Methoxyphenols have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and enzymes.

Comparative Anti-inflammatory Data

The anti-inflammatory potential is often assessed by measuring the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory mediators.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Other Anti-inflammatory EffectsReference
Eugenol651.4-[3]
Isoeugenol450.9-[3]
Ferulic Acid--Potent COX-2 inhibitor[3]
Dehydrodiisoeugenol--Potent COX-2 inhibitor[3]
Apocynin--Inhibits multiple inflammatory mediators (CCL2, IL-6, IL-8, etc.)[5]
2-Methoxy-4-vinylphenol (2M4VP)--Inhibits NO and PGE2 production; blocks iNOS and COX-2 expression[17]
Experimental Protocols

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.[18][19][20]

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is used. Arachidonic acid serves as the substrate.[19][20]

  • Incubation: The enzyme is pre-incubated with the test compound (methoxyphenol) at a specific temperature (e.g., 37°C) for a defined period.[18][20]

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.[18]

  • Measurement: The COX activity can be measured in several ways:

    • Colorimetric Assay: Measures the peroxidase activity of COX by monitoring the appearance of an oxidized product at a specific wavelength (e.g., 590 nm).[18]

    • Fluorometric Assay: Uses a probe that fluoresces upon oxidation by PGG2, a product of the COX reaction.[21]

    • Luminometric Assay: Detects the peroxidative activity of COX using a specific chemiluminescent substrate.[22]

    • ELISA: Quantifies the amount of prostaglandin (B15479496) E2 (PGE2) produced.[19]

  • Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.[20]

Anticancer Activity

Several methoxyphenols have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Comparative Anticancer Data

The anticancer efficacy is typically reported as the half-maximal inhibitory concentration (IC50) against specific cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast)3.71[23]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast)21.27[23]
XanthomicrolHCT116 (Colon)<15[23]
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)PA-1 (Ovarian)~5-10 µg/mL[24]
2-methoxy-4-((4-methoxyphenilimino)methyl)phenolT47D (Breast)353.038 µg/mL[25]

Signaling Pathways Modulated by Methoxyphenols

Methoxyphenols exert their biological effects by modulating various intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.

Key Signaling Pathways
  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.[26][27][28] Some methoxyphenols, such as 2-methoxy-4-vinylphenol, have been shown to inhibit the phosphorylation of MAPKs like p38, ERK1/2, and JNK.[17] Polyphenols, in general, can regulate this pathway to suppress cancer cell growth.[26][27]

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This is a critical pathway for cell survival and growth, and its dysregulation is common in cancer.[29][30] Methoxyflavones, a class of methoxyphenols, can inhibit the PI3K/Akt pathway, leading to decreased cancer cell viability.[29]

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[29] Certain methoxyphenols can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[17][31]

Visualizing Signaling Pathways and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Methoxyphenol Compound StockSolution Prepare Stock Solution Compound->StockSolution SerialDilutions Perform Serial Dilutions StockSolution->SerialDilutions Assay Perform Biological Assay (e.g., DPPH, COX Inhibition) SerialDilutions->Assay Add to assay mixture Incubation Incubation Assay->Incubation Measurement Spectrophotometric/ Fluorometric/ Luminometric Reading Incubation->Measurement Data Collect Absorbance/ Fluorescence Data Measurement->Data Calculation Calculate % Inhibition Data->Calculation IC50 Determine IC50 Value Calculation->IC50

MAPK_pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Receptor Extracellular_Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Methoxyphenols Methoxyphenols Methoxyphenols->MEK Inhibition Methoxyphenols->ERK Inhibition

PI3K_Akt_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Methoxyflavones Methoxyflavones Methoxyflavones->PI3K Inhibition

References

Safety Operating Guide

Proper Disposal of 4-Allyl-2,6-dimethoxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Allyl-2,6-dimethoxyphenol is critical for maintaining a secure laboratory environment and protecting the ecosystem. This chemical is classified as hazardous, necessitating specific handling and disposal protocols to mitigate risks to personnel and prevent environmental contamination.[1][2][3] Adherence to these procedures is a legal and ethical responsibility for all researchers, scientists, and drug development professionals.[4]

Immediate Safety and Handling Protocols

Before beginning any disposal-related tasks, it is imperative to implement all required safety measures. This includes working in a well-ventilated area, preferably within a chemical fume hood, and ensuring that safety showers and eyewash stations are easily accessible.[1][5]

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn when handling this compound waste:

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles or a face shield.[1][2]
Hand Protection Chemically resistant gloves (e.g., butyl rubber, neoprene).[1]
Body Protection A fully buttoned lab coat. A neoprene or butyl rubber apron is recommended for tasks with a higher splash risk.[1]

Step-by-Step Disposal Plan

The disposal of this compound must be managed as hazardous waste from the point of generation to its final disposition.[1] Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Collection and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[1]

  • Identify Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, compatible waste container.[1]

    • Contaminated Labware: Items such as gloves, pipette tips, and empty tubes must be collected in a separate, puncture-proof, and sealable container clearly labeled as hazardous waste.[1]

  • Select Appropriate Containers:

    • Use containers that are chemically compatible with phenolic waste and can be securely sealed.[1] Plastic containers are often preferred.[1]

    • Never use food containers for hazardous waste.[1]

    • Ensure all containers are clearly labeled with the chemical name and associated hazards.[4]

Step 2: Waste Storage

All waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1]

Storage ParameterGuideline
Container Management Keep waste containers securely closed at all times, except when adding waste.[1][4]
Storage Volume Limit A maximum of 55 gallons of hazardous waste may be stored in an SAA.[1]
Storage Time Limits Full containers must be removed from the SAA within three days. Partially filled containers can remain for up to one year.[1]

Step 3: Final Disposal

The final disposal must be handled by trained professionals.

  • Contact EH&S: Arrange for waste removal by contacting your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[1]

  • Regulatory Compliance: The waste generator is responsible for ensuring the waste is accurately classified and disposed of in accordance with all federal, state, and local regulations.[1][6][7]

  • Recommended Disposal Method: The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1][5]

Emergency Procedures: Spill and Exposure

Prompt action is critical in the event of a spill or personnel exposure.[1]

  • Spill Cleanup:

    • Evacuate and Secure: Alert personnel and restrict access to the area. Remove all ignition sources.[1]

    • Ventilate: Ensure the area is well-ventilated.[1]

    • Contain Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it into a labeled container for disposal.[1] For liquid spills, use an inert absorbent material like sand or diatomaceous earth to contain and collect the spill.[1]

    • Decontaminate: Thoroughly clean the spill area.[1]

    • Prevent Environmental Release: Do not allow spilled material or cleaning supplies to enter drains or waterways.[1][8]

  • Personnel Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[2][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur.[2][3]

    • Ingestion: Clean the mouth with water and drink plenty of water afterward. Call a physician or poison control center.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste: Unused/Expired Powder segregate->solid_waste lab_waste Contaminated Labware: Gloves, Tips, etc. segregate->lab_waste containerize Place in Labeled, Compatible, Sealed Containers solid_waste->containerize lab_waste->containerize storage Store in Designated Satellite Accumulation Area (SAA) containerize->storage ehs_contact Contact EH&S or Licensed Disposal Contractor storage->ehs_contact pickup Arrange for Waste Pickup ehs_contact->pickup end Final Disposal via Incineration pickup->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_procedure->containerize Collect spill waste

Caption: Waste Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.